2,3-Dinitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSBTDBGTNZOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934265 | |
| Record name | 2,3-Dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15147-64-5 | |
| Record name | 15147-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dinitrobenzoic Acid (CAS Number: 15147-64-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is based on currently available public data. Specific experimental values for 2,3-Dinitrobenzoic acid are limited, and much of the available data pertains to its isomers. Researchers should validate all information through experimental verification.
Introduction
This compound, with the CAS number 15147-64-5, is a nitroaromatic organic compound.[1][2] Its chemical structure consists of a benzoic acid core substituted with two nitro groups at the 2 and 3 positions of the benzene ring. This substitution pattern influences its physicochemical properties and potential biological activity. As with other nitrobenzoic acid isomers, it is a subject of interest in various fields of chemical research, including organic synthesis and materials science. However, detailed experimental data specifically for the 2,3-isomer is not as prevalent in the literature compared to its 3,4- and 3,5- counterparts.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| CAS Number | 15147-64-5 | [1][2] |
| pKa (25°C) | 1.85 | [2] |
| XLogP3 (Computed) | 1.1 | [1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 6 | [1] |
| Rotatable Bond Count (Computed) | 1 | [2] |
| Topological Polar Surface Area (Computed) | 129 Ų | [1][2] |
| Complexity (Computed) | 293 | [1][2] |
| Monoisotopic Mass (Computed) | 212.00693585 Da | [1][2] |
Synthesis and Analysis
Synthesis
The synthesis of this compound can be approached through the oxidation of 2,3-dinitrotoluene. While a detailed, step-by-step experimental protocol for this specific conversion is not explicitly available in the searched literature, a general conceptual workflow can be outlined.
Conceptual Synthesis Workflow
References
Synthesis and Characterization of 2,3-Dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dinitrobenzoic acid (C₇H₄N₂O₆), a valuable chemical intermediate in various research and development applications. Due to the limited availability of a direct, published experimental protocol for its synthesis, this guide presents a proposed methodology based on established and reliable procedures for analogous dinitrobenzoic acid isomers. The characterization data provided is a combination of reported values and predicted spectral information based on analogues, offering a robust reference for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, purification, and analytical method development.
| Property | Value | Reference |
| CAS Number | 15147-64-5 | [1][2] |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents (Predicted) | N/A |
Synthesis of this compound
Proposed Synthesis Route 1: Oxidation of 2,3-Dinitrotoluene
This method is based on the oxidation of a methyl group to a carboxylic acid using a strong oxidizing agent, a common transformation in organic synthesis. The procedure for the oxidation of 2,4,6-trinitrotoluene to 2,4,6-trinitrobenzoic acid can be adapted for this purpose.[3]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dinitrotoluene (1.82 g, 10 mmol).
-
Addition of Oxidizing Agent: To the flask, cautiously add a solution of sodium dichromate (Na₂Cr₂O₇) (5.96 g, 20 mmol) in 20 mL of concentrated sulfuric acid (H₂SO₄). The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.
-
Isolation of Crude Product: The precipitated crude this compound is collected by vacuum filtration and washed with cold water until the filtrate is colorless.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield the pure this compound.
Proposed Synthesis Route 2: Nitration of 3-Nitrobenzoic Acid
This route involves the introduction of a second nitro group onto the aromatic ring of 3-nitrobenzoic acid. The conditions are adapted from the nitration of benzoic acid to 3,5-dinitrobenzoic acid.[4]
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a 50 mL flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of fuming nitric acid (HNO₃).
-
Reaction Setup: In a separate 100 mL round-bottom flask, dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in 15 mL of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-nitrobenzoic acid at 0-5°C with constant stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification: The crude this compound is purified by recrystallization from hot water or an appropriate organic solvent system.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Predicted signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at δ > 10 ppm. The splitting pattern will be complex due to the ortho and meta couplings. |
| ¹³C NMR | Predicted signals for seven distinct carbon atoms. The carboxylic carbon is expected around 165-170 ppm. The aromatic carbons attached to the nitro groups would be deshielded, while the others would appear in the typical aromatic region (120-150 ppm). |
| IR (Infrared) Spectroscopy | Predicted characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro groups (~1530 and ~1350 cm⁻¹ respectively), and C-H stretching of the aromatic ring (~3100 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 212. Common fragmentation patterns would involve the loss of -OH (m/z 195), -NO₂ (m/z 166), and -COOH (m/z 167). |
Purification and Analysis
Purification Methods:
-
Recrystallization: This is the primary method for purifying the solid product. A suitable solvent system should be determined experimentally, with hot water or ethanol-water mixtures being good starting points.[5]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be employed.[5]
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[5]
Analytical Methods:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions during chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Visualizations
Synthesis Pathway Diagram
Caption: Proposed synthetic routes to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and characterization.
Safety Considerations
-
Both proposed synthetic routes involve the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme caution.
-
Dinitroaromatic compounds can be sensitive to heat and shock. Avoid excessive heating and grinding of the solid product.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to perform small-scale pilot reactions to optimize the proposed conditions for their specific laboratory settings.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dinitrobenzoic acid. The information is compiled from various scientific sources to support research, development, and safety protocols involving this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key characterization and synthesis procedures, and logical workflows are visualized using Graphviz diagrams.
Physical Properties
This compound is a solid organic compound. While some of its physical properties are well-documented, experimental data for others, such as a precise boiling point, are scarce, likely due to its tendency to decompose at elevated temperatures.
Table 1: Physical and Chemical Identifiers of this compound
| Property | Value | Source |
| CAS Number | 15147-64-5 | [1][2] |
| Molecular Formula | C₇H₄N₂O₆ | [1][3] |
| Molecular Weight | 212.12 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O | [3] |
| InChI Key | HCSBTDBGTNZOAB-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| pKa | 1.85 | 25 °C | [1] |
| Melting Point | Not available | - | |
| Boiling Point | Predicted: 440.2 ± 35.0 °C | - | |
| Density | Predicted: 1.688 g/cm³ | - | |
| Solubility | Data not available for the 2,3-isomer. General solubility of dinitrobenzoic acids is higher in polar organic solvents like methanol and ethanol than in water. | - | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of the carboxylic acid group and the two nitro groups on the aromatic ring. The electron-withdrawing nature of the nitro groups significantly increases the acidity of the carboxylic acid compared to benzoic acid.
Key reactions include:
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups to form 2,3-diaminobenzoic acid. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents, such as hydrogen gas with a catalyst (e.g., Palladium on carbon) or metal-acid systems (e.g., tin and hydrochloric acid).
-
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis of this compound
Experimental Protocol: Oxidation of Dinitrotoluene (General Procedure)
This protocol is based on the oxidation of other dinitrotoluene isomers and would require optimization for the synthesis of this compound.
Materials:
-
2,3-Dinitrotoluene
-
Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent (e.g., potassium permanganate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Hydrochloric acid (HCl) (1:1)
-
Ice
Procedure:
-
A suspension of 2,3-dinitrotoluene in water is prepared in a round-bottom flask.
-
Powdered potassium dichromate is added to the suspension.
-
Concentrated sulfuric acid is slowly added to the mixture while stirring and maintaining the temperature between 50-55°C by cooling in an ice bath.
-
After the initial exothermic reaction subsides, the mixture is heated to and maintained at approximately 65°C for one hour.
-
The reaction mixture is then cooled to room temperature and poured over ice.
-
The crude product is collected by vacuum filtration and washed with ice-cold water.
-
The crude solid is suspended in water and dissolved by the gradual addition of a 10% sodium carbonate solution to form the sodium salt.
-
The solution is filtered to remove any insoluble impurities (such as unreacted dinitrotoluene).
-
The filtrate is then acidified with 1:1 hydrochloric acid until strongly acidic, causing the this compound to precipitate.
-
The precipitated product is collected by vacuum filtration, washed with ice-cold water, and dried.
Purification: Recrystallization
The crude this compound can be purified by recrystallization. The choice of solvent is critical and should be one in which the acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common solvent for recrystallizing benzoic acid derivatives is hot water or an ethanol/water mixture.
Experimental Protocol: Recrystallization from Hot Water
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimum amount of near-boiling water is added to the flask to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
The hot, clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration and washed with a small amount of ice-cold water.
-
The crystals are then dried thoroughly.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific, high-resolution spectra for the 2,3-isomer were not found in the initial search, the expected characteristic signals based on its structure are described below.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The specific splitting pattern will depend on the coupling between the three adjacent aromatic protons. - The acidic proton of the carboxylic acid will be a broad singlet, typically far downfield (δ > 10 ppm), and is D₂O exchangeable. |
| ¹³C NMR | - The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. - Aromatic carbons will appear in the range of 120-150 ppm. Carbons attached to the nitro groups will be significantly deshielded. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - Asymmetric and symmetric N-O stretches from the nitro groups at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. - C-H stretching from the aromatic ring around 3000-3100 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 212. - Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46), NO (m/z 30), and for carboxylic acids, the loss of COOH (m/z 45) and H₂O (m/z 18). |
Thermal Decomposition
Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Understanding the thermal stability of this compound is critical for safe handling and storage. The thermal decomposition of nitrobenzoic acid isomers is known to be an exothermic process. For related isomers, decomposition can begin at temperatures above 200°C. The primary decomposition pathways are believed to involve decarboxylation (loss of CO₂) and denitration (loss of NO₂).
Potential Reaction Pathway Visualization
The reduction of the nitro groups is a fundamental reaction of this compound. The following diagram illustrates this transformation.
Safety Information
Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available scientific literature. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for safety procedures. Users should consult the relevant SDS and conduct a thorough risk assessment before handling this compound.
References
An In-depth Technical Guide to 2,3-Dinitrobenzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dinitrobenzoic acid, a significant organic compound with applications in chemical synthesis and research. This document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis via the oxidation of 2,3-dinitrotoluene is provided, alongside a logical workflow diagram. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.
Molecular Structure and Chemical Formula
This compound is an aromatic carboxylic acid with the chemical formula C₇H₄N₂O₆.[1][2][3] Its structure consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, and two nitro groups (-NO₂) at positions 2 and 3. The presence of these electron-withdrawing groups significantly influences the acidity and reactivity of the molecule.
Key Identifiers:
-
Canonical SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O[4]
The structural representation of this compound is as follows:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the 2,3-isomer, much of the detailed experimental data in the literature pertains to other isomers, such as 3,5-dinitrobenzoic acid.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [1][2][3] |
| Molecular Weight | 212.12 g/mol | [1][2][3][6] |
| pKa (at 25°C) | 1.85 | [1] |
| Predicted Boiling Point | 440.2 ± 35.0 °C | |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [1][4] |
| Topological Polar Surface Area | 129 Ų | [1][4] |
| Complexity | 293 | [1][4] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the oxidation of 2,3-dinitrotoluene. While specific detailed protocols for this exact transformation are not abundant in recent literature, a general procedure can be adapted from established methods for the oxidation of similar nitrotoluene derivatives. One historical method points to a two-step synthesis starting from 3-nitrotoluene, which involves nitration followed by oxidation.[6]
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology (General Procedure):
-
Materials:
-
2,3-Dinitrotoluene
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent (e.g., chromic acid, nitric acid)
-
Sulfuric acid (H₂SO₄) (if using certain oxidizing agents)
-
Sodium hydroxide (NaOH) or other base for workup
-
Hydrochloric acid (HCl) or other acid for precipitation
-
Distilled water
-
Organic solvent for recrystallization (e.g., ethanol, aqueous ethanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,3-dinitrotoluene in water is prepared.
-
The oxidizing agent, such as potassium permanganate, is added portion-wise to the stirred suspension. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the solid manganese dioxide byproduct is removed by filtration.
-
The filtrate is made alkaline by the addition of a sodium hydroxide solution to ensure the product is in its carboxylate salt form, which is soluble in water.
-
Any unreacted starting material or non-acidic impurities can be removed by extraction with a suitable organic solvent.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.
-
-
Safety Precautions:
-
Dinitroaromatic compounds can be explosive and should be handled with care.
-
Strong oxidizing agents and concentrated acids are corrosive and hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between the starting material, key reagents and conditions, and the final product in the synthesis of this compound.
Caption: Logical relationship in the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its molecular structure, physicochemical properties, and a general experimental protocol for its synthesis. The provided data and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into the specific biological activities and applications of this compound is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 15147-64-5 [chemicalbook.com]
- 3. This compound | 15147-64-5 [amp.chemicalbook.com]
- 4. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 15147-64-5 [matrix-fine-chemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Theoretical Electronic Structure of 2,3-Dinitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in-depth theoretical studies on the electronic structure of 2,3-Dinitrobenzoic acid. To fulfill the request for a detailed technical guide, this document provides an illustrative framework based on published research on the closely related isomer, 3,5-Dinitrobenzoic acid . All quantitative data and computational protocols presented herein are derived from studies on this surrogate molecule and serve as an example of the analyses that could be applied to this compound.
Introduction
Dinitrobenzoic acids are a class of organic compounds with significant applications in various fields, including their use as corrosion inhibitors and as reagents in chemical synthesis. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and potential interactions in biological and chemical systems. This guide outlines the theoretical approach to studying the electronic structure of dinitrobenzoic acids, using this compound as the target of interest, with illustrative data from its 3,5-isomer.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular properties. These methods allow for the precise calculation of geometric parameters, electronic properties such as frontier molecular orbitals (HOMO-LUMO), and the distribution of charge within the molecule. Such data is invaluable for predicting reaction mechanisms, spectroscopic behavior, and potential pharmacological activity.
Molecular Structure and Geometry
The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and two nitro groups at the 2 and 3 positions.
Caption: Molecular structure of this compound with atom numbering.
Optimized Geometrical Parameters
The following table summarizes the optimized geometrical parameters (bond lengths and bond angles) for 3,5-Dinitrobenzoic acid, calculated using DFT methods. These values represent the molecule's structure at its energy minimum.
| Parameter | Bond Length (Å) | Parameter | **Bond Angle (°) ** |
| C1-C2 | 1.392 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.388 | C1-C2-C3 | 121.1 |
| C3-C4 | 1.387 | C2-C3-C4 | 118.1 |
| C4-C5 | 1.388 | C3-C4-C5 | 121.1 |
| C5-C6 | 1.392 | C4-C5-C6 | 120.7 |
| C1-C7 | 1.495 | C5-C6-C1 | 119.5 |
| C3-N1 | 1.479 | C2-C3-N1 | 119.2 |
| C5-N2 | 1.479 | C4-C5-N2 | 119.2 |
| C7=O1 | 1.213 | O1-C7-O2 | 124.2 |
| C7-O2 | 1.359 | C1-C7-O2 | 113.8 |
| N1-O3 | 1.229 | C3-N1-O3 | 117.8 |
| N1-O4 | 1.229 | O3-N1-O4 | 124.4 |
| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |
Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and kinetic stability.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
Energy Gap (ΔE): The difference between HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A small energy gap implies high chemical reactivity and low kinetic stability.
| Property | Energy (eV) |
| HOMO Energy | -8.51 |
| LUMO Energy | -3.95 |
| Energy Gap (ΔE) | 4.56 |
| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, offering insight into the charge distribution across the molecule and identifying electrophilic and nucleophilic sites.
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | 0.15 | O1 (C=O) | -0.45 |
| C2 | -0.12 | O2 (C-O) | -0.52 |
| C3 | 0.35 | H (O-H) | 0.43 |
| C4 | -0.18 | N (Nitro) | 0.60 |
| C5 | 0.35 | O (Nitro) | -0.38 |
| C6 | -0.12 | H (Aryl) | 0.15 |
| C7 (COOH) | 0.65 | ||
| Data derived from theoretical studies on 3,5-Dinitrobenzoic acid for illustrative purposes. |
Experimental Protocols (Computational Methodology)
The theoretical data presented in this guide is based on computational protocols commonly used for this class of molecules. A typical workflow involves geometry optimization followed by the calculation of electronic properties.
Density Functional Theory (DFT) Calculations
The equilibrium geometry and electronic properties are calculated using Density Functional Theory (DFT).[1] A popular and effective method is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2]
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Functional: B3LYP.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost. This set includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Optimization: The molecular geometry is optimized without any symmetry constraints, and the nature of the stationary points is confirmed by calculating vibrational frequencies to ensure no imaginary frequencies are present, confirming a true energy minimum.
-
Property Analysis: Following optimization, further analyses such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed to investigate charge distribution and intramolecular interactions.[1] Frontier molecular orbitals (HOMO and LUMO) are also calculated at the same level of theory.
References
Spectroscopic Profile of 2,3-Dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dinitrobenzoic acid (CAS No. 15147-64-5).[1][2][3][4][5][6] Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents a combination of predicted data, analogous data from related isomers, and established methodologies to offer a robust analytical profile. The information herein is intended to support researchers in identification, characterization, and quality control processes involving this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄N₂O₆
-
Molecular Weight: 212.12 g/mol
-
CAS Number: 15147-64-5
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from similar nitroaromatic compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | ~8.0, ~1.5 |
| H-5 | 7.8 - 8.0 | Triplet (t) | ~8.0 |
| H-6 | 8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, ~1.5 |
| COOH | 10.0 - 13.0 | Singlet (broad) | - |
Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration and solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 130 - 135 |
| C-2 | 148 - 152 |
| C-3 | 145 - 149 |
| C-4 | 125 - 129 |
| C-5 | 132 - 136 |
| C-6 | 128 - 132 |
| C=O | 165 - 170 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carboxylic Acid C=O | Stretching | 1710 - 1680 |
| Nitro N=O | Asymmetric Stretching | 1550 - 1520 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro N=O | Symmetric Stretching | 1360 - 1330 |
| C-N | Stretching | 870 - 810 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 212.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 212 | [M]⁺ (Molecular Ion) |
| 195 | [M - OH]⁺ |
| 182 | [M - NO]⁺ |
| 166 | [M - NO₂]⁺ |
| 120 | [M - NO₂ - NO₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15147-64-5 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound | CAS 15147-64-5 [matrix-fine-chemicals.com]
Solubility of 2,3-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3-Dinitrobenzoic acid is an aromatic carboxylic acid containing two nitro groups.[3] Its chemical structure influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" suggests that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both a polar carboxylic acid group and two nitro groups, along with a less polar benzene ring, gives this compound a complex solubility profile.
Solubility Data of Analogous Nitrobenzoic Acids
In the absence of specific quantitative data for this compound, the following tables present the experimentally determined solubility of 3-Nitrobenzoic acid and 3,5-Dinitrobenzoic acid in a range of common organic solvents at various temperatures.[1][4] This data, sourced from a study by Zhang et al., provides a valuable reference for estimating the solubility behavior of the 2,3-isomer.[1] The general trend observed is that solubility increases with temperature.[1]
Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents (mol/L) [1]
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |
| 273.15 | 1.948 | 1.611 | 0.6847 | - | 0.1032 | 0.034 | - |
| 283.15 | - | - | 0.507 | 0.45 | 0.1688 | 0.0467 | - |
| 293.15 | 2.351 | 1.974 | 0.9474 | 1.5018 | 0.2547 | - | - |
| 303.15 | - | - | 0.8985 | 1.334 | 0.6881 | 0.1721 | - |
| 313.15 | 2.757 | - | 1.956 | 2.987 | 1.191 | 0.5104 | - |
| 323.15 | - | - | 1.5225 | 3.119 | 1.2733 | 0.7884 | - |
Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents (mol/L) [1]
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |
| 273.15 | 0.1638 | - | - | - | - | - | - |
| 283.15 | 0.64 | 0.45 | - | - | - | - | - |
| 293.15 | 3.1812 | - | - | - | - | - | - |
| 303.15 | 3.606 | 1.7218 | - | - | - | - | - |
| 313.15 | 13.676 | - | - | - | - | - | - |
| 323.15 | 4.92 | 2.7884 | - | - | - | - | - |
Note: Dashes indicate data not provided in the source material.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent, based on the widely used isothermal shake-flask method.[5]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Calibrated thermometer
-
Screw-cap vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Equilibrate the samples by shaking for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method. For a chromophoric compound like this, UV-Vis spectrophotometry or HPLC are common choices.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the readily accessible scientific literature, this guide provides valuable insights for researchers and drug development professionals. By presenting analogous data for structurally similar nitrobenzoic acids, a reasonable estimation of solubility behavior can be made. Furthermore, the detailed experimental protocol and workflow diagram offer a practical and robust framework for determining the precise solubility of this compound in any organic solvent of interest, thereby enabling its effective use in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | CiNii Research [cir.nii.ac.jp]
- 3. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide on the Acidity and pKa of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 2,3-dinitrobenzoic acid. It is intended for an audience with a strong background in chemistry, particularly in the fields of physical organic chemistry, analytical chemistry, and medicinal chemistry. This document delves into the theoretical underpinnings of the acidity of this molecule, presents relevant quantitative data, and provides detailed experimental protocols for the determination of its pKa value.
Introduction
This compound is a highly acidic organic compound due to the presence of two electron-withdrawing nitro groups on the aromatic ring in close proximity to the carboxylic acid functionality. The position of these substituents significantly influences the electronic environment of the carboxyl group, thereby affecting its dissociation constant (Ka) and, consequently, its pKa value. An accurate understanding and determination of the pKa of this compound are crucial for various applications, including its use as a chemical intermediate, in the development of novel pharmaceuticals, and for theoretical studies on structure-activity relationships.
Physicochemical Properties and Acidity
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1] |
| CAS Number | 15147-64-5 | [1][2][3] |
| pKa (at 25 °C) | 1.85 | [1] |
The acidity of this compound is markedly increased compared to benzoic acid (pKa ≈ 4.2). This is a direct consequence of the electronic effects exerted by the two nitro groups. Both nitro groups are potent electron-withdrawing groups, operating through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.
-
Mesomeric (Resonance) Effect (-M): The nitro groups can delocalize the electron density of the benzene ring through resonance. This effect is particularly strong when the nitro group is at the ortho or para position relative to another group. In this compound, the nitro group at the 2-position (ortho) and the 3-position (meta) both contribute to the electron withdrawal. The ortho nitro group can also exert a steric effect, which may influence the planarity of the carboxyl group and its interaction with the solvent.
The combination of these electron-withdrawing effects delocalizes the negative charge of the carboxylate anion, stabilizing it and thus facilitating the release of the proton, which results in a lower pKa value and higher acidity.
Comparative Acidity of Dinitrobenzoic Acid Isomers
The position of the nitro groups significantly impacts the acidity of dinitrobenzoic acids. The table below provides a comparison of the pKa values for various isomers.
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Nitrobenzoic Acid | 2.17 |
| 3-Nitrobenzoic Acid | 3.49 |
| 4-Nitrobenzoic Acid | 3.43 |
| This compound | 1.85 |
| 2,4-Dinitrobenzoic Acid | 1.42 |
| 2,5-Dinitrobenzoic Acid | 1.62 |
| 2,6-Dinitrobenzoic Acid | 1.15 |
| 3,4-Dinitrobenzoic Acid | 3.34 |
| 3,5-Dinitrobenzoic Acid | 2.82 |
Note: pKa values are approximate and can vary slightly depending on the experimental conditions.
This data clearly illustrates that the presence of a nitro group in the ortho position (2- or 6-) leads to a significant increase in acidity, which is further enhanced by the presence of a second nitro group.
Experimental Protocols for pKa Determination
The pKa of this compound can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region of the titration curve.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution with a concentration of approximately 1 mM. Dissolve the acid in deionized water. A small amount of a co-solvent like ethanol may be used if solubility is an issue, but this will affect the measured pKa. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[4]
-
Initial pH Adjustment: Adjust the initial pH of the analyte solution to approximately 1.8-2.0 using the 0.1 M HCl solution.[4]
-
Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the stir bar does not hit the electrode.
-
Titration: Begin the titration by adding small increments of the 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[5]
-
Data Collection: Continue the titration until the pH reaches approximately 12.[4]
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. At this point, the pH is equal to the pKa of the acid.
-
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 1 to 3)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).
-
Determination of Analytical Wavelengths:
-
Prepare two solutions of this compound at a concentration where the absorbance is within the linear range of the spectrophotometer.
-
Adjust the pH of one solution to a value at least 2 pH units below the expected pKa (e.g., pH 0) to ensure only the protonated form is present.
-
Adjust the pH of the second solution to a value at least 2 pH units above the expected pKa (e.g., pH 4) to ensure only the deprotonated (anionic) form is present.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) for both solutions.
-
Identify the wavelengths of maximum absorbance for both the acidic (λ_HA) and basic (λ_A⁻) forms. Choose a wavelength where the difference in absorbance between the two forms is maximal for the analysis.[6]
-
-
Preparation of Sample Solutions: Prepare a series of solutions containing the same concentration of this compound in different buffer solutions covering a pH range of approximately pKa ± 1.5.
-
Absorbance Measurements: Measure the absorbance of each solution at the chosen analytical wavelength.
-
Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] where:
-
A is the absorbance of the solution at a given pH.
-
A_A⁻ is the absorbance of the fully deprotonated form.
-
A_HA is the absorbance of the fully protonated form. A plot of log[(A - A_A⁻) / (A_HA - A)] versus pH will yield a straight line with a slope of -1, and the pKa is the pH at which the log term is zero. Alternatively, a sigmoidal plot of absorbance versus pH can be generated, and the pKa corresponds to the pH at the inflection point.
-
Visualizations
Electronic Effects on Acidity
The following diagram illustrates the key electronic effects that contribute to the high acidity of this compound.
Caption: Electronic effects stabilizing the conjugate base of this compound.
Experimental Workflow for Potentiometric Titration
The logical flow for determining the pKa value using potentiometric titration is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The pKa of this compound is approximately 1.85, indicating that it is a strong organic acid. This high acidity is attributed to the potent electron-withdrawing inductive and resonance effects of the two nitro groups, which stabilize the resulting carboxylate anion. The experimental determination of this value can be reliably performed using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of the acidity and pKa of this molecule is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and material science.
References
An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-Dinitrobenzoic acid (C₇H₄N₂O₆). While information on its initial discovery is scarce in readily available literature, its synthesis was reported in the early 20th century. This document details the seminal synthetic procedure and presents key physicochemical and spectroscopic data essential for its identification and use in a research and development setting. The primary historical synthesis involves the nitration of 3-nitrotoluene followed by oxidation of the resulting 2,3-dinitrotoluene. This guide provides a detailed experimental protocol for this historical method, along with tabulated quantitative data and visual diagrams to facilitate understanding of the chemical transformations and workflows.
Introduction
This compound is a dinitrated derivative of benzoic acid. The presence of two nitro groups on the aromatic ring significantly influences its chemical properties, particularly its acidity and reactivity, making it a potentially valuable intermediate in organic synthesis. While not as commonly cited as its 3,5- and 2,4-isomers, understanding its synthesis and properties is crucial for researchers exploring the landscape of nitroaromatic compounds for applications in medicinal chemistry, materials science, and as an analytical reagent. This guide aims to consolidate the available historical and technical information on this compound.
Historical Context and Discovery
Detailed historical accounts of the initial discovery and isolation of this compound are not prominently featured in the accessible chemical literature. However, its synthesis and characterization are rooted in the extensive exploration of aromatic nitration reactions that took place in the late 19th and early 20th centuries. The primary historical synthesis of this compound was reported by H. A. Sirks in 1908 in the Recueil des Travaux Chimiques des Pays-Bas. This work was part of a broader investigation into substitution patterns in the benzene ring. The synthesis is a two-step process beginning with the nitration of a suitable precursor, followed by oxidation.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| CAS Number | 15147-64-5 | [1] |
| Appearance | Solid (form not specified in available data) | - |
| Melting Point | Not available in searched literature | - |
| Boiling Point | Not available in searched literature | - |
| pKa | Not available in searched literature | - |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source |
| Infrared (IR) | Data not available in searched literature | - |
| ¹H Nuclear Magnetic Resonance (NMR) | Data not available in searched literature | - |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available in searched literature | - |
| Mass Spectrometry (MS) | Data not available in searched literature | - |
Note: While specific experimental spectroscopic data for this compound was not found in the immediate search, researchers can expect characteristic IR absorptions for the carboxylic acid (C=O and O-H stretches) and nitro groups (symmetric and asymmetric N-O stretches). NMR spectra would show characteristic shifts for the aromatic protons and carbons, influenced by the electron-withdrawing nitro and carboxyl groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Historical Synthesis Protocol
The seminal synthesis of this compound, as can be inferred from historical chemical literature, involves a two-step process starting from 3-nitrotoluene. The logical workflow for this synthesis is depicted below.
Step 1: Nitration of 3-Nitrotoluene to 2,3-Dinitrotoluene
This step involves the introduction of a second nitro group onto the aromatic ring of 3-nitrotoluene. The directing effects of the existing methyl and nitro groups guide the position of the incoming nitro group.
Experimental Protocol (Inferred from historical context):
-
Reactants:
-
3-Nitrotoluene
-
Mixed acid (a mixture of concentrated nitric acid and concentrated sulfuric acid)
-
-
Procedure:
-
3-Nitrotoluene is slowly added to a cooled, stirred mixture of concentrated nitric acid and concentrated sulfuric acid.
-
The temperature of the reaction mixture is carefully controlled to prevent runaway reactions and the formation of byproducts.
-
After the addition is complete, the reaction mixture is stirred for a specified period, often with gentle warming, to ensure complete nitration.
-
The reaction mixture is then poured onto ice, causing the crude 2,3-dinitrotoluene to precipitate.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.
-
Step 2: Oxidation of 2,3-Dinitrotoluene to this compound
The methyl group of 2,3-dinitrotoluene is oxidized to a carboxylic acid in this step.
Experimental Protocol (Inferred from historical context):
-
Reactants:
-
2,3-Dinitrotoluene
-
An oxidizing agent (e.g., potassium permanganate or chromic acid)
-
Acid or base for pH adjustment and workup
-
-
Procedure:
-
2,3-Dinitrotoluene is suspended or dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The oxidizing agent is added portion-wise to the reaction mixture, and the temperature is controlled.
-
The reaction is typically heated to drive the oxidation to completion.
-
Upon completion of the reaction (indicated by a color change, for example, the disappearance of the purple color of permanganate), the reaction mixture is worked up.
-
The workup procedure involves removing the manganese dioxide byproduct (if permanganate is used) by filtration.
-
The filtrate is then acidified, causing the this compound to precipitate.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization.
-
Logical Relationships in Synthesis
The synthesis of this compound from 3-nitrotoluene is governed by the principles of electrophilic aromatic substitution and oxidation of alkylbenzenes. The logical relationship between the starting material, intermediate, and final product is dictated by the directing effects of the substituents on the benzene ring.
Conclusion
While the initial discovery of this compound is not well-documented, its synthesis was established in the early 20th century through a logical two-step process involving nitration and oxidation. This guide has provided a detailed, albeit inferred from historical context, experimental protocol for its preparation, along with available physicochemical data. The provided diagrams illustrate the synthetic workflow and the underlying chemical principles. Further research into historical chemical archives may uncover more specific details about its discovery and initial characterization. The information presented here serves as a valuable resource for researchers and professionals working with nitroaromatic compounds.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical properties of 2,3-Dinitrobenzoic acid. Due to a scarcity of direct experimental data for this specific isomer, this document focuses on established methodologies for determining these crucial parameters, drawing parallels with closely related dinitrobenzoic acid isomers where data is available. This guide is intended to be a valuable resource for researchers in drug development and materials science, providing the foundational knowledge required for further investigation and application of this compound.
Physicochemical Properties of this compound
A summary of the known and computed physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Monoisotopic Mass | 212.00693585 Da | [1][2] |
| pKa | 1.85 (at 25°C) | [1] |
| XLogP3 | 1.1 | [2] |
| Topological Polar Surface Area | 129 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Complexity | 293 | [1][2] |
Comparative Thermochemical Data of Dinitrobenzoic Acid Isomers
| Thermochemical Property | 3,5-Dinitrobenzoic Acid | Unit | Source |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2894.00 ± 0.40 | kJ/mol | [3][4] |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -432.60 ± 0.40 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 30.60 | kJ/mol | [3] |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of this compound requires rigorous experimental procedures. The following sections detail the standard methodologies employed for these measurements.
Bomb Calorimetry for Enthalpy of Combustion
Isothermal bomb calorimetry is the primary technique for determining the standard enthalpy of combustion.[5] This value is fundamental for calculating the standard enthalpy of formation.
Methodology:
-
Sample Preparation: A pellet of approximately 1 gram of this compound is prepared and weighed with high precision.[5] The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is attached.[5]
-
Calorimeter Setup: The sealed bomb is filled with high-purity oxygen to approximately 30 atm and placed in a calorimeter containing a known mass of water.[5]
-
Combustion: After achieving thermal equilibrium, the sample is ignited.[5] The temperature change of the water is meticulously monitored and recorded to determine the temperature rise (ΔT).[5]
-
Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The total heat released is calculated using the calorimeter's heat capacity, which is determined by calibrating with a standard substance like benzoic acid. Corrections are also made for the heat of combustion of the fuse wire and the formation of nitric acid.
Caption: Workflow for determining the enthalpy of combustion.
Differential Scanning Calorimetry (DSC) for Thermal Stability and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is utilized to determine the melting point, enthalpy of fusion, and to identify any exothermic decomposition events.[6]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.[5] An empty sealed pan serves as a reference.[5][6]
-
Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a consistent flow rate.[6]
-
Heating Program: The sample is subjected to a controlled heating program, for instance, a linear ramp of 10 °C/min.[5]
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.[6]
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. An endothermic peak indicates melting, and the area under this peak is integrated to calculate the enthalpy of fusion. Sharp exothermic peaks would suggest decomposition.[6]
Thermogravimetric Analysis (TGA) for Decomposition Temperature
Thermogravimetric Analysis (TGA) is employed to determine the mass loss of a sample as a function of temperature, which is crucial for identifying decomposition temperatures.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
-
Heating Program: The sample is heated at a constant rate.
-
Data Collection: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: A plot of mass versus temperature is generated. Significant weight loss indicates decomposition, and the onset temperature of this weight loss is a key parameter for thermal stability assessment.[7]
Caption: A logical workflow for assessing thermal stability.
Knudsen Effusion Method for Sublimation Enthalpy
The Knudsen effusion method can be used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated.
Methodology:
-
Experiment: A sample of this compound is placed in a Knudsen cell, a container with a small orifice, which is then heated to various constant temperatures in a high-vacuum chamber.[5] The rate of mass loss due to the effusion of vapor through the orifice is measured at each temperature.[5]
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen-Hertz equation.[5]
-
Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Conclusion
While direct experimental thermochemical data for this compound remains to be fully elucidated, the established methodologies outlined in this guide provide a clear pathway for its determination. The comparative data from other dinitrobenzoic acid isomers serve as a useful reference point for what can be expected. A thorough understanding of the thermochemical properties is paramount for the safe handling, formulation, and application of this compound in research and development, particularly within the pharmaceutical industry. The experimental workflows and protocols detailed herein offer a robust framework for obtaining the necessary data to ensure both safety and efficacy in its future applications.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3,5-dinitro- (CAS 99-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 2,3-Dinitrobenzoic acid. While a definitive, publicly available crystal structure for this compound has not been identified in crystallographic databases, this document outlines the essential experimental and analytical workflows required for such a determination. To illustrate the expected data and its presentation, crystallographic information for the closely related isomer, 3,5-Dinitrobenzoic acid, is utilized as a representative example.
Introduction
This compound (C₇H₄N₂O₆) is a nitroaromatic compound with potential applications in organic synthesis and as a precursor for various functional materials.[1] The arrangement of molecules in the solid state, or crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, melting point, stability, and bioavailability. A thorough understanding of the crystal structure is therefore critical for its application in pharmaceuticals and material science.
This technical guide details the process of single-crystal X-ray diffraction, the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.
Crystal Growth
The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated solution is a common and effective method.
Protocol for Crystal Growth by Slow Evaporation:
-
Solvent Selection: A suitable solvent or solvent mixture is identified in which this compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, or mixtures with water.
-
Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature, followed by cooling to room temperature.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks. This process should be carried out in a vibration-free environment to promote the growth of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Data Collection
High-quality crystals are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a cryoloop or a glass fiber.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern CCD or CMOS area-detector diffractometer is used to collect the diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, leading to the assignment of a space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods on F². Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Data Presentation: Representative Crystal Structure Data
As the crystal structure of this compound is not publicly available, the following tables present the crystallographic data for the related isomer, 3,5-Dinitrobenzoic acid , for illustrative purposes. This data provides an example of the information that would be obtained from a successful crystal structure determination of this compound.
Table 1: Crystal Data and Structure Refinement for 3,5-Dinitrobenzoic Acid
| Parameter | Value |
| Empirical formula | C₇H₄N₂O₆ |
| Formula weight | 212.12 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.984(3) Å, α = 90° |
| b = 4.901(1) Å, β = 98.42(3)° | |
| c = 13.568(3) Å, γ = 90° | |
| Volume | 853.3(3) ų |
| Z | 4 |
| Density (calculated) | 1.651 Mg/m³ |
| Absorption coefficient | 0.142 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.40 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.58 to 24.99° |
| Reflections collected | 1588 |
| Independent reflections | 1496 [R(int) = 0.0216] |
| Completeness to theta = 24.99° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1496 / 0 / 136 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0457, wR2 = 0.1257 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1348 |
| Largest diff. peak and hole | 0.283 and -0.211 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for 3,5-Dinitrobenzoic Acid
| Bond | Length (Å) |
| C(1)-C(7) | 1.492(3) |
| C(7)-O(1) | 1.215(2) |
| C(7)-O(2) | 1.309(2) |
| C(3)-N(1) | 1.474(2) |
| C(5)-N(2) | 1.472(2) |
| N(1)-O(3) | 1.221(2) |
| N(1)-O(4) | 1.223(2) |
| N(2)-O(5) | 1.222(2) |
| N(2)-O(6) | 1.220(2) |
Table 3: Selected Bond Angles (°) for 3,5-Dinitrobenzoic Acid
| Atoms | Angle (°) |
| O(1)-C(7)-O(2) | 122.9(2) |
| O(1)-C(7)-C(1) | 122.4(2) |
| O(2)-C(7)-C(1) | 114.7(2) |
| C(2)-C(3)-N(1) | 118.9(2) |
| C(4)-C(3)-N(1) | 118.6(2) |
| C(4)-C(5)-N(2) | 118.8(2) |
| C(6)-C(5)-N(2) | 118.6(2) |
| O(3)-N(1)-O(4) | 123.4(2) |
| O(5)-N(2)-O(6) | 123.5(2) |
Visualizations
The following diagrams illustrate the logical workflow of the crystal structure analysis process.
Conclusion
The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties. This guide has outlined the standard experimental and computational procedures required for single-crystal X-ray diffraction analysis. While the specific crystallographic data for this compound remains to be reported, the provided protocols and the representative data for a closely related isomer serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The elucidation of this structure will undoubtedly contribute to the rational design of new materials and pharmaceutical compounds with tailored properties.
References
Technical Guide: Safety and Handling of 2,3-Dinitrobenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While a complete GHS classification for 2,3-Dinitrobenzoic acid is not available, based on the data for its isomers, it should be treated as a hazardous substance. The primary hazards are expected to be:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
The following table summarizes the known and anticipated hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |
GHS Pictogram (Anticipated):
Signal Word (Anticipated): Warning
Physical and Chemical Properties
Limited experimental data for the physical and chemical properties of this compound is available. The following table includes computed data from reliable sources.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | PubChem[2] |
| Molecular Weight | 212.12 g/mol | PubChem[2] |
| Appearance | Solid (form not specified) | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Handling and Storage
Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.
-
Specific Hazards: The combustion of dinitrobenzoic acids may produce toxic fumes, including nitrogen oxides and carbon monoxide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling a this compound spill.
Toxicological Information
There is a lack of specific toxicological data for this compound. The health effects are inferred from related compounds.
-
Acute Effects: Harmful if swallowed.[1] Causes irritation to the skin, eyes, and respiratory system.[1]
-
Chronic Effects: No information is available on the long-term health effects of exposure.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the material to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols for the safety and handling of this compound are not available in the searched literature. Standard laboratory procedures for handling powdered chemical irritants should be followed. These protocols should be developed as part of a comprehensive risk assessment by the user's institution.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Potential Applications of 2,3-Dinitrobenzoic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dinitrobenzoic acid, a dinitrated derivative of benzoic acid, serves as a versatile precursor in organic synthesis, primarily leveraging the reactivity of its nitro groups and the carboxylic acid functionality. Its most prominent application lies in the synthesis of heterocyclic compounds, particularly as a key starting material for phenazine-1-carboxylic acid and its derivatives, which are of interest in medicinal chemistry. The strategic positioning of the nitro groups allows for the formation of ortho-diamino functionalities upon reduction, opening pathways to a variety of fused heterocyclic systems. This guide provides a comprehensive overview of the applications of this compound, detailing its physical and chemical properties, key synthetic transformations, and experimental protocols.
Introduction
This compound (CAS No: 15147-64-5) is an aromatic carboxylic acid characterized by the presence of two nitro groups at the ortho and meta positions relative to the carboxyl group.[1] This substitution pattern imparts distinct reactivity to the molecule, making it a valuable building block for specialized applications in organic synthesis. The electron-withdrawing nature of the nitro groups significantly influences the acidity of the carboxylic acid and the electrophilicity of the aromatic ring. While its isomers, such as 3,5-dinitrobenzoic acid, are more commonly employed as derivatizing agents, this compound's unique structure makes it particularly suitable for the synthesis of complex heterocyclic scaffolds.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| CAS Number | 15147-64-5 | [1] |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Boiling Point | 440.2 ± 35.0 °C (Predicted) | [4] |
| pKa | 1.85 (25 °C) | [5] |
| Density | 1.688 g/cm³ | [4] |
Core Applications in Organic Synthesis
The primary utility of this compound in organic synthesis stems from the facile reduction of its two nitro groups to form 2,3-diaminobenzoic acid. This ortho-diamine is a key precursor for the construction of various heterocyclic systems.
Synthesis of 2,3-Diaminobenzoic Acid
The catalytic hydrogenation of this compound is the most common method for the preparation of 2,3-diaminobenzoic acid. This transformation is a critical step in the synthetic pathways utilizing this compound as a starting material.
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitrobenzoic Acid (as an analogue)
While a specific protocol for this compound was not found, the following procedure for the reduction of the closely related 2-amino-3-nitrobenzoic acid provides a reliable starting point.
-
Materials: 2-Amino-3-nitrobenzoic acid, Methanol (MeOH), 10% Palladium on carbon (Pd/C).
-
Procedure: 2-Amino-3-nitrobenzoic acid (9.36 g, 51.4 mmol) is dissolved in methanol (100 mL). To this solution, 10% Pd/C (2.0 g) is added. The reaction mixture is stirred under a hydrogen atmosphere at ambient pressure until the absorption of hydrogen ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate is evaporated under reduced pressure to yield the product.
-
Purification: The crude product can be purified by flash chromatography (CH₂Cl₂/MeOH, 5:1).
-
Yield: 5.40 g (69%) of 2,3-diaminobenzoic acid as a dark brown solid.[6]
Spectroscopic Data for 2,3-Diaminobenzoic Acid: [6]
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 2H), 6.32 (br s, 4H).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.
Synthesis of Phenazine-1-carboxylic Acid
2,3-Diaminobenzoic acid is a crucial intermediate in the synthesis of phenazine-1-carboxylic acid and its derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7] The synthesis typically involves the condensation of 2,3-diaminobenzoic acid with a 1,2-dicarbonyl compound.
Reaction Workflow:
A common method for this transformation is the Jourdan-Ullmann coupling followed by a sodium borohydride-promoted reductive ring closure.[8]
Experimental Protocol: Synthesis of Phenazine-1-carboxylic Acid Analogues
The following is a general procedure for the synthesis of phenazine-1-carboxylic acid analogues starting from a substituted aniline and 2-bromo-3-nitrobenzoic acid.
-
Jourdan-Ullmann Coupling: A mixture of a substituted aniline, 2-bromo-3-nitrobenzoic acid, copper(I) iodide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up to isolate the 2-(arylamino)-3-nitrobenzoic acid intermediate.
-
Reductive Ring Closure: The intermediate from the previous step is dissolved in a suitable solvent (e.g., methanol or water), and sodium borohydride is added portion-wise. The reaction is typically heated to 60-70 °C for approximately 24 hours. The product, a phenazine-1-carboxylic acid analogue, is then isolated and purified.[8]
Quantitative Data for Representative Phenazine-1-carboxylic Acid Derivatives: [7]
| Compound | Yield (%) | Melting Point (°C) |
| 7-(tert-butyl)phenazine-1-carboxylic acid | 70 | 200-201 |
| 6,8-dimethylphenazine-1-carboxylic acid | 53 | 249 (decomposed) |
| phenazine-1,7-dicarboxylic acid | 84 | >250 |
Synthesis of Benzimidazoles
The ortho-diamine functionality of 2,3-diaminobenzoic acid makes it a suitable precursor for the synthesis of benzimidazoles. The reaction typically involves condensation with an aldehyde or a carboxylic acid (or its derivative).
General Reaction Scheme:
While specific examples starting from 2,3-diaminobenzoic acid were not found in the search results, this remains a highly plausible and valuable application of this intermediate. The resulting benzimidazole would bear a carboxylic acid group, offering a handle for further functionalization.
Potential in Drug Discovery and Agrochemicals
The heterocyclic scaffolds accessible from this compound, particularly phenazines and benzimidazoles, are of significant interest in drug discovery and agrochemical research.
-
Pharmaceuticals: Phenazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[7] The ability to synthesize a library of phenazine-1-carboxylic acid derivatives from various anilines highlights the potential of this compound as a starting material in medicinal chemistry programs.[8]
-
Agrochemicals: Some phenazine compounds are known to have antifungal properties and are used as biocontrol agents in agriculture.[7]
Spectroscopic Data
While specific spectroscopic data for this compound was not explicitly found in the search results, data for its isomers can be used for comparative analysis.
Spectroscopic Data for Dinitrobenzoic Acid Isomers:
| Isomer | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | IR (Technique) |
| 2,4-Dinitrobenzoic acid | Not explicitly detailed | Not explicitly detailed | KBr pellet, ATR-Neat[9] |
| 3,4-Dinitrobenzoic acid | Available[10] | Available[11] | Not specified |
| 3,5-Dinitrobenzoic acid | δ 9.026 (d), 8.902 (t) (DMSO-d₆)[12] | Available[13] | Available[14] |
Conclusion
This compound is a valuable, albeit less common, dinitrobenzoic acid isomer with significant potential in organic synthesis. Its primary application lies in its conversion to 2,3-diaminobenzoic acid, a key precursor for the synthesis of biologically active phenazine derivatives. The methodologies outlined in this guide provide a foundation for researchers to explore the synthetic utility of this compound further. Future research could focus on expanding the scope of heterocyclic systems synthesized from 2,3-diaminobenzoic acid and exploring the biological activities of the resulting novel compounds. The development of a detailed and optimized protocol for the large-scale reduction of this compound would be a valuable contribution to the field.
References
- 1. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | 15147-64-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Benzoic acid, 2-hydroxy-3,5-dinitro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dinitrobenzoic acid(528-45-0) 1H NMR spectrum [chemicalbook.com]
- 11. 3,4-Dinitrobenzoic acid(528-45-0) 13C NMR spectrum [chemicalbook.com]
- 12. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum [chemicalbook.com]
- 13. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 2,3-Dinitrobenzoic Acid
Introduction
This document provides a detailed protocol for the synthesis of 2,3-Dinitrobenzoic acid via the nitration of 2-Nitrobenzoic acid. The electrophilic aromatic substitution on the 2-Nitrobenzoic acid ring is challenging due to the strong deactivating effects of both the nitro (-NO₂) and carboxylic acid (-COOH) groups. The reaction requires aggressive nitrating conditions and careful temperature control to achieve the desired product while minimizing the formation of isomeric byproducts. This protocol is intended for use by qualified researchers and chemists in a controlled laboratory setting.
Reaction Principle: The synthesis involves the introduction of a second nitro group onto the benzene ring of 2-nitrobenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile. The existing substituents direct the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the nitro group is also a meta-director. In 2-nitrobenzoic acid, the -COOH group at position 1 directs towards positions 3 and 5, while the -NO₂ group at position 2 directs towards positions 4 and 6. The formation of this compound is therefore directed by the carboxylic acid group. However, the severe deactivation of the ring necessitates harsh reaction conditions.
Chemical Reaction Scheme:
Safety Precautions
EXTREME HAZARD WARNING: The nitration of aromatic compounds is a highly exothermic and potentially explosive reaction.[1] All operations must be conducted by trained personnel behind a blast shield within a certified chemical fume hood.
-
Corrosive Reagents: Concentrated and fuming nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. They can cause severe chemical burns upon contact with skin or eyes.[2]
-
Personal Protective Equipment (PPE): Acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, and a full-face shield are mandatory.
-
Exothermic Reaction: The reaction generates a significant amount of heat.[1] Strict temperature control is critical to prevent a runaway reaction, which can lead to violent decomposition or explosion. The reaction must be cooled using an ice/salt bath or a cryocooler.
-
Toxic Fumes: The reaction evolves toxic nitrogen oxide (NOx) gases. All steps must be performed in a well-ventilated fume hood.
-
Waste Disposal: Acidic waste must be neutralized cautiously before disposal according to institutional and environmental regulations.
Experimental Protocol
This protocol is a representative method based on the nitration of similarly deactivated aromatic carboxylic acids. Yields and isomer distribution may vary, requiring optimization and careful product analysis.
Materials and Reagents:
-
2-Nitrobenzoic acid
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Heating mantle (for recrystallization)
-
Büchner funnel and vacuum flask
-
Blast shield and chemical fume hood
Procedure:
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, place 10.0 g of 2-Nitrobenzoic acid. Place the flask in an ice/salt bath.
-
Dissolution: Slowly add 40 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the 2-Nitrobenzoic acid has dissolved, maintaining the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add 15 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid. Cool this nitrating mixture in a separate ice bath.
-
Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 2-Nitrobenzoic acid over a period of 60-90 minutes. CRITICAL: The internal temperature of the reaction mixture must be strictly maintained between 0°C and 10°C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.
-
Work-up: Very slowly and cautiously pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed carefully in the fume hood.
-
Isolation: Allow the ice to melt completely. The crude dinitrobenzoic acid product will precipitate as a pale-yellow solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product is expected to be a mixture of isomers. Purify the crude solid by recrystallization from an ethanol/water mixture. The separation of 2,3- and 2,5-dinitrobenzoic acid isomers can be challenging and may require fractional crystallization or chromatography.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
The following table summarizes the typical quantities and parameters for this synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Nitrobenzoic Acid | 10.0 g | Starting material. |
| Concentrated H₂SO₄ | 40 mL + 15 mL | Solvent and catalyst. |
| Fuming HNO₃ (≥90%) | 15 mL | Nitrating agent. |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 10°C | Critical for safety and selectivity.[3] |
| Reaction Time | 3 - 4 hours | Includes addition and subsequent stirring. |
| Product | ||
| Theoretical Yield | 12.69 g | Based on 10.0 g of 2-Nitrobenzoic acid. |
| Appearance | Pale-yellow crystalline solid | |
| Melting Point (2,3-isomer) | ~208-210°C | Literature value. The melting point of the crude product will be lower and broader. |
Visualizations
Logical Workflow for Synthesis
The following diagram outlines the key steps in the synthesis, isolation, and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Nitration
This diagram illustrates the chemical mechanism for the generation of the nitronium ion and its subsequent attack on the aromatic ring.
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols for the Nitration of Benzoic Acid to Dinitro-Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating and meta-directing substituent, which influences the position of incoming nitro groups.[1][2][3] While mono-nitration predominantly yields 3-nitrobenzoic acid, forcing conditions can lead to the formation of dinitro-isomers. This document provides detailed protocols for the synthesis of dinitrobenzoic acid isomers, with a primary focus on the direct dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This compound serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[4] Additionally, it is used as a reagent for the derivatization and identification of alcohols and amines.[5]
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of benzoic acid proceeds through an electrophilic aromatic substitution (EAS) mechanism.[2] The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][6]
-
Electrophilic Attack: The π-electron system of the benzoic acid ring attacks the nitronium ion. The carboxylic acid group deactivates the ring, making this step slower than the nitration of benzene.[3]
-
Formation of a Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.[3]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[7]
The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group to the meta position. A second nitration, which is more difficult due to the presence of two deactivating groups, will also be directed to a meta position relative to the carboxyl group, resulting in 3,5-dinitrobenzoic acid.[8]
Synthesis Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
This protocol describes the direct dinitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[4][9][10]
Materials and Equipment:
-
Benzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.54)
-
Ethanol (50%)
-
Ice
-
Round-bottomed flask (2 L)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Cooling bath (ice-water)
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In a 2 L round-bottomed flask, carefully add 300 mL of concentrated sulfuric acid to 61 g (0.5 mole) of benzoic acid with stirring.[9]
-
In a well-ventilated fume hood, add 100 mL of fuming nitric acid in small portions (2-3 mL at a time) to the mixture. The temperature should be maintained between 70°C and 90°C using an external cooling bath.[9]
-
After the addition is complete, cover the flask and let it stand for at least one hour (or overnight) in the fume hood.[9]
-
Heat the flask on a steam bath for 4 hours. Significant evolution of brown fumes (NO₂) will be observed.[9]
-
Allow the reaction mixture to cool to room temperature, during which yellow crystals may start to separate.[9]
-
Carefully add an additional 75 mL of fuming nitric acid and heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.[9]
-
Allow the mixture to cool and then pour it into a slurry of 800 g of ice and 800 mL of water.[9]
-
After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using a Buchner funnel and wash the crystals with water until the washings are free of sulfates.[9]
-
The crude product can be recrystallized from 275 mL of hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid.[9]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Benzoic Acid | [9] |
| Yield (Crude) | 62-65 g | [9] |
| Yield (Purified) | 57-61 g (54-58%) | [9] |
| Melting Point (Crude) | 200-202 °C | [9] |
| Melting Point (Purified) | 205-207 °C | [9] |
Alternative and Industrial Synthesis of Dinitro-Isomers
While 3,5-dinitrobenzoic acid is the primary product from the direct dinitration of benzoic acid, other isomers are typically synthesized via different routes.
-
2,4-Dinitrobenzoic Acid: This isomer can be prepared by the nitration of toluene to 2,4-dinitrotoluene, followed by oxidation of the methyl group to a carboxylic acid.[11][12]
-
2,5-Dinitrobenzoic Acid: This isomer has been prepared by the nitration of o-nitrobenzoic acid or by the oxidation of 2,5-dinitrotoluene.[13]
Visualizations
Reaction Pathway for the Synthesis of 3,5-Dinitrobenzoic Acid```dot
Caption: Workflow for 3,5-Dinitrobenzoic Acid synthesis.
Safety Precautions
-
The nitration of benzoic acid involves the use of highly corrosive and strong oxidizing agents. *[2][6] All procedures must be carried out in a well-ventilated fume hood. *[2][9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. *[2] The addition of nitric acid to sulfuric acid is highly exothermic and requires careful temperature control. *[9] Dinitroaromatic compounds can be explosive, especially at elevated temperatures. A[8]void overheating and mechanical shock.
Conclusion
The dinitration of benzoic acid, particularly to form 3,5-dinitrobenzoic acid, is a valuable synthetic procedure for obtaining key chemical intermediates. The protocols provided herein, derived from established literature, offer a detailed guide for researchers in academic and industrial settings. Careful adherence to the experimental conditions and safety precautions is paramount for the successful and safe execution of these reactions. The synthesis of other dinitro-isomers typically requires multi-step pathways starting from different precursors.
References
- 1. homework.study.com [homework.study.com]
- 2. kiosk.demo.aurero.com [kiosk.demo.aurero.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. fvs.com.py [fvs.com.py]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 12. homework.study.com [homework.study.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Nitrogen Heterocycles Using 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles, specifically quinoxalines and phenazines, using 2,3-dinitrobenzoic acid as a key starting material. The synthetic strategy involves an initial reduction of the dinitro compound to the corresponding diamine, followed by a cyclocondensation reaction.
Application Notes
This compound is a versatile starting material for the synthesis of various nitrogen heterocycles. The presence of two nitro groups in ortho position to each other allows for their reduction to form 2,3-diaminobenzoic acid. This ortho-diamine is a valuable precursor for the construction of fused heterocyclic systems.
The primary synthetic pathway involves a two-step process:
-
Reduction of Nitro Groups: The nitro groups of this compound are reduced to primary amino groups. This transformation is a critical step and can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like tin(II) chloride. The choice of reduction method can depend on the desired scale, available equipment, and sensitivity of other functional groups.
-
Cyclocondensation: The resulting 2,3-diaminobenzoic acid can undergo cyclocondensation with 1,2-dicarbonyl compounds to yield quinoxaline derivatives. Quinoxalines are an important class of nitrogen heterocycles found in many biologically active compounds. Alternatively, intramolecular cyclization or reaction with other reagents can lead to the formation of other heterocyclic systems like phenazines, which also exhibit significant biological activities.[1][2][3]
This approach provides a straightforward route to functionalized nitrogen heterocycles, with the carboxylic acid group from the starting material allowing for further derivatization, making it a valuable tool in medicinal chemistry and drug discovery.
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-5-carboxylic acid
This protocol details the two-step synthesis of quinoxaline-5-carboxylic acid from this compound. The first step is the reduction of the nitro groups, followed by the cyclocondensation with glyoxal.
Step 1: Reduction of this compound to 2,3-Diaminobenzoic Acid
Method A: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation apparatus
-
-
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 MPa) and heat to 50-60°C.[4]
-
Stir the reaction mixture vigorously until the hydrogen uptake ceases (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,3-diaminobenzoic acid, which can be used in the next step without further purification.
-
Method B: Reduction with Tin(II) Chloride
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and ethanol.
-
Add a solution of tin(II) chloride dihydrate (typically 6-8 eq) in concentrated HCl portion-wise, while maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diaminobenzoic acid.
-
Step 2: Cyclocondensation of 2,3-Diaminobenzoic Acid with Glyoxal
-
Materials:
-
2,3-Diaminobenzoic acid (from Step 1)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve the crude 2,3-diaminobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain quinoxaline-5-carboxylic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Quantitative Data (Representative)
| Step | Reactants | Product | Reagent/Catalyst | Solvent | Conditions | Yield |
| 1 | This compound | 2,3-Diaminobenzoic acid | 10% Pd/C, H₂ | Ethanol | 50-60°C, 3-4 MPa | >95% |
| 2 | 2,3-Diaminobenzoic acid, Glyoxal | Quinoxaline-5-carboxylic acid | - | Ethanol/Water | Room Temperature | 85-95% |
Protocol 2: Synthesis of Phenazine-1-carboxylic Acid
This protocol outlines a potential pathway for the synthesis of phenazine-1-carboxylic acid, which involves an intramolecular reductive cyclization. This method is adapted from procedures for similar phenazine syntheses.[5][6]
-
Materials:
-
This compound
-
Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄ or Tin(II) Chloride, SnCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol or other suitable solvent
-
Acid for workup (e.g., Hydrochloric acid, HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 70-80°C.
-
Slowly add the reducing agent (e.g., sodium dithionite, typically 3-4 eq) in portions to the heated solution. The reaction is exothermic and may require cooling to maintain the temperature.
-
After the addition is complete, continue heating the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain crude phenazine-1-carboxylic acid.
-
The product can be purified by recrystallization.
-
Quantitative Data (Representative)
| Reactant | Product | Reducing Agent | Solvent | Conditions | Yield |
| This compound | Phenazine-1-carboxylic acid | Sodium dithionite | Aqueous NaOH | 70-80°C | 60-70% |
Visualizations
Caption: General synthetic pathways from this compound.
Caption: Workflow for Quinoxaline-5-carboxylic acid synthesis.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dinitrobenzoic Acid as a Precursor for Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a versatile template for the synthesis of molecules with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of quinoxaline derivatives is underscored by the existence of marketed drugs, such as the anticancer agent erdafitinib and the hepatitis C antiviral glecaprevir.
This document provides detailed protocols for the synthesis of quinoxaline-5-carboxylic acid derivatives, utilizing 2,3-dinitrobenzoic acid as a readily available starting material. The synthetic strategy involves an initial reduction of the nitro groups to form 2,3-diaminobenzoic acid, followed by a condensation reaction with various 1,2-dicarbonyl compounds. Additionally, this guide presents quantitative data on the biological activities of selected quinoxaline derivatives and illustrates a key signaling pathway implicated in their anticancer mechanism of action.
Synthetic Pathway Overview
The synthesis of quinoxaline-5-carboxylic acid derivatives from this compound is a two-step process. The first step is the reduction of the two nitro groups on the benzoic acid to form 2,3-diaminobenzoic acid. This is typically achieved through catalytic hydrogenation. The subsequent step involves the condensation of the resulting 2,3-diaminobenzoic acid with a 1,2-dicarbonyl compound (an α-ketoaldehyde or an α-diketone) to yield the desired quinoxaline-5-carboxylic acid derivative.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminobenzoic Acid from this compound
This protocol details the reduction of this compound to 2,3-diaminobenzoic acid via catalytic hydrogenation.
Materials:
-
This compound
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., Parr hydrogenator or a flask equipped for balloon hydrogenation)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add the Raney Nickel or Pd/C catalyst (typically 0.5-10% by weight of the starting material).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1-5 MPa) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at a temperature between 20-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction time typically ranges from 2 to 10 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminobenzoic acid, which can be used in the next step with or without further purification.
| Parameter | Value | Reference |
| Solvent | Methanol or Ethanol | [5] |
| Catalyst | Raney Nickel or Pd/C | [5] |
| Catalyst Loading | 0.5-10% (w/w) | [5] |
| Hydrogen Pressure | 0.1-5 MPa | [5] |
| Temperature | 20-100 °C | [5] |
| Reaction Time | 2-10 hours | [5] |
| Yield | Up to 96% | [5] |
Protocol 2: General Synthesis of Quinoxaline-5-Carboxylic Acid Derivatives
This protocol describes the condensation of 2,3-diaminobenzoic acid with a 1,2-dicarbonyl compound.
Materials:
-
2,3-Diaminobenzoic acid
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq)
-
Ethanol or Acetic Acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[6][7]
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 12 hours.
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline-5-carboxylic acid derivative.
| 1,2-Dicarbonyl Compound | Solvent | Reaction Time | Yield | Reference |
| Benzil | Ethanol | 1 hour | 95% | [6] |
| Glyoxal | Acetonitrile | Not specified | High | [7] |
| Various α-diketones | Acetic Acid | 2-12 hours | 34-70% | [6] |
Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their anticancer and antimicrobial properties are particularly well-documented.
Anticancer Activity
Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for tumor growth and proliferation.[8][9]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 0.81 | [2][3] |
| Compound 11 | HepG2 (Liver) | 1.23 | [2][3] |
| Compound 11 | HCT-116 (Colon) | 2.14 | [2][3] |
| Compound 13 | MCF-7 (Breast) | 1.52 | [2][3] |
| Compound 13 | HepG2 (Liver) | 2.91 | [2][3] |
| Compound 13 | HCT-116 (Colon) | 1.87 | [2][3] |
| Compound XVa | HCT-116 (Colon) | 4.4 | [1] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [1] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [1] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | [1] |
Antimicrobial Activity
Quinoxaline derivatives have also shown promising activity against a variety of bacterial and fungal pathogens.[10][11][12][13] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [10] |
| Compound 3c | Escherichia coli | 8 | [10] |
| Quinoxaline Derivative | MRSA | 1-4 | [11] |
| Compound 5k | Acidovorax citrulli | 35.18 (EC₅₀) | [13] |
| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | [13] |
| Compound 5t | Rhizoctonia solani | 12.01 (EC₅₀) | [13] |
| Pentacyclic Compound 10 | Candida albicans | 16 | [10] |
| Pentacyclic Compound 10 | Aspergillus flavus | 16 | [10] |
Conclusion
The synthetic route from this compound provides an efficient and versatile method for accessing quinoxaline-5-carboxylic acid derivatives. These compounds serve as a valuable scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The provided protocols and data are intended to facilitate further research and drug discovery efforts in this important area of chemical and pharmaceutical science.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. er.knutd.edu.ua [er.knutd.edu.ua]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweis und Protokoll: Derivatisierung von chiralen Aminen mit 2,3-Dinitrobenzoesäure zur HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieser Anwendungshinweis beschreibt eine detaillierte Methode zur Derivatisierung von chiralen primären und sekundären Aminen mit 2,3-Dinitrobenzoylchlorid (hergestellt aus 2,3-Dinitrobenzoesäure) zur Erzeugung von diastereomeren Amiden. Diese Diastereomere können anschließend mittels achiraler Hochleistungsflüssigkeitschromatographie (HPLC) getrennt und quantifiziert werden. Diese Methode ist besonders nützlich für die Bestimmung des Enantiomerenüberschusses (ee) und die quantitative Analyse von chiralen Aminen in verschiedenen Matrices.
Einleitung
Die Analyse von Enantiomeren ist in der pharmazeutischen Industrie, der organischen Synthese und der Biochemie von entscheidender Bedeutung, da verschiedene Enantiomere eines chiralen Moleküls oft unterschiedliche pharmakologische oder toxikologische Eigenschaften aufweisen. Eine gängige Strategie zur Trennung von Enantiomeren mittels HPLC ist die Vorkolonnen-Derivatisierung mit einem enantiomerenreinen Reagenz, um ein Gemisch von Diastereomeren zu erzeugen.[1] Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können daher auf achiralen stationären Phasen getrennt werden.[2]
2,3-Dinitrobenzoesäure, bzw. ihr reaktiveres Säurechlorid-Derivat, dient als achirales Derivatisierungsreagenz. Durch die Reaktion mit einem chiralen Amin entsteht ein Paar von Diastereomeren. Die stark chromophoren Dinitrophenylgruppen im Derivatisierungsreagenz ermöglichen eine hochempfindliche UV-Detektion der gebildeten Diastereomere, was die Quantifizierung auch bei niedrigen Konzentrationen erleichtert.
Experimentelle Protokolle
2.1. Benötigte Materialien und Reagenzien
-
Chirales Amin (Probe)
-
2,3-Dinitrobenzoesäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid
-
Wasserfreies Dichlormethan (DCM)
-
Wasserfreies Triethylamin (TEA) oder Pyridin
-
Salzsäure (HCl), 1 M
-
Natriumhydrogencarbonat (NaHCO₃), gesättigte wässrige Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
HPLC-taugliches Acetonitril
-
HPLC-taugliches Wasser
-
Trifluoressigsäure (TFA)
-
Rotationsverdampfer
-
HPLC-System mit UV-Detektor
-
Analytische HPLC-Säule (z. B. C18, 250 mm x 4,6 mm, 5 µm)
2.2. Herstellung des Derivatisierungsreagenzes (2,3-Dinitrobenzoylchlorid)
Warnung: Diese Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden, da Thionylchlorid toxisch und korrosiv ist.
-
1,0 g (4,71 mmol) 2,3-Dinitrobenzoesäure in einen trockenen 50-ml-Rundkolben geben.
-
10 ml wasserfreies Dichlormethan und einen Tropfen Dimethylformamid (DMF) als Katalysator hinzufügen.
-
Unter Rühren langsam 1,5 ml (20,6 mmol) Thionylchlorid zugeben.
-
Das Reaktionsgemisch 2 Stunden lang unter Rückfluss erhitzen, bis die Gasentwicklung aufhört.
-
Das überschüssige Thionylchlorid und das Lösungsmittel vorsichtig unter reduziertem Druck am Rotationsverdampfer entfernen.
-
Das resultierende 2,3-Dinitrobenzoylchlorid ist ein gelblicher Feststoff und sollte unter Feuchtigkeitsausschluss gelagert und direkt für die Derivatisierung verwendet werden.
2.3. Protokoll zur Derivatisierung des chiralen Amins
-
Ca. 10 mg des racemischen oder enantiomerenangereicherten Amins in einem Vial einwiegen.
-
2 ml wasserfreies Dichlormethan und 1,5 Äquivalente Triethylamin (bezogen auf das Amin) hinzufügen. Das Vial verschließen und schütteln, bis sich das Amin gelöst hat.
-
Eine Lösung von 1,2 Äquivalenten 2,3-Dinitrobenzoylchlorid in 1 ml wasserfreiem Dichlormethan herstellen und diese langsam zur Aminlösung geben.
-
Das Reaktionsgemisch bei Raumtemperatur für 1 Stunde rühren. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird das Gemisch nacheinander mit 5 ml 1 M HCl, 5 ml gesättigter NaHCO₃-Lösung und 5 ml Wasser gewaschen.
-
Die organische Phase abtrennen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel im Rotationsverdampfer entfernen.
-
Der Rückstand (das Diastereomerengemisch) wird in einer geeigneten Menge des HPLC-Laufmittels gelöst und für die Analyse vorbereitet.
HPLC-Analyse
Die Trennung der gebildeten Diastereomere kann sowohl auf Normalphasen- (NP) als auch auf Umkehrphasen- (RP) HPLC-Säulen erfolgen. Eine C18-Säule ist für den Anfang eine gute Wahl.
3.1. Illustrative HPLC-Bedingungen
| Parameter | Bedingung |
| Säule | C18 (Umkehrphase), 250 mm x 4,6 mm, 5 µm |
| Mobile Phase | A: Wasser mit 0,1% Trifluoressigsäure (TFA) B: Acetonitril mit 0,1% Trifluoressigsäure (TFA) |
| Gradient | 50% B bis 90% B in 20 Minuten |
| Flussrate | 1,0 ml/min |
| Säulentemperatur | 25 °C |
| Detektionswellenlänge | 254 nm |
| Injektionsvolumen | 10 µl |
Hinweis: Diese Bedingungen sind ein Ausgangspunkt und müssen möglicherweise für spezifische Amine optimiert werden, um eine Basislinientrennung der Diastereomere zu erreichen.
Datenpräsentation
Die quantitativen Ergebnisse der HPLC-Analyse sollten tabellarisch zusammengefasst werden. Die folgende Tabelle zeigt beispielhafte Daten für die Trennung der 2,3-Dinitrobenzoyl-Derivate eines hypothetischen chiralen Amins.
Tabelle 1: Illustrative chromatographische Daten für die Trennung von Diastereomeren.
| Diastereomer | Retentionszeit (min) | Peakfläche (AUs) | Auflösung (Rs) |
| Diastereomer 1 (R,S) | 15,2 | 48500 | \multirow{2}{}{1,8} |
| Diastereomer 2 (S,S) | 16,1 | 49100 |
Anmerkung: Die Daten sind rein illustrativ und dienen der Veranschaulichung.
Visualisierungen
Nachfolgend finden Sie Diagramme, die den Arbeitsablauf und die chemische Reaktion visualisieren.
Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion.
References
Application Notes: Esterification of Alcohols with 2,3-Dinitrobenzoic Acid
Introduction
The esterification of alcohols with 2,3-dinitrobenzoic acid is a significant chemical transformation utilized in various fields of chemical and pharmaceutical research. The resulting 2,3-dinitrobenzoate esters are often crystalline solids with sharp melting points, making them excellent derivatives for the identification and characterization of alcohols. Beyond derivatization, this reaction is employed in the synthesis of complex molecules in drug discovery and materials science, where the dinitroaromatic moiety can introduce specific electronic, optical, or bioactive properties. The presence of two nitro groups makes the benzoic acid more acidic and can influence the reactivity and properties of the resulting ester.
This document provides detailed protocols for three common and effective methods for the esterification of alcohols with this compound: the Steglich esterification, the Mitsunobu reaction, and the Fischer-Speier esterification. These methods offer a range of reaction conditions to accommodate various alcohol substrates, from simple primary alcohols to sterically hindered and acid-sensitive secondary and tertiary alcohols.
General Reaction Scheme
The fundamental reaction involves the condensation of an alcohol (R-OH) with this compound to form the corresponding ester and water.
Caption: General esterification of this compound with an alcohol.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohol types with this compound using the described protocols. The yields are representative and can vary based on the specific substrate and reaction scale.
| Protocol | Alcohol Type | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Steglich | Primary | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 |
| Secondary | DCC, DMAP | DCM | RT | 3-12 | 80-95 | |
| Tertiary | DCC, DMAP | DCM | RT | 12-24 | 60-80 | |
| Mitsunobu | Primary | PPh₃, DIAD/DEAD | Tetrahydrofuran (THF) | 0 to RT | 1-3 | >90 |
| Secondary | PPh₃, DIAD/DEAD | THF | 0 to RT | 2-8 | 85-95 | |
| Tertiary | Not Recommended | - | - | - | Low to No Reaction | |
| Fischer | Primary | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 4-24 | 70-95 |
| Secondary | H₂SO₄ (catalytic) | Excess Alcohol/Toluene | Reflux | 12-48 | 50-70 | |
| Tertiary | Not Recommended | - | - | - | Elimination Products |
Experimental Protocols
Protocol 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (like DCC) and a nucleophilic catalyst (DMAP). This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification protocol.
Materials and Reagents
-
This compound
-
Alcohol (substrate)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure
-
To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Büchner funnel to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by recrystallization (e.g., from ethanol) or silica gel column chromatography.
Safety Precautions
-
DCC is a potent allergen and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
DCM is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.
-
Always wear safety glasses, gloves, and a lab coat.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction is performed under mild, neutral conditions.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction protocol.
Materials and Reagents
-
This compound
-
Alcohol (substrate)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Syringe or dropping funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure
-
In a round-bottom flask, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe or a dropping funnel. A color change and/or formation of a precipitate may be observed.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. Purify the desired ester using silica gel column chromatography.
Safety Precautions
-
DEAD and DIAD are potentially explosive and should be handled with care. Avoid heating and friction.
-
Triphenylphosphine can be irritating.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Protocol 3: Fischer-Speier Esterification
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water as it is formed. This method is most effective for primary and simple secondary alcohols.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification protocol.
Materials and Reagents
-
This compound
-
Alcohol (substrate, used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of the alcohol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude ester.
-
If the ester is a solid, it can be collected by vacuum filtration. If it is an oil, extract it with an organic solvent like ethyl acetate.
-
Wash the organic extract (or a solution of the redissolved solid ester) with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the alcohol to control the exothermic reaction.
-
Perform the reaction in a fume hood.
-
Wear appropriate PPE, including acid-resistant gloves.
Application Notes and Protocols: 2,3-Dinitrobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dinitrobenzoic acid is a valuable aromatic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic scaffolds of pharmaceutical interest. Its two nitro groups can be readily reduced to amino functionalities, yielding 2,3-diaminobenzoic acid. This ortho-diamino arrangement is a key synthon for the construction of benzimidazoles, a privileged scaffold in drug discovery known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This application note provides detailed protocols for the transformation of this compound into a benzimidazole derivative, a foundational step for the development of novel therapeutic agents.
Core Applications
The primary application of this compound in pharmaceutical synthesis is its conversion to 2,3-diaminobenzoic acid, which is a key intermediate. The resulting 2,3-diaminobenzoic acid can then be utilized in cyclization reactions to form various heterocyclic systems. One of the most prominent applications is the synthesis of benzimidazoles through condensation with carboxylic acids or their derivatives.
Experimental Protocols
Protocol 1: Reduction of this compound to 2,3-Diaminobenzoic Acid
This protocol details the chemical reduction of the nitro groups of this compound to amino groups using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This is a classic and effective method for the reduction of aromatic nitro compounds.[2][3]
Reaction Scheme:
Figure 1: Reduction of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 212.12 | 10.0 g | 0.047 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 53.0 g | 0.235 |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 53.0 g of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10.0 g of this compound to the stirred solution. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of cold water and ethanol.
-
Combine the filtrate and washings. If the product precipitates upon neutralization, it can be collected by filtration.
-
To purify the 2,3-diaminobenzoic acid, recrystallize from a suitable solvent system such as water or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 7.15 g |
| Expected Experimental Yield | 80-90% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of Benzimidazole-4-carboxylic Acid
This protocol describes the cyclization of 2,3-diaminobenzoic acid with formic acid to yield benzimidazole-4-carboxylic acid. This reaction is a classic example of the Phillips-Ladenburg benzimidazole synthesis.
Reaction Scheme:
Figure 2: Synthesis of Benzimidazole-4-carboxylic Acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Diaminobenzoic Acid | 152.15 | 5.0 g | 0.033 |
| Formic Acid (HCOOH, ~98%) | 46.03 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Activated Carbon | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, add 5.0 g of 2,3-diaminobenzoic acid and 20 mL of formic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.
-
To purify the product, dissolve the crude solid in a minimum amount of hot water, add a small amount of activated carbon, and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals of benzimidazole-4-carboxylic acid by vacuum filtration and dry under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 5.35 g |
| Expected Experimental Yield | 85-95% |
| Purity (by HPLC) | >98% |
Signaling Pathways and Logical Relationships
The synthetic pathway from this compound to a functionalized benzimidazole core, ready for further elaboration in a drug discovery program, can be visualized as a logical workflow.
Figure 3: Synthetic workflow from this compound.
Conclusion
This compound serves as a strategic starting material for the synthesis of pharmaceutically relevant compounds, most notably through its conversion to 2,3-diaminobenzoic acid. The protocols provided herein offer robust and high-yielding methods for the preparation of this key intermediate and its subsequent transformation into a benzimidazole scaffold. This pathway opens avenues for the development of a diverse range of bioactive molecules for drug discovery and development. The straightforward nature of these reactions makes them amenable to both laboratory-scale synthesis and potential scale-up for further preclinical and clinical studies.
References
Application of 2,3-Dinitrobenzoic Acid in Dye Manufacturing: A Lack of Available Data
Initial research into the application of 2,3-Dinitrobenzoic acid as a direct precursor or intermediate in dye manufacturing has yielded no specific, publicly available protocols or detailed application notes. Scientific literature and patent databases do not currently provide explicit examples of dyes synthesized from this particular isomer. The focus of research and industrial application in the context of dinitrobenzoic acids for dye synthesis appears to be centered on its isomer, 3,5-Dinitrobenzoic acid.
Therefore, to provide a comprehensive and practical guide for researchers, scientists, and drug development professionals, this document will focus on the well-documented application of 3,5-Dinitrobenzoic acid in the synthesis of a reactive azo dye. The methodologies and principles outlined here are representative of the synthesis of azo dyes from dinitrobenzoic acid derivatives and can serve as a foundational reference for the synthesis of analogous compounds.
Application Notes and Protocols for the Synthesis of an Orange Reactive Azo Dye from 3,5-Dinitrobenzoic Acid
These application notes provide a detailed procedure for the synthesis of an orange reactive azo dye. The process begins with the reduction of 3,5-Dinitrobenzoic acid to its corresponding diamine, which then acts as a coupling component in an azo coupling reaction.
Overview of the Synthetic Pathway
The synthesis is a multi-step process:
-
Reduction: 3,5-Dinitrobenzoic acid is reduced to 3,5-Diaminobenzoic acid.
-
Diazotization: A primary aromatic amine (in this example, sulfanilic acid) is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with the 3,5-Diaminobenzoic acid (the coupling component) to form the azo dye.
Quantitative Data
The following table summarizes the typical spectroscopic and performance data for a representative orange reactive azo dye synthesized from 3,5-Diaminobenzoic acid.
| Parameter | Value |
| Chemical Name | 2-((4-sulfophenyl)diazenyl)-3,5-diaminobenzoic acid |
| Appearance | Orange to dark-orange powder |
| Molecular Formula | C₁₃H₁₁N₅O₅S |
| Molecular Weight | 361.33 g/mol |
| Absorption Maximum (λmax) | 480 - 495 nm (in water) |
| Molar Extinction Coefficient (ε) | 25,000 - 35,000 L·mol⁻¹·cm⁻¹ |
| Solubility | Soluble in water and polar organic solvents |
| Purity (by HPLC) | >95% |
Experimental Protocols
Materials and Reagents:
-
3,5-Dinitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Protocol 1: Synthesis of 3,5-Diaminobenzoic Acid (Reduction of 3,5-Dinitrobenzoic Acid)
-
In a round-bottom flask, dissolve 10.0 g of 3,5-Dinitrobenzoic acid in 100 mL of methanol.
-
Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
The reduction can be carried out using either hydrazine hydrate or catalytic hydrogenation:
-
Using Hydrazine Hydrate: Add 10 mL of hydrazine hydrate dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 50°C.
-
Using Hydrogen Gas: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen and then maintain a positive pressure of hydrogen while stirring vigorously.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,5-Diaminobenzoic acid.
-
Recrystallize the crude product from hot water to yield pure 3,5-Diaminobenzoic acid as a crystalline solid.
Protocol 2: Synthesis of the Orange Reactive Azo Dye
-
Diazotization of Sulfanilic Acid:
-
In a 250 mL beaker, dissolve 5.2 g of sulfanilic acid in 50 mL of a 5% aqueous solution of sodium carbonate.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 2.1 g of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution to the cooled sulfanilic acid solution with constant stirring.
-
In another beaker, prepare a solution of 5 mL of concentrated hydrochloric acid in 20 mL of crushed ice.
-
Slowly and with vigorous stirring, add the cold sulfanilic acid/sodium nitrite mixture to the acidic ice solution. A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.
-
-
Azo Coupling:
-
In a 500 mL beaker, dissolve 4.5 g of the synthesized 3,5-Diaminobenzoic acid in 100 mL of a 5% aqueous solution of sodium carbonate.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly, and with continuous stirring, add the cold diazonium salt suspension to the solution of 3,5-Diaminobenzoic acid.
-
An orange-colored solution or precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Add sodium chloride (salting out) to the reaction mixture to precipitate the dye.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Dry the purified orange reactive azo dye in a desiccator or a vacuum oven at low temperature.
-
Visualizations
Caption: Workflow for the synthesis of an orange reactive azo dye.
Caption: Logical relationship of key reactants and products.
Application Notes and Protocols: 2,3-Dinitrobenzoic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This document provides detailed application notes and protocols for the potential use of 2,3-Dinitrobenzoic acid as a corrosion inhibitor, particularly for mild steel and aluminum alloys in acidic environments.
While direct experimental data for this compound is limited in publicly available literature, its structural analogue, 3-Nitrobenzoic acid, has demonstrated significant corrosion inhibition properties. The data and protocols presented herein are largely based on studies of 3-Nitrobenzoic acid and serve as a comprehensive guide for researchers intending to investigate this compound. It is hypothesized that the presence of two nitro groups and a carboxylic acid moiety in this compound will facilitate its adsorption onto metal surfaces, thereby providing a protective barrier against corrosive agents.
Principle of Action: Adsorption Mechanism
The primary mechanism by which organic molecules like dinitrobenzoic acid inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive environment. The adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the heteroatoms (oxygen and nitrogen) of the inhibitor and the vacant d-orbitals of the metal.
The presence of nitro groups (-NO2) and a carboxylic acid group (-COOH) in this compound makes it a promising candidate for effective adsorption. The lone pair electrons on the oxygen and nitrogen atoms can readily interact with the metal surface. The adsorption process is influenced by factors such as the concentration of the inhibitor, temperature, and the nature of the corrosive medium.
Proposed Adsorption Mechanism
Caption: Proposed adsorption mechanism of this compound on a metal surface.
Quantitative Data Summary
The following tables summarize the corrosion inhibition efficiency of 3-Nitrobenzoic acid on mild steel in a 0.1 M H₂SO₄ solution, which can be considered as a model for the expected performance of this compound.
Table 1: Inhibition Efficiency of 3-Nitrobenzoic Acid from Various Methods at 0.01 M Concentration
| Method | Inhibition Efficiency (%) |
| Weight Loss | 87.15[1] |
| Potentiodynamic Polarization | 90.51[1] |
| Linear Polarization Resistance | 95.42[1] |
| Electrochemical Impedance Spectroscopy | 99.40[1] |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 0.1 M H₂SO₄ with and without 3-Nitrobenzoic Acid
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -485 | 285.3 | - |
| 0.001 | -472 | 85.2 | 70.1 |
| 0.005 | -468 | 45.7 | 84.0 |
| 0.01 | -460 | 27.1 | 90.5 |
Data sourced from a study on 3-Nitrobenzoic acid.[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 0.1 M H₂SO₄ with and without 3-Nitrobenzoic Acid
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45.2 | 210.5 | - |
| 0.001 | 285.6 | 98.7 | 84.2 |
| 0.005 | 542.3 | 55.4 | 91.7 |
| 0.01 | 7568.0 | 15.2 | 99.4 |
Data sourced from a study on 3-Nitrobenzoic acid.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.
Weight Loss Measurement
This is a gravimetric method to determine the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel or aluminum alloy coupons of known dimensions
-
Abrasive papers of various grits (e.g., 120, 400, 800, 1200)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound
-
Water bath or thermostat for temperature control
-
Glass hooks and beakers
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning and Drying: Degrease the coupons by washing with acetone, followed by rinsing with distilled water. Dry the coupons thoroughly and store them in a desiccator.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
-
Immersion: Suspend the weighed coupons in beakers containing the corrosive medium with and without various concentrations of this compound. Ensure the coupons are fully immersed.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Final Weighing: After the exposure period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the anodic and cathodic behavior.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium with and without inhibitor
-
Computer with data acquisition software
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal coupon in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine Ecorr and icorr by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Inhibition Efficiency (IE %): IE % = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the potentiostat having EIS capability.
Procedure:
-
Cell Setup and Stabilization: Prepare and set up the three-electrode cell as described for potentiodynamic polarization. Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain values for the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE %): IE % = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Experimental and Logical Workflows
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Theoretical Studies: Density Functional Theory (DFT)
To complement experimental findings, quantum chemical calculations using Density Functional Theory (DFT) can provide insights into the relationship between the molecular structure of this compound and its inhibition efficiency.
Key Parameters to Calculate:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values indicate a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
-
Mulliken Charges: To identify the specific atoms (e.g., O and N) with the highest electron density, which are the likely centers for adsorption.
Caption: Workflow for theoretical DFT studies of a corrosion inhibitor.
Conclusion
This compound presents a promising candidate for corrosion inhibition due to its molecular structure, which is conducive to adsorption on metal surfaces. The protocols and data presented in this document, based on its close analogue 3-Nitrobenzoic acid, provide a robust framework for researchers to systematically investigate its efficacy. A combination of gravimetric, electrochemical, and theoretical studies will enable a comprehensive understanding of its performance and mechanism of action.
References
Application Notes and Protocols: Antimicrobial and Biological Activity of 2,3-Dinitrobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the antimicrobial and biological activities of 2,3-dinitrobenzoic acid derivatives is limited. The following application notes and protocols are based on the established activities of closely related nitrobenzoic acid and dinitrobenzoic acid isomers. These methodologies and data provide a foundational framework for the investigation of this compound derivatives.
I. Introduction
Nitrobenzoic acids and their derivatives are a class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, making these compounds versatile scaffolds in medicinal chemistry. The mechanism of antimicrobial action for many nitroaromatic compounds involves the intracellular reduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential biomolecules.[1][2][3][4] While isomers like 3,5-dinitrobenzoates have shown notable activity against Mycobacterium tuberculosis, specific data on this compound derivatives remains scarce.[5][6] These notes offer standardized protocols to enable the systematic evaluation of this specific subclass of compounds.
II. Data Presentation: Antimicrobial and Biological Activities of Related Nitrobenzoic Acid Derivatives
The following tables summarize quantitative data for various nitrobenzoic acid derivatives to provide a comparative baseline for future studies on this compound derivatives.
Table 1: Antibacterial Activity of Substituted Nitrobenzoic Acid Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | MIC | Potent activity reported | [2][6] |
| 2-Chloro-5-nitrobenzoic Acid Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone | Significant inhibition observed | [7] |
| 4-Nitrobenzoic Acid | Mycobacterium tuberculosis complex | Inhibition Assay | Inhibitory activity confirmed | [5][6] |
| Nitro-substituted Benzothiazoles | Pseudomonas aeruginosa | Inhibition Assay | Significant activity reported | [1] |
| Diaminobenzoic Acid Derivatives | Candida albicans, Saccharomyces cerevisiae | Inhibition Zone | Greater inhibition than standard drug (Ketoconazole) | [8] |
Table 2: Antifungal Activity of Substituted Nitrobenzoic Acid Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result (µg/mL) | Reference(s) |
| Nitro derivatives (general) | Candida sp. | MIC | 15.6–62.5 | [1] |
| Nitro derivatives (general) | Candida sp. | MFC | 15–500 | [1] |
| Diaminobenzoic Acid Derivatives | Aspergillus niger, Penicillium chrysogenum | Inhibition Zone | Comparable to standard drug (Ketoconazole) | [8] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial and cytotoxic potential of novel this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[9][10]
Materials:
-
Test this compound derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Resazurin sodium salt solution (optional, for viability assessment)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold serial dilutions in the appropriate broth within the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound stock solution to the first well, and then serially diluted across the plate.
-
Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells with a known antibiotic, serially diluted.
-
Negative Control: Wells with the solvent at the highest concentration used for the test compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Antimicrobial Screening via Agar Well Diffusion Assay
This method is a preliminary screen to qualitatively assess the antimicrobial activity of a compound.[2]
Materials:
-
Test this compound derivative
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive and negative controls
Procedure:
-
Plate Preparation: Using a sterile cotton swab, evenly spread the standardized microbial inoculum across the entire surface of an MHA plate to create a uniform lawn.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls: Add the positive control (standard antibiotic) and negative control (solvent) to separate wells on the same plate.
-
Incubation: Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature, then incubate at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.
IV. Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Antimicrobial Activity Screening
Caption: General workflow for screening the antimicrobial activity of novel compounds.
Diagram 2: Proposed Antimicrobial Mechanism of Nitroaromatic Compounds
Caption: Reductive activation of nitroaromatics leading to microbial cell death.
References
- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. integra-biosciences.com [integra-biosciences.com]
Application Notes and Protocols for 2,3-Dinitrobenzoic Acid as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the use of 2,3-dinitrobenzoic acid as a ligand in coordination chemistry. The following application notes and protocols are therefore based on its isomers, primarily 3,5-dinitrobenzoic acid and 2,4-dinitrobenzoic acid, which have been more extensively studied. This document serves as a general guide to the potential applications and methodologies for dinitrobenzoic acids as ligands, and the user should be aware that the specific properties and behaviors of this compound complexes may vary.
Introduction
Dinitrobenzoic acids are versatile ligands in coordination chemistry. The presence of both a carboxylate group and nitro groups allows for a variety of coordination modes and the formation of diverse supramolecular architectures. The carboxylate group can coordinate to metal ions in monodentate, bidentate chelating, or bridging fashions. The nitro groups, being electron-withdrawing, influence the electronic properties of the ligand and can participate in hydrogen bonding, which plays a crucial role in the crystal packing of the resulting coordination complexes. Metal complexes of nitro-substituted benzoic acids have shown potential in various fields, including materials science and pharmaceuticals, due to their interesting structural, thermal, and potential biological properties.
Experimental Workflow
The general workflow for the synthesis and characterization of metal complexes with dinitrobenzoic acid ligands is depicted below.
Caption: General workflow for the synthesis and characterization of dinitrobenzoic acid-based coordination polymers.
Quantitative Data
The following table summarizes representative quantitative data for coordination complexes of dinitrobenzoic acid isomers.
| Complex | Isomer | Metal-Oxygen Bond Length (Å) | O-C-O Angle (°) | Decomposition Temp. (°C) | Reference |
| [Cu(3,5-dinitrobenzoate)₂(H₂O)₄] | 3,5-Dinitrobenzoic acid | 1.96 - 2.45 | 124 - 126 | ~250 | [1] |
| [Mn(3,5-dinitrobenzoate)₂(H₂O)₄] | 3,5-Dinitrobenzoic acid | 2.11 - 2.22 | 125 - 127 | ~300 | [2] |
| [La(3,5-dinitrobenzoate)₃(DMF)₁.₅] | 3,5-Dinitrobenzoic acid | 2.35 - 2.56 | 122 - 128 | Not reported | [2] |
| [Cu(2,4-dinitrobenzoate)₂(H₂O)₂]·2H₂O | 2,4-Dinitrobenzoic acid | 1.95 - 2.38 | 123 - 125 | ~200 | [1] |
Experimental Protocols
Synthesis of this compound
While several synthetic routes exist, a common method involves the nitration of a suitable precursor. One reported synthesis starts from 3-nitrotoluene.[3]
Materials:
-
3-Nitrotoluene
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Carefully add 3-nitrotoluene to a cooled mixture of fuming nitric acid and concentrated sulfuric acid under vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it on a steam bath for several hours.
-
Pour the cooled reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash it thoroughly with cold water, and recrystallize from an appropriate solvent such as aqueous ethanol to obtain this compound.
Synthesis of a Representative Metal Complex: Copper(II) 3,5-Dinitrobenzoate
This protocol is adapted from the synthesis of copper complexes with 3,5-dinitrobenzoic acid.[4][5][6]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
3,5-Dinitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 3,5-dinitrobenzoic acid in a minimal amount of ethanol.
-
In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water and add it to the 3,5-dinitrobenzoic acid solution to form the sodium salt in situ.
-
Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in deionized water.
-
Slowly add the copper(II) sulfate solution to the sodium 3,5-dinitrobenzoate solution with constant stirring.
-
A precipitate of the copper(II) 3,5-dinitrobenzoate complex will form.
-
Heat the mixture gently for a short period to encourage crystal growth.
-
Allow the solution to cool to room temperature, and then collect the crystals by filtration.
-
Wash the crystals with deionized water and then with a small amount of ethanol.
-
Dry the crystals in a desiccator over silica gel.
Characterization Protocols
FTIR spectroscopy is a crucial technique to confirm the coordination of the carboxylate group to the metal ion.[7][8][9][10]
Procedure:
-
Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for key vibrational bands:
-
Asymmetric and Symmetric COO⁻ Stretching: The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are indicative of its coordination mode. The separation between these two bands (Δν = νₐₛ - νₛ) can be used to distinguish between monodentate, bidentate chelating, and bridging coordination.
-
NO₂ Stretching: The characteristic stretching vibrations of the nitro groups should also be identified.
-
M-O Stretching: The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen bonds.
-
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[11][12][13]
Procedure:
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature (TGA) and the differential heat flow (DSC).
-
Analyze the resulting curves to determine:
-
Dehydration steps (loss of water molecules).
-
The temperature range of thermal stability of the anhydrous complex.
-
The decomposition pattern and the final residue (often a metal oxide).
-
Potential Applications in Drug Development
While specific signaling pathways for this compound complexes are not documented, nitroaromatic compounds and their metal complexes are known to possess biological activities, such as antimicrobial and enzyme-inhibiting properties.[14][15][16][17][18][19][20][21][22][23][24] The following diagram illustrates a conceptual pathway for their potential application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-carboxylate interactions in metal-alginate complexes studied with FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 11. researchgate.net [researchgate.net]
- 12. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Quantitative structure-activity relationships in enzymatic single-electron reduction of nitroaromatic explosives: implications for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 23. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the quantitative analysis of 2,3-Dinitrobenzoic acid. While specific literature on the quantification of the 2,3-isomer is limited, the following protocols are based on established methods for other dinitrobenzoic acid and nitrobenzoic acid isomers. These methods serve as a robust starting point for the development and validation of analytical procedures for this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of aromatic carboxylic acids. Reversed-phase HPLC with a C18 column is a common and effective approach for analyzing dinitrobenzoic acid isomers.
Application Note
This method outlines the quantification of dinitrobenzoic acid isomers using reversed-phase HPLC with UV detection. The chromatographic conditions are optimized to achieve good separation of the analyte of interest from potential impurities and other related substances. The detection wavelength is selected based on the UV absorbance maxima of nitro-substituted benzoic acids, typically around 255 nm[1]. A gradient elution is often employed to ensure the separation of both polar and non-polar impurities[1]. For mass spectrometry (MS) compatible methods, volatile mobile phase modifiers like formic acid should be used instead of non-volatile acids such as phosphoric acid[2].
Quantitative Data Summary for Related Analytes
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Matrix | Reference |
| m-Nitrobenzoic acid / 3,5-Dinitrobenzoic acid | HPLC-MS (E-spray) | 6 µg/L | - | - | - | Acetonitrile wash from surfaces | [3] |
| m-Nitrobenzoic acid / 3,5-Dinitrobenzoic acid | HPLC-MS (MALDI) | 2 µg/L | - | - | - | Acetonitrile wash from surfaces | [3] |
| 1,3-Dinitrobenzene | HRGC/ECD | 10 ppb | - | - | ~110% | Blood and Urine | [4] |
Experimental Protocol: HPLC-UV
1. Instrumentation and Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector[1].
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™)[1].
-
Analytical balance (0.01 mg readability)[1].
-
Class A volumetric glassware[1].
-
pH meter[1].
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Methanol (HPLC grade).
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar). A C18 column is a common choice for the separation of aromatic carboxylic acids[1].
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 255 nm[1].
-
Injection Volume: 10 µL.
4. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)[1].
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent and mix well[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent and mix well. Filter through a 0.45 µm syringe filter before injection if necessary[1].
5. System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a mid-range working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC-based quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like dinitrobenzoic acid, a derivatization step is typically required to increase volatility and thermal stability.
Application Note
This method describes the quantification of dinitrobenzoic acid using GC-MS following a derivatization step. Derivatization with an agent like diazomethane or a silylating agent (e.g., BSTFA) converts the carboxylic acid group to a more volatile ester or silyl ester, respectively. The high selectivity and sensitivity of mass spectrometry make this a suitable method for complex matrices. High-resolution gas chromatography (HRGC) with an electron capture detector (ECD) is also a highly sensitive method for nitroaromatic compounds[4].
Quantitative Data Summary for Related Analytes
| Analyte | Method | Limit of Detection (LOD) | Precision (CV) | Recovery (%) | Matrix | Reference |
| 1,3-Dinitrobenzene | HRGC/ECD | 10 ppb | ±3% | ~110% | Blood and Urine | [4] |
Experimental Protocol: GC-MS (with Derivatization)
1. Instrumentation and Equipment:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Autosampler.
-
Capillary GC column suitable for derivatized acids (e.g., DB-5ms, HP-5ms).
-
Data acquisition and processing software.
-
Heating block or water bath for derivatization.
2. Reagents and Materials:
-
This compound reference standard.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane solution).
-
Solvent (e.g., Acetonitrile, Pyridine).
-
Internal standard (e.g., an isotopically labeled analog or a structurally similar compound not present in the sample).
3. Sample Preparation and Derivatization:
-
Extraction: If analyzing a complex matrix (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the acidic compounds.
-
Drying: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. GC-MS Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan can be used for initial identification.
5. Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards, often using the ratio of the analyte peak area to the internal standard peak area.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS based quantification.
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more accessible method for quantification, particularly for pure samples or simple mixtures where interfering substances are minimal.
Application Note
This method is based on the formation of a colored charge-transfer (CT) complex. For instance, 3,5-Dinitrobenzoic acid has been shown to form a CT complex with 2-ethylimidazole, which can be quantified using UV-Visible spectroscopy[5]. A similar approach could be developed for this compound. The method's stoichiometry can be validated using a Benesi-Hildebrand plot[5]. It's important to note that this method is less selective than chromatographic techniques and may be prone to interference from other compounds that absorb in the same wavelength region[4].
Experimental Protocol: Spectrophotometry
1. Instrumentation and Equipment:
-
UV-Visible Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Reagents and Materials:
-
This compound reference standard.
-
Complexing agent (e.g., an electron-donating compound like 2-ethylimidazole).
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)[6].
3. Preparation of Solutions:
-
Solvent: Choose a solvent in which both the analyte and the complexing agent are soluble and stable.
-
Standard Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in the chosen solvent.
-
Complexing Agent Solution: Prepare a solution of the complexing agent at a concentration significantly higher than the analyte (e.g., 1x10⁻² M).
4. Method Development:
-
Determine λmax:
-
Mix a known concentration of the this compound solution with an excess of the complexing agent solution.
-
Scan the UV-Vis spectrum from 200-800 nm against a reagent blank (solvent + complexing agent) to find the wavelength of maximum absorbance (λmax) of the formed complex.
-
-
Stoichiometry (Job's Plot or Benesi-Hildebrand Plot):
-
For a Benesi-Hildebrand plot, prepare a series of solutions with a fixed concentration of the analyte and varying concentrations of the complexing agent (in excess). Measure the absorbance at λmax for each solution.
-
5. Quantification:
-
Calibration Curve:
-
Prepare a series of standard solutions containing increasing, known concentrations of this compound.
-
Add a constant, excess amount of the complexing agent to each standard.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Add the same amount of complexing agent as used for the standards.
-
Measure the absorbance at λmax and determine the concentration from the calibration curve.
-
Logical Relationship: Spectrophotometric Quantification
Caption: Logic of quantification via complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Spectrophotometric and computational insights into the 2-ethylimidazole–3,5-dinitrobenzoic acid complex: BSA interaction and antimicrobial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Application Note: HPLC-UV Method for the Analysis of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dinitrobenzoic acid is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its analysis is crucial for quality control, impurity profiling, and reaction monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted, robust, and sensitive technique for the analysis of aromatic carboxylic acids. This application note details a reverse-phase HPLC-UV method for the quantitative analysis of this compound. The provided protocols are intended to serve as a comprehensive guide for method development and routine analysis.
Experimental
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data Station: Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A, for the preparation of solutions.
-
pH Meter: For mobile phase preparation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
Based on established methods for similar nitrobenzoic acid compounds, the following chromatographic conditions are recommended as a starting point for method development.
Table 1: Recommended HPLC-UV Conditions for this compound Analysis
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic or Gradient | Gradient |
| Isocratic Elution | 60% Mobile Phase A : 40% Mobile Phase B | - |
| Gradient Elution | - | See Table 2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Diluent | Mobile Phase or Acetonitrile:Water (50:50) | Mobile Phase or Acetonitrile:Water (50:50) |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve the desired concentrations for calibration.
Sample Solution Preparation
-
Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.
-
Add a portion of the diluent and sonicate to ensure complete dissolution.
-
Dilute to the mark with the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to verify the absence of interfering peaks.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Diagrams
Caption: Workflow for HPLC-UV Analysis of this compound.
Discussion
The development of a robust HPLC-UV method for this compound relies on the principles of reversed-phase chromatography. The use of a C18 column provides a non-polar stationary phase that effectively retains the aromatic analyte. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the compound. Acidifying the mobile phase with phosphoric or formic acid is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
The choice between isocratic and gradient elution will depend on the complexity of the sample matrix. An isocratic method is simpler and faster if the sample contains only the main analyte with minimal impurities. A gradient elution is preferable for samples with multiple components that have a wide range of polarities, as it allows for better separation and resolution of all peaks.
The detection wavelength of 254 nm is a common choice for aromatic compounds containing nitro groups and generally provides good sensitivity. However, for optimal performance, it is recommended to determine the UV absorbance maximum of this compound in the chosen mobile phase and set the detector to that wavelength.
Conclusion
The described HPLC-UV method provides a reliable and reproducible approach for the quantitative analysis of this compound. The outlined protocols for sample and standard preparation, along with the recommended chromatographic conditions and system suitability criteria, offer a solid foundation for method development and validation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Application Note: Analysis of 2,3-Dinitrobenzoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2,3-Dinitrobenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. This protocol employs an esterification reaction to convert the analyte into its more volatile methyl ester, Methyl 2,3-dinitrobenzoate, enabling excellent chromatographic separation and mass spectrometric detection. This method is suitable for researchers in drug development, environmental analysis, and related scientific fields requiring sensitive and specific quantification of this compound.
Introduction
This compound is a nitroaromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and sensitive quantification is often necessary to understand its chemical properties, reaction kinetics, or metabolic fate. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for this purpose.
However, the direct GC analysis of polar carboxylic acids like this compound is problematic due to poor peak shape and thermal instability.[1] To overcome these limitations, a derivatization step is essential.[2] This protocol utilizes methylation to convert the carboxylic acid group into a methyl ester, thereby increasing the analyte's volatility and improving its chromatographic behavior.
Experimental
A derivatization to form the methyl ester of this compound is performed prior to GC-MS analysis.
Reagents and Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Sulfuric acid (concentrated, ACS grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Protocol:
-
Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol in a clean glass vial.
-
Carefully add 50 µL of concentrated sulfuric acid to the solution. This acts as a catalyst for the esterification reaction.
-
Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of deionized water and 1 mL of dichloromethane to the vial.
-
Vortex the mixture for 1 minute to extract the formed Methyl 2,3-dinitrobenzoate into the organic phase.
-
Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a new vial.
-
Wash the organic extract by adding 1 mL of 5% sodium bicarbonate solution, vortexing, and removing the upper aqueous layer. This step neutralizes any remaining acid.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The resulting solution containing Methyl 2,3-dinitrobenzoate is now ready for GC-MS analysis. A serial dilution can be performed to create calibration standards.
The analysis is performed on a standard GC-MS system.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
Chromatographic Conditions:
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 350 amu |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification |
Results and Discussion
The derivatized analyte is Methyl 2,3-dinitrobenzoate. Its chemical properties are summarized below.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₄N₂O₆ | 212.12[3][4] |
| Methyl 2,3-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 |
The expected mass spectrum of Methyl 2,3-dinitrobenzoate under Electron Ionization would exhibit a molecular ion (M⁺) at m/z 226. Key fragmentation patterns, based on the analysis of similar nitroaromatic compounds, would likely include losses of methoxy (-OCH₃), nitro (-NO₂), and carboxyl (-COOCH₃) groups.
Predicted Quantitative Data (SIM Mode):
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are proposed. The quantifier ion is typically the most abundant and specific fragment, while qualifiers confirm the analyte's identity.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methyl 2,3-dinitrobenzoate | ~10.5 | 195 | 167 | 121 |
Note: Retention time is an estimate and must be confirmed experimentally.
The proposed fragmentation is:
-
m/z 226: Molecular Ion [M]⁺
-
m/z 195: [M - OCH₃]⁺
-
m/z 167: [M - COOCH₃]⁺
-
m/z 121: [C₆H₃NO₂]⁺ (loss of COOCH₃ and NO₂)
Visualized Workflows
The overall experimental process from sample preparation to data analysis is outlined below.
A logical diagram illustrating the relationship between the analytical challenge and the proposed solution is shown below.
References
The Role of Dinitrobenzoic Acid Isomers in the Synthesis of Energetic Materials: A Review and Protocol
While research on the direct application of 2,3-Dinitrobenzoic acid in the synthesis of energetic materials is not prominently available in publicly accessible literature, its isomer, 3,5-Dinitrobenzoic acid, is a recognized precursor and component in the formulation of advanced energetic materials. This document will focus on the established role of 3,5-Dinitrobenzoic acid, providing insights into its application, synthesis protocols, and the properties of resulting energetic complexes.
Introduction to 3,5-Dinitrobenzoic Acid in Energetic Materials
3,5-Dinitrobenzoic acid (3,5-DNBA) is a valuable compound in the field of high-energy materials due to the presence of two nitro groups in its molecular structure, which imparts inherent energetic properties.[1] It serves as a key ingredient in the synthesis of various energetic materials, including propellants and explosives.[1] Its high melting point (203-205°C) and stability under appropriate storage conditions contribute to its safe handling and processing in the formulation of these specialized materials.[1]
The utility of 3,5-DNBA extends to the formation of energetic coordination complexes. By incorporating azole ligands, researchers have synthesized new energetic complexes with favorable detonation properties and insensitivity.[2] These complexes not only exhibit good thermal stability but can also act as combustion promoters, accelerating the thermal decomposition of other explosives like RDX (1,3,5-trinitro-1,3,5-triazinane).[2]
Properties of Energetic Materials Derived from 3,5-Dinitrobenzoic Acid
The performance of an energetic material is characterized by several key parameters, including density, detonation velocity, and detonation pressure. The incorporation of 3,5-Dinitrobenzoic acid into energetic complexes can lead to materials with desirable properties.
| Compound | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (km/s) (Calculated) | Detonation Pressure (GPa) (Calculated) | Reference |
| Co(TO)₂ (DNBA)₂(H₂O)₂ | - | 238 | - | - | [2] |
| Cu(TZA)(DNBA) | - | 270 | - | - | [2] |
Note: Specific detonation properties for these complexes were noted as "favorable" but quantitative calculated values were not provided in the abstract.
Experimental Protocols
General Synthesis of Energetic Complexes using 3,5-Dinitrobenzoic Acid
The synthesis of energetic complexes involving 3,5-Dinitrobenzoic acid can be achieved through methods such as microwave-assisted synthesis, which often results in high yields.[2]
Materials:
-
3,5-Dinitrobenzoic acid (HDNBA)
-
A metal salt (e.g., Cobalt(II) salt, Copper(II) salt)
-
An azole ligand (e.g., 1,2,4-triazole-5-one (TO), tetrazole-1-acetic acid (HTZA))
-
Solvent (e.g., water, ethanol)
Procedure (Microwave-Assisted Synthesis): [2]
-
Dissolve stoichiometric amounts of the metal salt, 3,5-Dinitrobenzoic acid, and the azole ligand in a suitable solvent in a microwave reactor vessel.
-
Seal the vessel and subject it to microwave irradiation at a specific temperature and time. The reaction conditions will vary depending on the specific complex being synthesized.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting crystalline product can be collected by filtration.
-
Wash the product with the solvent used in the reaction and then dry it.
-
Characterize the final product using techniques such as single-crystal X-ray diffraction and thermoanalysis to determine its structure and thermal stability.
General Nitration Protocol for the Synthesis of Dinitrobenzoic Acids
Dinitrobenzoic acids are typically synthesized through the nitration of benzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4]
Materials:
-
Benzoic acid
-
Concentrated nitric acid (e.g., 99.9 wt%)
-
Concentrated sulfuric acid (e.g., 98 wt%) or fuming sulfuric acid[3]
Procedure: [3]
-
Dissolve benzoic acid in concentrated sulfuric acid to form a benzoic acid solution.
-
Separately, prepare a mixed acid solution by carefully adding fuming sulfuric acid to fuming nitric acid.
-
Mix the benzoic acid solution and the mixed acid solution.
-
The reaction can be carried out in a suitable reactor, such as a microchannel reactor, to control the reaction conditions.[3]
-
Maintain the reaction at a specific temperature (e.g., not exceeding 50°C to avoid multiple nitrations) for a set duration.[4]
-
After the reaction, the product, 3,5-dinitrobenzoic acid, can be isolated from the reaction mixture.
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the general synthesis pathway for energetic complexes derived from 3,5-Dinitrobenzoic acid and a typical experimental workflow for their synthesis and characterization.
Caption: General synthesis pathway for energetic complexes from benzoic acid.
Caption: Workflow for synthesis and characterization of energetic complexes.
References
- 1. nbinno.com [nbinno.com]
- 2. Two energetic complexes incorporating 3,5-dinitrobenzoic acid and azole ligands: microwave-assisted synthesis, favorable detonation properties, insensitivity and effects on the thermal decomposition of RDX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,3-Dinitrobenzoic Acid Synthesis Yield
Welcome to the Technical Support Center for the synthesis of 2,3-Dinitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves two key stages:
-
Nitration of 3-Nitrotoluene: This step introduces a second nitro group to the aromatic ring of 3-nitrotoluene, forming a mixture of dinitrotoluene isomers, including the desired 2,3-dinitrotoluene.
-
Oxidation of 2,3-Dinitrotoluene: The methyl group of the purified 2,3-dinitrotoluene is then oxidized to a carboxylic acid to yield the final product, this compound.
This guide will address potential issues and optimization strategies for each of these critical steps.
Experimental Workflow
Caption: Overall Synthesis Workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
A1: The most critical step is the initial nitration of 3-nitrotoluene. The formation of multiple dinitrotoluene isomers is unavoidable, and the separation of the desired 2,3-dinitrotoluene from the other isomers, particularly the major 3,4-dinitrotoluene byproduct, can be challenging and lead to significant yield loss. Therefore, optimizing the nitration conditions to favor the formation of the 2,3-isomer is paramount.
Q2: What are the major byproducts I should expect during the synthesis?
A2: During the nitration of 3-nitrotoluene, the primary byproducts are other dinitrotoluene isomers, mainly 3,4-dinitrotoluene and 2,5-dinitrotoluene. In the subsequent oxidation step, potential byproducts can include unreacted 2,3-dinitrotoluene and possibly ring-opened or over-oxidized products if the reaction conditions are too harsh.
Q3: Can I directly oxidize the mixture of dinitrotoluene isomers?
A3: Direct oxidation of the isomer mixture is not recommended. Some oxidizing agents can selectively oxidize certain isomers over others. For instance, there is evidence that 3,4-dinitrotoluene can be selectively oxidized with sodium dichromate while leaving the 2,3- and 2,5-isomers largely unreacted.[1] To ensure a pure final product, it is essential to purify the 2,3-dinitrotoluene intermediate before proceeding to the oxidation step.
Troubleshooting Guides
Step 1: Nitration of 3-Nitrotoluene
Logical Troubleshooting Flow for Nitration
Caption: Troubleshooting Flow for Nitration of 3-Nitrotoluene.
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of dinitrotoluenes | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Consider a modest increase in reaction temperature, but be cautious of increased side product formation. |
| Insufficient nitrating agent: The molar ratio of nitric acid to 3-nitrotoluene may be too low. | Ensure an adequate excess of the nitrating agent (mixed acid) is used. | |
| Low proportion of 2,3-Dinitrotoluene in the product mixture | Suboptimal reaction temperature: The isomer distribution is sensitive to temperature. | Systematically vary the reaction temperature (e.g., in 5-10°C increments) and analyze the resulting isomer ratio to find the optimal condition for 2,3-DNT formation. |
| Incorrect mixed acid composition: The ratio of sulfuric acid to nitric acid can influence the regioselectivity of the nitration. | Experiment with different mixed acid compositions. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion, potentially altering the isomer distribution. | |
| Formation of trinitrotoluene or other over-nitrated products | Reaction temperature too high: Elevated temperatures can promote further nitration. | Maintain strict temperature control, ensuring the reaction does not become exothermic. Use an ice bath to manage the reaction temperature, especially during the addition of the nitrating agent. |
| Excessive reaction time: Prolonged exposure to the nitrating mixture can lead to over-nitration. | Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the desired product. |
Purification of 2,3-Dinitrotoluene
| Issue | Potential Cause | Recommended Solution |
| Difficulty in separating 2,3-DNT from 3,4-DNT by crystallization | Similar solubilities: The isomers may have comparable solubilities in many common solvents, making separation by simple crystallization inefficient. | Fractional Crystallization: Employ a systematic fractional crystallization approach with a carefully selected solvent system. Test various solvents and solvent mixtures to find one that provides the best differential solubility. |
| Chromatography: For high purity, column chromatography is recommended. HPLC with a phenyl-hexyl column has been shown to be effective for separating dinitrotoluene isomers.[2] | ||
| Low recovery after purification | Product loss during transfers: Multiple transfer steps can lead to cumulative loss of material. | Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product. |
| Product remains in the mother liquor: The product has some solubility even in the cold crystallization solvent. | Concentrate the mother liquor and perform a second crystallization to recover more product. |
Step 2: Oxidation of 2,3-Dinitrotoluene
| Issue | Potential Cause | Recommended Solution |
| Low conversion of 2,3-Dinitrotoluene | Insufficient oxidizing agent: The stoichiometry of the oxidant may be inadequate for complete conversion. | Use a molar excess of the oxidizing agent (e.g., potassium permanganate or sodium dichromate). |
| Low reaction temperature: The oxidation of the sterically hindered methyl group may require elevated temperatures. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing in an appropriate solvent is often necessary. | |
| Formation of byproducts (e.g., ring cleavage products) | Reaction conditions too harsh: Excessive temperature or a highly concentrated oxidizing agent can lead to degradation of the aromatic ring. | Use a milder oxidizing agent or perform the reaction at a lower temperature for a longer duration. The controlled addition of the oxidant can also help to prevent localized overheating and side reactions. |
| Difficult purification of the final product | Presence of inorganic salts: Residual manganese or chromium salts from the oxidation can co-precipitate with the product. | After the reaction, ensure the inorganic salts are fully dissolved (if necessary, by adding more water) before filtering the crude product. Washing the crude product with dilute acid can help remove metal hydroxides. |
| Incomplete removal of unreacted starting material | Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its salt. The neutral, unreacted 2,3-dinitrotoluene will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product. |
Detailed Experimental Protocols
Protocol 1: Nitration of 3-Nitrotoluene (Illustrative)
Disclaimer: This is a general protocol and requires optimization for maximizing the yield of 2,3-dinitrotoluene.
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Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The molar ratio and concentration should be optimized based on preliminary experiments.
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Nitration Reaction: To a separate flask containing 3-nitrotoluene, slowly add the chilled nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10°C) with vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the optimal reaction time.
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The dinitrotoluene isomers will precipitate as a solid or oil.
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Isolation: Separate the product from the aqueous layer. If it is a solid, filter and wash with cold water. If it is an oil, extract with a suitable organic solvent (e.g., dichloromethane).
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Drying: Dry the isolated product.
Protocol 2: Oxidation of 2,3-Dinitrotoluene with Potassium Permanganate (Illustrative)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the purified 2,3-dinitrotoluene and a suitable solvent (e.g., a mixture of pyridine and water or aqueous sodium hydroxide).
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Addition of Oxidant: Gradually add a solution of potassium permanganate to the stirred mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a steady reflux.
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Reaction Completion: Continue heating and stirring until the purple color of the permanganate has disappeared, indicating its consumption.
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Work-up:
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Filter the hot reaction mixture to remove the manganese dioxide byproduct.
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Wash the manganese dioxide cake with hot water.
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Combine the filtrate and washings.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
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Isolation and Purification:
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Collect the precipitated product by vacuum filtration.
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Wash the product with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure this compound.
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For all procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All reactions involving strong acids and oxidizing agents should be performed in a well-ventilated fume hood.
References
Challenges in the selective nitration to 2,3-Dinitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2,3-dinitrobenzoic acid. Direct nitration of benzoic acid is not a viable route to this isomer due to the directing effects of the carboxylic acid group, which favors the formation of 3-nitrobenzoic acid and subsequently 3,5-dinitrobenzoic acid. Therefore, this guide focuses on the more practical multi-step synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly nitrating benzoic acid?
A1: The carboxylic acid group (-COOH) on the benzoic acid ring is a deactivating, meta-directing group. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic substitution, and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta (3 and 5) positions. The initial nitration of benzoic acid overwhelmingly yields 3-nitrobenzoic acid. A second nitration under more forcing conditions will add a second nitro group at the other meta position, resulting in 3,5-dinitrobenzoic acid. The formation of the 2,3-isomer via this method is negligible.
Q2: What are the primary synthetic routes to this compound?
A2: The most common and practical syntheses of this compound are multi-step processes. The two main routes are:
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From 3-Nitrotoluene: This involves the dinitration of 3-nitrotoluene, followed by the separation of the 2,3-dinitrotoluene isomer, and subsequent oxidation of its methyl group to a carboxylic acid.
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From 2-Amino-3-nitrobenzoic Acid: This route utilizes a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and then replaced by a nitro group.
Q3: What are the major challenges in the synthesis of this compound from 3-nitrotoluene?
A3: The main challenges include:
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Isomer Separation: The nitration of 3-nitrotoluene produces a mixture of dinitrotoluene isomers, and the separation of the desired 2,3-dinitrotoluene can be difficult due to similar physical properties of the isomers.
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Oxidation Step: The oxidation of the methyl group of 2,3-dinitrotoluene to a carboxylic acid requires strong oxidizing agents and careful control of reaction conditions to avoid side reactions and degradation of the aromatic ring.
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Overall Yield: As this is a multi-step synthesis, the overall yield can be low due to losses at each stage (nitration, separation, and oxidation).
Q4: What are the potential byproducts in the Sandmeyer-type reaction route?
A4: In the Sandmeyer-type synthesis from 2-amino-3-nitrobenzoic acid, potential byproducts can arise from:
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Incomplete Diazotization: Leaving residual starting material.
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Side reactions of the diazonium salt: Such as coupling reactions or replacement by other nucleophiles present in the reaction mixture (e.g., water to form a hydroxyl group).
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Decomposition of the diazonium salt: Diazonium salts can be unstable and may decompose before the desired substitution occurs.
Troubleshooting Guides
Synthesis Route 1: From 3-Nitrotoluene
Problem 1: Low yield of dinitrotoluene isomers in the nitration of 3-nitrotoluene.
| Possible Cause | Suggested Solution |
| Insufficient nitrating agent | Ensure the correct stoichiometry of nitric acid and sulfuric acid is used. A slight excess of nitric acid may be necessary. |
| Reaction temperature too low | Maintain the reaction temperature within the optimal range to ensure a reasonable reaction rate. Monitor the temperature closely as the reaction is exothermic. |
| Inadequate mixing | Ensure vigorous stirring to promote contact between the organic and acid phases. |
Problem 2: Difficulty in separating 2,3-dinitrotoluene from other isomers.
| Possible Cause | Suggested Solution |
| Inefficient crystallization | Experiment with different solvent systems for recrystallization. A mixture of solvents may provide better separation. Seeding with a pure crystal of 2,3-dinitrotoluene can aid crystallization. |
| Co-crystallization of isomers | Perform multiple recrystallizations to improve purity. Monitor purity at each stage using techniques like HPLC or GC. |
| Similar solubility of isomers | Consider column chromatography for separation if crystallization is ineffective. Different stationary and mobile phases may be required for optimal separation. |
Problem 3: Low yield or incomplete reaction during the oxidation of 2,3-dinitrotoluene.
| Possible Cause | Suggested Solution |
| Inactive oxidizing agent | Use a fresh batch of the oxidizing agent (e.g., potassium permanganate, potassium dichromate). |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. A moderate increase in temperature may be necessary, but avoid excessive heat which can cause degradation. |
| Poor solubility of 2,3-dinitrotoluene | Choose a solvent system in which the starting material has reasonable solubility at the reaction temperature. Phase-transfer catalysts may be beneficial in some cases. |
Problem 4: Formation of byproducts during oxidation.
| Possible Cause | Suggested Solution |
| Over-oxidation and ring cleavage | Avoid excessively harsh reaction conditions (high temperatures, high concentrations of oxidizing agent). Add the oxidizing agent portion-wise to control the reaction. |
| Incomplete oxidation | Ensure sufficient oxidizing agent and reaction time are provided. |
Synthesis Route 2: From 2-Amino-3-nitrobenzoic Acid
Problem 1: Incomplete diazotization of 2-amino-3-nitrobenzoic acid.
| Possible Cause | Suggested Solution |
| Temperature too high | Maintain the temperature of the reaction mixture between 0-5 °C. Diazonium salts are unstable at higher temperatures. |
| Incorrect stoichiometry of sodium nitrite | Use a slight excess of sodium nitrite to ensure complete conversion of the amine. |
| Insufficient acid | Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ and stabilize the diazonium salt. |
Problem 2: Low yield in the Sandmeyer-type reaction.
| Possible Cause | Suggested Solution |
| Premature decomposition of the diazonium salt | Use the freshly prepared diazonium salt solution immediately in the subsequent step. Do not let it stand for extended periods. |
| Inactive copper catalyst | Use a freshly prepared or high-quality copper(I) salt. |
| Presence of competing nucleophiles | Minimize the concentration of water and other nucleophiles that could react with the diazonium salt. |
Data Presentation
Table 1: Isomer Distribution in the Dinitration of Toluene
| Starting Material | Nitrating Agent | Temperature (°C) | 2,4-DNT (%) | 2,6-DNT (%) | Other Isomers (%) |
| Toluene | Mixed Acid | 25-40 | ~80 | ~20 | <5 |
Note: This table illustrates the typical outcome of direct dinitration of toluene, highlighting the challenge in obtaining 2,3-DNT.
Table 2: Physicochemical Properties of Dinitrotoluene Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2,3-Dinitrotoluene | 63 | 300 (decomposes) | Insoluble |
| 2,4-Dinitrotoluene | 71 | 300 (decomposes) | Slightly soluble |
| 2,5-Dinitrotoluene | 52 | 300 (decomposes) | Insoluble |
| 2,6-Dinitrotoluene | 66 | 285 | Slightly soluble |
| 3,4-Dinitrotoluene | 61 | - | Insoluble |
| 3,5-Dinitrotoluene | 93 | 295 | Sparingly soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Nitrotoluene
Step 1: Dinitration of 3-Nitrotoluene
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a mixture of concentrated sulfuric acid and fuming nitric acid.
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Cool the acid mixture to 0-5 °C in an ice-salt bath.
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Slowly add 3-nitrotoluene dropwise to the cold, stirred acid mixture, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid mixture of dinitrotoluene isomers will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 2: Separation of 2,3-Dinitrotoluene
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The crude dinitrotoluene isomer mixture is subjected to fractional crystallization.
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
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The different isomers will crystallize at different rates and temperatures. The process may need to be repeated several times to obtain pure 2,3-dinitrotoluene.
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Monitor the purity of the fractions by HPLC or melting point analysis.
Step 3: Oxidation of 2,3-Dinitrotoluene to this compound
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In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend the purified 2,3-dinitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or a mixture of potassium dichromate and sulfuric acid.
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Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture. If using permanganate, the brown manganese dioxide precipitate is removed by filtration.
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Acidify the clear filtrate with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
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Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.
Protocol 2: Synthesis of this compound from 2-Amino-3-nitrobenzoic Acid
Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid
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Dissolve 2-amino-3-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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In a separate beaker, prepare a solution of sodium nitrite in cold water.
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Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminobenzoic acid, maintaining the temperature between 0-5 °C.
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Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Conversion to this compound
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In a separate flask, prepare a solution of copper(I) nitrite or generate it in situ.
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Slowly add the cold diazonium salt solution to the stirred copper(I) nitrite solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.
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Once the reaction is complete, the crude this compound can be isolated by filtration or extraction.
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Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow for synthesis.
Technical Support Center: Synthesis of 2,3-Dinitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Dinitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The established synthesis of this compound is a multi-step process. It typically begins with the nitration of 3-nitrotoluene, followed by the selective oxidation of the resulting 2,3-dinitrotoluene. This classical approach was described by H.A. Sirks in 1908.
Q2: Why is direct dinitration of benzoic acid not a suitable method for producing this compound?
Direct dinitration of benzoic acid primarily yields 3,5-Dinitrobenzoic acid. The carboxylic acid group is a meta-director, guiding the incoming nitro groups to the 3 and 5 positions. While minor amounts of other isomers might be formed, obtaining the 2,3-isomer in any significant quantity through this method is not feasible.
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges include controlling the regioselectivity of the initial nitration to maximize the yield of 2,3-dinitrotoluene, and then achieving efficient and selective oxidation of the methyl group without causing degradation of the aromatic ring or loss of the nitro groups. The separation of the desired 2,3-dinitrotoluene isomer from other isomers formed during nitration can also be a significant purification challenge.
Q4: What are the expected side products in this synthesis?
During the nitration of 3-nitrotoluene, other dinitrotoluene isomers are the most common side products. The oxidation step can also lead to byproducts if the reaction is not carefully controlled, potentially including partially oxidized intermediates or products of ring degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2,3-dinitrotoluene after nitration. | - Incorrect reaction temperature.- Inappropriate nitrating agent concentration.- Insufficient reaction time. | - Carefully control the temperature of the nitration reaction as specified in the protocol. Excursions can favor the formation of other isomers.- Use the correct ratio and concentration of nitric and sulfuric acids.- Ensure the reaction proceeds for the recommended duration to ensure complete conversion. |
| Presence of significant amounts of other dinitrotoluene isomers. | - Reaction conditions favoring the formation of other isomers (e.g., 3,4- or 2,5-dinitrotoluene). | - Optimize the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures often increase selectivity.- Employ fractional crystallization or chromatography to separate the desired 2,3-isomer from the mixture. |
| Incomplete oxidation of 2,3-dinitrotoluene. | - Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Short reaction time. | - Ensure the correct stoichiometric amount of the oxidizing agent is used.- Maintain the recommended reaction temperature to ensure the activation energy for the oxidation is met.- Allow the reaction to proceed for the full recommended time. Monitor the reaction progress using techniques like TLC. |
| Product is dark-colored or contains tar-like impurities. | - Over-oxidation or side reactions due to excessively harsh conditions.- Presence of residual starting materials or intermediates. | - Carefully control the temperature and concentration of the oxidizing agent.- Purify the crude product by recrystallization from a suitable solvent system. Activated carbon treatment can sometimes be used to remove colored impurities. |
| Difficulty in isolating the final product. | - Product is too soluble in the work-up solvent.- Incorrect pH during work-up. | - Ensure the pH of the aqueous solution is sufficiently acidic to precipitate the carboxylic acid.- If the product has some solubility, cooling the solution thoroughly and minimizing the volume of washing solvent can improve recovery. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is based on the multi-step method involving the nitration of 3-nitrotoluene followed by oxidation.
Step 1: Nitration of 3-Nitrotoluene to 2,3-Dinitrotoluene
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Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
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Nitration Reaction: To the cooled nitrating mixture, add 3-nitrotoluene dropwise while maintaining the temperature between 5-10 °C.
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Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice and water. The crude dinitrotoluene isomers will precipitate.
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Isolation and Purification: Filter the solid precipitate, wash with cold water until the washings are neutral, and then dry. The mixture of dinitrotoluene isomers can be separated by fractional crystallization or chromatography to isolate the 2,3-dinitrotoluene.
Step 2: Oxidation of 2,3-Dinitrotoluene to this compound
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Oxidation Reaction: Suspend the purified 2,3-dinitrotoluene in a suitable solvent (e.g., a mixture of acetic acid and water). Add a strong oxidizing agent, such as potassium permanganate or chromic acid, in portions while controlling the temperature.
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Reaction Monitoring: Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, quench any excess oxidizing agent. Filter the reaction mixture to remove any inorganic precipitates.
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Product Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
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Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure this compound.
Visualizing the Process
To aid in understanding the synthesis and potential issues, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 2,3-Dinitrobenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3-Dinitrobenzoic acid by recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent solubility data to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For dinitrobenzoic acid derivatives, polar organic solvents are generally suitable. Based on data for similar compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, solvents such as methanol, ethanol, and acetone are good starting points.[1] A mixture of solvents, for instance, an ethanol-water mixture, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities. You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield. It is also possible that your crude sample contains insoluble impurities. If a portion of the solid does not dissolve even with the addition of more hot solvent, you should perform a hot filtration to remove these impurities.
Q3: No crystals are forming after cooling the solution. What went wrong?
A3: This is a common issue in recrystallization and can be caused by several factors:
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Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. To fix this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution might be supersaturated but requires a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. Adding a "seed crystal" of pure this compound can also induce crystallization.[2]
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Cooling too slowly or not enough: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.
Q4: The recrystallized product is colored. How can I remove the color?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed by filtration. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q5: The product "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point might also be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool.- Ensure the flask is cooled in an ice-water bath after reaching room temperature.- Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of extra hot solvent before filtering to prevent premature crystallization in the funnel. |
| Impure Product (Low Melting Point/Broad Range) | - The solution was cooled too quickly, trapping impurities.- Incomplete removal of impurities during hot filtration.- The chosen solvent is not suitable for removing specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the hot filtration is performed quickly and efficiently.- Test different recrystallization solvents or consider a multi-solvent system. |
| Crystals Form in the Funnel During Hot Filtration | - The funnel and filter paper are too cold.- The solution cooled too much before or during filtration. | - Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or a heat lamp.- Keep the solution at or near its boiling point just before and during filtration.- Add a small excess of hot solvent before filtering. |
| Oiling Out | - The solute's melting point is below the solvent's boiling point.- The solution is too concentrated or cooled too rapidly. | - Reheat the solution, add more solvent, and cool slowly.- Consider using a lower-boiling point solvent.- Try a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on the solubility data for similar compounds, ethanol or a mixture of ethanol and water is a good starting point.[1] Perform a preliminary solubility test with a small amount of your crude product to confirm the best solvent.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with gentle swirling. Continue adding the hot solvent in small portions until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
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Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The final product should be a crystalline solid. The appearance of pure dinitrobenzoic acid compounds is often described as yellow or colorless crystals.[3]
Data Presentation
Solubility of Related Nitrobenzoic Acids
| Solvent | Temperature (K) | Solubility of 3-Nitrobenzoic Acid (mol/L) | Solubility of 3,5-Dinitrobenzoic Acid (mol/L) |
| Methanol | 273.15 | 1.948 | 0.6847 |
| 283.15 | 2.351 | 0.9474 | |
| 293.15 | 2.757 | 1.956 | |
| 303.15 | 3.606 | 0.8985 | |
| 313.15 | 4.920 | 1.5225 | |
| 323.15 | - | - | |
| Ethanol | 273.15 | 1.611 | 0.1032 |
| 283.15 | 1.974 | 0.2547 | |
| 293.15 | 2.987 | 1.191 | |
| 303.15 | 1.7218 | 0.6881 | |
| 313.15 | 2.7884 | 1.2733 | |
| 323.15 | - | - | |
| Ethyl Acetate | 273.15 | 0.1638 | 0.0340 |
| 283.15 | 0.6400 | 0.1688 | |
| 293.15 | 3.1812 | 1.5018 | |
| 303.15 | - | - | |
| 313.15 | 13.676 | 5.104 | |
| 323.15 | - | - | |
| Acetonitrile | 273.15 | - | - |
| 283.15 | 0.5070 | 0.4675 | |
| 293.15 | - | - | |
| 303.15 | 1.334 | - | |
| 313.15 | - | - | |
| 323.15 | - | - | |
| Dichloromethane | 273.15 | - | - |
| 283.15 | - | - | |
| 293.15 | - | - | |
| 303.15 | - | - | |
| 313.15 | - | - | |
| 323.15 | - | - | |
| Toluene | 273.15 | - | - |
| 283.15 | - | - | |
| 293.15 | - | - | |
| 303.15 | - | - | |
| 313.15 | - | - | |
| 323.15 | - | - | |
| Water | 273.15 | - | - |
| 283.15 | - | - | |
| 293.15 | - | - | |
| 303.15 | - | - | |
| 313.15 | - | - | |
| 323.15 | - | - |
Note: Dashes indicate data not provided in the source.
Visualizations
Experimental Workflow for Recrystallization
References
Technical Support Center: Purification of 2,3-Dinitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Dinitrobenzoic acid from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: During the synthesis of this compound, several other dinitrobenzoic acid isomers can be formed as byproducts. The most common isomeric impurities include 3,4-Dinitrobenzoic acid and 2,5-Dinitrobenzoic acid. The presence and proportion of these impurities depend on the synthetic route employed.
Q2: What are the primary methods for removing isomeric impurities from this compound?
A2: The primary purification techniques are fractional recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the level and nature of the impurities, the quantity of material to be purified, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point close to the literature value of the pure compound suggests high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying isomeric impurities.
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Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify isomeric impurities if their spectra are sufficiently resolved.
Data Presentation
A comparison of the physicochemical properties of this compound and its common isomers is crucial for developing effective purification strategies.
| Property | This compound | 2,4-Dinitrobenzoic Acid | 2,5-Dinitrobenzoic Acid | 3,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| CAS Number | 15147-64-5[1][2] | 610-30-0[2] | 610-28-6[2] | 528-45-0[2] | 99-34-3[2][3] |
| Molecular Weight ( g/mol ) | 212.12[2] | 212.12[4] | 212.12 | 212.12 | 212.12[5] |
| Melting Point (°C) | No data available | 176-180 | 177-178 | No data available | 204-206[3] |
| pKa (at 25°C) | 1.85[2] | No data available | No data available | No data available | 2.82[3] |
| Solubility | Data not readily available. Expected to have some solubility in polar organic solvents. | Soluble in ethanol. | Soluble in boiling 5% HCl and boiling toluene. | Sparingly soluble in solvents like benzene. | Soluble in alcohol and glacial acetic acid; slightly soluble in water, ether, and carbon disulfide.[6] |
Troubleshooting Guides
Fractional Recrystallization
Problem: Oily precipitate forms instead of crystals upon cooling.
-
Possible Cause: The solution is supersaturated with impurities, or the solvent is inappropriate. The boiling point of the solvent might be higher than the melting point of the solute.
-
Solution:
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Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the desired product is less soluble to reduce the overall solvating power.
-
Try a different recrystallization solvent or a solvent mixture. Ensure the chosen solvent has a boiling point lower than the melting point of this compound.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Problem: Low recovery of purified product.
-
Possible Cause:
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Too much solvent was used, and the compound remains in the mother liquor.
-
The solution was not cooled to a low enough temperature.
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Premature crystallization occurred during hot filtration.
-
-
Solution:
-
If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.
-
Problem: The purified product is still contaminated with isomers.
-
Possible Cause: The solubility of the isomers is very similar in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Perform multiple recrystallizations.
-
Experiment with different solvents or solvent systems. A mixture of a good solvent and a poor solvent can sometimes provide better selectivity.
-
Consider an alternative purification method such as column chromatography for more challenging separations.
-
Column Chromatography
Problem: Poor separation of isomers on the column.
-
Possible Cause:
-
The chosen eluent system does not have the right polarity to effectively separate the isomers.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the sample.
-
-
Solution:
-
Optimize the eluent system by running TLC plates with different solvent mixtures to find a system that gives good separation (difference in Rf values) between this compound and its impurities.
-
Repack the column carefully to ensure a uniform and compact stationary phase.
-
Reduce the amount of sample loaded onto the column.
-
Acid-Base Extraction
Problem: Emulsion formation at the interface between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the separatory funnel to stand for a longer period to allow the layers to separate.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Filter the mixture through a pad of celite or glass wool.
-
Problem: Low recovery of the product after acidification of the aqueous layer.
-
Possible Cause:
-
Incomplete extraction from the organic layer.
-
The aqueous layer was not sufficiently acidified.
-
The product has some solubility in the cold aqueous solution.
-
-
Solution:
-
Perform multiple extractions of the organic layer with the basic solution to ensure all the acidic compound is transferred to the aqueous layer.
-
Check the pH of the aqueous layer with pH paper after acidification to ensure it is sufficiently acidic (pH 1-2) to precipitate the carboxylic acid.
-
After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the product. If significant product remains in the aqueous phase, it may be recovered by back-extraction into a fresh portion of an organic solvent.
-
Experimental Protocols
Protocol 1: Fractional Recrystallization
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the isomeric impurities have different solubility profiles.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This is a starting point for a method to separate dinitrobenzoic acid isomers.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-20 min: 95% to 5% B (linear gradient)
-
20-25 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Note: This method will likely require optimization of the gradient, flow rate, and mobile phase additives to achieve baseline separation of all isomers.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification using acid-base extraction.
References
- 1. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
Improving the regioselectivity of dinitration of benzoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the dinitration of benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the dinitration of benzoic acid?
The major product of the dinitration of benzoic acid is 3,5-dinitrobenzoic acid. The carboxylic acid group (-COOH) is a deactivating, meta-directing group.[1][2] This means it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions meta to itself. The first nitration predominantly forms 3-nitrobenzoic acid, and the second nitration is also directed to the other meta position, resulting in the 3,5-dinitro isomer.[3][4]
Q2: Is it possible to obtain other dinitrobenzoic acid isomers like 2,5- or 3,4-dinitrobenzoic acid through the direct dinitration of benzoic acid?
Direct dinitration of benzoic acid overwhelmingly yields the 3,5-isomer. The formation of other isomers such as 2,5- or 3,4-dinitrobenzoic acid is generally not favored due to the strong meta-directing effect of the carboxyl group.[1][2] Synthesis of these isomers typically requires alternative starting materials. For instance, 2,5-dinitrobenzoic acid can be prepared from the oxidation of 2,5-dinitrotoluene, and 3,4-dinitrobenzoic acid can be synthesized by the oxidation of 3,4-dinitrotoluene.[5][6]
Q3: What are the key factors influencing the yield and purity of 3,5-dinitrobenzoic acid?
Several factors are crucial for maximizing the yield and purity of 3,5-dinitrobenzoic acid:
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Nitrating Agent: A strong nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid, is required for dinitration.[7][8]
-
Reaction Temperature: Careful temperature control is essential. The reaction is highly exothermic, and excessive temperatures can lead to the formation of byproducts and decomposition.[9][10]
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Reaction Time: Sufficient reaction time is necessary to ensure the completion of the second nitration step, which is slower than the first.[8]
-
Purity of Starting Materials: The use of pure benzoic acid and fresh, concentrated acids is important for a clean reaction.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3,5-Dinitrobenzoic Acid | Incomplete dinitration. The second nitration is significantly slower due to the deactivating effect of both the carboxyl and the first nitro group. | - Increase the reaction time and/or temperature. A two-step heating process (e.g., initial heating on a steam bath followed by heating at a higher temperature in an oil bath) can be effective.[7]- Ensure a sufficient excess of the nitrating agent (fuming nitric acid).[7]- Use oleum (fuming sulfuric acid) to increase the concentration of the nitronium ion. |
| Product loss during workup. | - Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-cold water.[7]- Wash the crude product with cold water to remove residual acid without dissolving a significant amount of the product. | |
| Formation of Mononitrated Byproduct (3-Nitrobenzoic Acid) | Insufficiently harsh reaction conditions (temperature, time, or concentration of nitrating agent). | - Increase the reaction temperature and/or duration.[8]- Use a more potent nitrating mixture, such as fuming nitric acid with fuming sulfuric acid (oleum). |
| Presence of Other Dinitro Isomers | While the 3,5-isomer is predominant, trace amounts of other isomers might form, especially at higher temperatures. | - Optimize the reaction temperature to favor the formation of the thermodynamically more stable 3,5-isomer.- Purify the crude product by recrystallization. 3,5-dinitrobenzoic acid can be effectively recrystallized from 50% ethanol.[7] |
| Dark-colored Reaction Mixture or Product | Formation of oxidation byproducts or decomposition at high temperatures. The evolution of brown fumes (NO₂) is an indicator of side reactions. | - Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent heating.[9]- Add the nitric acid slowly and in portions to manage the exotherm.[7] |
| Product Fails to Precipitate Upon Quenching | The product may remain dissolved if the quenching volume is too small or if the product concentration is very low. | - Use a larger volume of ice-water for quenching.- If the yield is expected to be very low, consider extraction with an appropriate organic solvent after neutralization. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Dinitrobenzoic Acid Isomers
| Isomer | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Fuming HNO₃, conc. H₂SO₄ | 70-90 (addition), then 135-145 | 54-60 | [7] |
| 2,5-Dinitrobenzoic Acid | 5-Nitro-2-aminotoluene | 1. Caro's acid2. K₂Cr₂O₇, H₂SO₄ | 1. 402. 50-65 | 55-66 (from 2-nitroso-5-nitrotoluene) | [5] |
| 3,4-Dinitrobenzoic Acid | 3,4-Dinitrotoluene | 30% HNO₃ | 170 | ~98 (based on reacted dinitrotoluene) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid[7]
-
Preparation: In a round-bottom flask, add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.
-
Nitration (Step 1): In a well-ventilated fume hood, add 100 mL of fuming nitric acid in small portions (2-3 mL) to the benzoic acid mixture. Maintain the temperature between 70°C and 90°C using an external water bath for cooling. After the addition is complete, allow the mixture to stand for at least one hour.
-
Nitration (Step 2): Heat the flask on a steam bath for 4 hours. Cool the mixture to room temperature.
-
Second Nitration Addition: Add an additional 75 mL of fuming nitric acid.
-
Final Heating: Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
-
Workup: Allow the reaction mixture to cool and then pour it into a mixture of 800 g of crushed ice and 800 mL of water.
-
Isolation: After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction filtration and wash with water until the washings are free of sulfates.
-
Purification: Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid. The expected yield is 57-61 g (54-58%).
Protocol 2: Synthesis of 2,5-Dinitrobenzoic Acid from 5-Nitro-2-aminotoluene (via 2-Nitroso-5-nitrotoluene)[5]
This is a two-step synthesis. First, 2-nitroso-5-nitrotoluene is prepared from 5-nitro-2-aminotoluene, which is then oxidized to 2,5-dinitrobenzoic acid.
A. Preparation of 2-Nitroso-5-nitrotoluene:
-
Prepare a solution of Caro's acid by adding 300 g of potassium persulfate to 175 mL of ice-cold concentrated sulfuric acid, followed by the addition of ice and water.
-
In a separate flask, suspend 50 g of 5-nitro-2-aminotoluene in a cold solution of sulfuric acid.
-
Add the Caro's acid solution to the suspension of the amine. Maintain the temperature at 40°C.
-
After several hours, add more potassium persulfate and continue stirring.
-
Dilute the mixture with water and filter the solid product. Purify by steam distillation to yield 2-nitroso-5-nitrotoluene.
B. Oxidation to 2,5-Dinitrobenzoic Acid:
-
Suspend 20 g of the air-dried 2-nitroso-5-nitrotoluene in water and add 50 g of powdered potassium dichromate.
-
Cool the mixture in an ice-salt bath and slowly add 175 mL of concentrated sulfuric acid, keeping the temperature below 35°C.
-
After the addition, heat the mixture to 50-55°C and then to 65°C for one hour.
-
Cool the solution and add ice to precipitate the product.
-
Filter the solid, dissolve it in a sodium carbonate solution, filter again, and then re-precipitate the acid by adding hydrochloric acid.
-
Filter and dry the product. Recrystallize from 5% hydrochloric acid to obtain pure 2,5-dinitrobenzoic acid. The expected yield is 14-17 g (55-66%).
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-dinitrobenzoic acid.
Caption: Logic diagram illustrating the regioselectivity of benzoic acid dinitration.
References
- 1. brainly.in [brainly.in]
- 2. fvs.com.py [fvs.com.py]
- 3. quora.com [quora.com]
- 4. testbook.com [testbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Degradation pathways of 2,3-Dinitrobenzoic acid under reaction conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the degradation of 2,3-Dinitrobenzoic acid. Due to the limited direct experimental data on this compound, this guide synthesizes information from closely related nitroaromatic compounds to predict its degradation pathways and provide experimental advice.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on studies of other nitroaromatic compounds, the primary degradation pathways for this compound are expected to involve:
-
Thermal Decomposition: This process likely proceeds via decarboxylation (loss of the carboxylic acid group) and denitration (loss of nitro groups). The presence of two adjacent nitro groups may influence the decomposition mechanism and temperature.
-
Photochemical Degradation: In the presence of UV light and an oxidizing agent like hydrogen peroxide (H₂O₂), degradation is expected to occur through the action of hydroxyl radicals attacking the aromatic ring.[1]
-
Microbial Degradation: Bacterial strains, particularly from the Pseudomonas genus, are known to degrade nitroaromatic compounds. The pathway likely involves initial dioxygenase attack, leading to the removal of nitro groups and subsequent ring cleavage.[2][3]
-
Chemical Degradation: Strong alkaline conditions can lead to the hydrolysis of dinitrobenzoic acid isomers, resulting in the replacement of a nitro group with a hydroxyl group.
Q2: How can I monitor the degradation of this compound and identify its byproducts?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for monitoring the disappearance of the parent compound and the appearance of degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile degradation products.
Q3: What are some common issues when analyzing nitroaromatic compounds with HPLC?
A3: Common issues include poor peak shape (tailing or fronting), shifting retention times, and the appearance of ghost peaks. These can be caused by improper mobile phase pH, column contamination, or sample solvent incompatibility. A comprehensive troubleshooting guide is provided in the "Troubleshooting Guides" section.
Q4: Are there any specific safety precautions I should take when studying the degradation of this compound?
A4: Yes. Nitroaromatic compounds can be thermally sensitive and potentially explosive, especially at elevated temperatures and pressures.[5] Always handle with care, use appropriate personal protective equipment (PPE), and conduct thermal stability studies like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand its thermal hazards before proceeding with large-scale or high-temperature experiments.[6]
Troubleshooting Guides
HPLC Analysis of this compound Degradation
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it's old or has been subjected to harsh conditions. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use HPLC-grade solvents and filter the mobile phase. - Implement a thorough needle wash protocol in your autosampler method. |
| Low Signal Intensity | - Incorrect detection wavelength. - Sample degradation in the vial. | - Determine the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance. - Use amber vials and prepare samples fresh. |
Thermal Degradation Experiments
| Issue | Potential Cause | Recommended Action |
| Inconsistent Decomposition Temperature | - Different heating rates in TGA/DSC. - Sample impurities. | - Use a standardized heating rate for all experiments. - Ensure the purity of your this compound sample using a technique like HPLC. |
| Runaway Reaction | - Exothermic decomposition at elevated temperatures. | - Always start with small sample sizes for thermal analysis. - Understand the thermal hazard potential from DSC data before scaling up.[6] |
| Difficulty Identifying Products | - Complex mixture of degradation products. | - Use a combination of analytical techniques (e.g., GC-MS, LC-MS) for product identification. - Consider using techniques like derivatization to improve the volatility of products for GC-MS analysis. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides analogous data for related nitrobenzoic acid isomers to serve as an estimation.
Table 1: Thermal Decomposition Parameters for Nitrobenzoic Acid Isomers [5]
| Compound | Decomposition Temperature Range (°C) | Heat of Decomposition (J/g) | Apparent Activation Energy (kJ/mol) |
| o-Nitrobenzoic Acid | 120-200 | 335.61 - 542.27 | 131.31 |
| m-Nitrobenzoic Acid | 125-190 | 335.61 - 542.27 | 203.43 |
| p-Nitrobenzoic Acid | 150-210 | 335.61 - 542.27 | 157.00 |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by HPLC
Objective: To quantify the degradation of this compound and monitor the formation of degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely around 254 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject the solution to the desired degradation conditions (e.g., heat, UV light, microbial culture).
-
At various time points, withdraw an aliquot, quench the reaction if necessary (e.g., by cooling or adding a stopping reagent), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared samples and a standard solution of this compound. Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any new products over time.
Protocol 2: Thermal Degradation Analysis using TGA and DSC
Objective: To determine the thermal stability and decomposition kinetics of this compound.
Methodology:
-
Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum pan.
-
TGA Analysis:
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Heat the sample under similar conditions as the TGA analysis.
-
Record the heat flow to the sample. Exothermic peaks indicate decomposition events. The area under the peak corresponds to the heat of decomposition.[5]
-
-
Kinetic Analysis: Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to determine the kinetic parameters (activation energy, pre-exponential factor) using methods like the Kissinger or Flynn-Wall-Ozawa method.[5]
Visualizations
Caption: Inferred thermal degradation pathway of this compound.
Caption: Experimental workflow for photochemical degradation studies.
Caption: Postulated microbial degradation pathway in Pseudomonas sp.
References
- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe.com [microbe.com]
- 4. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. discovery.researcher.life [discovery.researcher.life]
Overcoming low yields in the synthesis of 2,3-Dinitrobenzoic acid
Welcome to the technical support center for the synthesis of 2,3-Dinitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for this compound:
-
Two-step synthesis from 3-Nitrotoluene: This involves the nitration of 3-nitrotoluene to form a mixture of dinitrotoluene isomers, including 2,3-dinitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid.[1][2]
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Sandmeyer reaction from 2-Amino-3-nitrobenzoic acid: This route involves the diazotization of the amino group on 2-Amino-3-nitrobenzoic acid, followed by a copper-catalyzed displacement with a nitrite source to introduce the second nitro group.
Q2: I am getting a low yield in the nitration of 3-nitrotoluene. What are the possible reasons?
A2: Low yields in the nitration of 3-nitrotoluene are often due to the formation of undesired isomers. The nitration of toluene derivatives typically yields a mixture of ortho, para, and meta products.[3] In the case of 3-nitrotoluene, further nitration can lead to 2,3-, 3,4-, and 2,5-dinitrotoluene. Controlling the reaction temperature and the ratio of nitrating agents is crucial for maximizing the yield of the desired 2,3-dinitrotoluene intermediate.
Q3: My oxidation of 2,3-dinitrotoluene to this compound is inefficient. How can I improve the yield?
A3: Incomplete oxidation or over-oxidation are common culprits for low yields. The choice of oxidizing agent and reaction conditions are critical. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid are often used.[4] To improve yields, consider the following:
-
Temperature control: Excessive heat can lead to decarboxylation or other side reactions.
-
Stoichiometry of the oxidant: Insufficient oxidant will result in incomplete reaction, while a large excess can promote side reactions.
-
Reaction time: Monitor the reaction progress to determine the optimal time for completion.
Q4: I am attempting the Sandmeyer reaction with 2-Amino-3-nitrobenzoic acid and observing a complex mixture of products. What could be the issue?
A4: The Sandmeyer reaction, while versatile, can be sensitive. Common side reactions with aminobenzoic acids include hydroxylation, where the diazonium group is replaced by a hydroxyl group, especially in aqueous acidic solutions.[1][5] The stability of the diazonium salt is also critical; these reactions are typically performed at low temperatures (0-5 °C) to prevent decomposition. The choice of copper catalyst and the nucleophile is also important for directing the reaction towards the desired dinitrated product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis from 3-Nitrotoluene
| Potential Cause | Troubleshooting Steps |
| Formation of undesired dinitrotoluene isomers | Optimize the nitration conditions. Carefully control the temperature, typically keeping it low to favor specific isomer formation. Adjust the ratio of nitric acid to sulfuric acid in the nitrating mixture. |
| Incomplete nitration | Ensure a sufficient excess of the nitrating agent is used. Increase the reaction time and monitor the progress by TLC or GC to ensure full consumption of the starting material. |
| Incomplete oxidation of 2,3-dinitrotoluene | Increase the molar ratio of the oxidizing agent (e.g., KMnO₄). Ensure the reaction temperature is optimal for the chosen oxidant without causing degradation. Monitor the reaction to completion. |
| Over-oxidation and decarboxylation | Avoid excessive heating during the oxidation step. Use a milder oxidizing agent or more controlled reaction conditions if decarboxylation is a significant issue. |
| Loss of product during workup and purification | Ensure complete precipitation of the product by adjusting the pH. Use appropriate solvents for extraction to minimize product loss. Recrystallization from a suitable solvent system is crucial for isolating the pure this compound from isomeric impurities. |
Issue 2: Low Yield in the Sandmeyer Reaction of 2-Amino-3-nitrobenzoic acid
| Potential Cause | Troubleshooting Steps |
| Decomposition of the diazonium salt | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Prepare the diazonium salt in situ and use it immediately. |
| Hydroxylation side reaction | Minimize the amount of water present if possible, or use non-aqueous conditions for the diazotization. The choice of acid can also influence the extent of this side reaction. |
| Inefficient displacement of the diazonium group | Ensure the use of an active copper(I) catalyst. The choice of the nitrite source and solvent can also impact the efficiency of the reaction. |
| Formation of other byproducts | Analyze the reaction mixture to identify byproducts, which can provide clues about competing reaction pathways. Adjusting the reaction conditions (e.g., solvent, temperature, catalyst) may suppress the formation of these impurities. |
| Difficult purification | Purification of the final product can be challenging due to the presence of polar byproducts. Consider chromatographic methods or multiple recrystallizations from different solvent systems to isolate the pure this compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Nitrotoluene (Generalized)
Step 1: Nitration of 3-Nitrotoluene to 2,3-Dinitrotoluene
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In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add 3-nitrotoluene to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude dinitrotoluene isomers.
-
Filter the solid, wash with cold water until neutral, and dry.
-
The mixture of dinitrotoluene isomers may require separation by fractional crystallization or chromatography to isolate the 2,3-dinitrotoluene.
Step 2: Oxidation of 2,3-Dinitrotoluene to this compound
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Suspend the 2,3-dinitrotoluene in a solution of sodium dichromate in concentrated sulfuric acid.
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Heat the mixture gently with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.
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After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.
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Filter the precipitated crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).
Protocol 2: Synthesis of this compound from 2-Amino-3-nitrobenzoic Acid via Sandmeyer Reaction (Generalized)
-
Dissolve 2-Amino-3-nitrobenzoic acid in an appropriate acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) and sodium nitrite in water, also cooled to 0-5 °C.
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Slowly add the cold diazonium salt solution to the copper-nitrite solution with vigorous stirring.
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Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
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Acidify the reaction mixture to precipitate the crude this compound.
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Filter the product, wash with cold water, and purify by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Synthesis from 3-Nitrotoluene | Sandmeyer Reaction |
| Starting Material | 3-Nitrotoluene | 2-Amino-3-nitrobenzoic acid |
| Number of Steps | Two (Nitration, Oxidation) | One (Diazotization and displacement) |
| Key Challenges | Isomer separation, controlling oxidation | Diazonium salt instability, hydroxylation side reaction |
| Typical Reagents | H₂SO₄, HNO₃, Na₂Cr₂O₇ or KMnO₄ | NaNO₂, HCl/H₂SO₄, Cu(I) salt |
| Potential Byproducts | Other dinitrotoluene isomers, over-oxidation products | 2-Hydroxy-3-nitrobenzoic acid, other diazonium coupling products |
Visualizations
Caption: Workflow for the synthesis of this compound from 3-Nitrotoluene.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Scaling up the synthesis of 2,3-Dinitrobenzoic acid for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2,3-Dinitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial synthesis route involves a two-step process starting from 3-Nitrotoluene. This process includes the nitration of 3-Nitrotoluene to yield 2,3-Dinitrotoluene, followed by oxidation of the methyl group to a carboxylic acid.[1] Direct dinitration of benzoic acid is generally not preferred for producing the 2,3-isomer due to the formation of other isomers which are difficult to separate.
Q2: What are the critical safety precautions for scaling up this synthesis?
A2: Nitration reactions are highly exothermic and require strict safety protocols.[2][3] Key precautions include:
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Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation before scaling up to understand and control the reaction exotherm.[2]
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Gradual Reagent Addition: Add the nitrating agent (e.g., fuming nitric acid) slowly and in a controlled manner to manage the reaction rate and temperature.
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Effective Cooling: Utilize a robust cooling system to dissipate the heat generated during the reaction and maintain the desired temperature range.
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Proper Personal Protective Equipment (PPE): Use acid-resistant gloves, safety goggles, face shields, and lab coats.[3]
-
Adequate Ventilation: Perform the reaction in a well-ventilated area or a fume hood to avoid inhalation of toxic nitrogen oxide fumes.[3]
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Emergency Preparedness: Have an emergency response plan in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents.[3]
Q3: How can the formation of unwanted isomers be minimized?
A3: The formation of isomeric byproducts is a common challenge in the nitration of substituted benzoic acids. To favor the formation of the 2,3-dinitro isomer, careful control of reaction conditions is crucial. This includes optimizing the reaction temperature, the ratio of nitrating agents, and the reaction time. The choice of starting material, such as 3-Nitrotoluene, can also direct the nitration to the desired positions.
Q4: What are the recommended purification methods for industrial-scale production?
A4: Purification of this compound from the reaction mixture typically involves the following steps:
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Precipitation: The crude product is often precipitated by quenching the reaction mixture in ice-water.
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Filtration: The solid product is separated from the acidic solution by filtration.
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Washing: The filter cake is washed with cold water to remove residual acids and other water-soluble impurities.
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Recrystallization: For higher purity, recrystallization from a suitable solvent system is employed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure dropwise addition of the nitrating agent is slow enough for the reaction to proceed to completion.- Increase the reaction time or temperature cautiously, while monitoring for side reactions.- Verify the concentration and quality of the nitric and sulfuric acids. |
| Formation of undesired isomers. | - Strictly control the reaction temperature within the optimized range.- Adjust the molar ratio of the nitrating agent to the substrate. | |
| Product is a Dark, Oily Residue | Over-nitration or side reactions due to excessive temperature. | - Maintain a lower reaction temperature and ensure efficient cooling throughout the addition of the nitrating agent.- Reduce the concentration of the nitrating agent. |
| Presence of unreacted starting material or intermediates. | - Allow for a longer reaction time at the specified temperature to ensure complete conversion. | |
| Difficulty in Filtering the Product | Product has precipitated as a very fine powder. | - Allow the precipitated product to digest in the mother liquor for a period before filtration to encourage crystal growth.- Consider using a different quenching method, such as adding the reaction mixture to a larger volume of vigorously stirred ice-water. |
| Product Purity is Below Specification | Incomplete removal of acidic impurities. | - Wash the filtered product thoroughly with cold water until the washings are neutral.- Consider an additional wash with a dilute sodium bicarbonate solution, followed by a water wash, and then re-acidification if the product is stable under these conditions. |
| Presence of isomeric impurities. | - Optimize the recrystallization solvent and procedure. A mixed solvent system may be necessary to effectively separate isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Nitrotoluene (Two-Step)
Step 1: Nitration of 3-Nitrotoluene to 2,3-Dinitrotoluene
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In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add a mixture of concentrated sulfuric acid and fuming sulfuric acid.
-
Cool the acid mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 3-Nitrotoluene dropwise to the cooled acid mixture, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, slowly add fuming nitric acid dropwise while maintaining the temperature below 15 °C.
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Once the addition of nitric acid is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 2,3-Dinitrotoluene.
Step 2: Oxidation of 2,3-Dinitrotoluene to this compound
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Prepare a solution of a strong oxidizing agent, such as potassium permanganate or sodium dichromate, in water.
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In a separate reactor, suspend the crude 2,3-Dinitrotoluene in water or a dilute acid solution.
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Slowly add the oxidizing agent solution to the suspension of 2,3-Dinitrotoluene. The reaction is exothermic and may require external cooling to maintain the desired temperature.
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Heat the reaction mixture to reflux for several hours until the oxidation is complete (monitor by TLC or HPLC).
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Cool the reaction mixture and filter to remove any manganese dioxide or chromium salts.
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Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
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Filter the product, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Typical Reaction Parameters for the Nitration of 3-Nitrotoluene
| Parameter | Value |
| Starting Material | 3-Nitrotoluene |
| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid |
| Reaction Temperature | 0 - 15 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield (Crude 2,3-Dinitrotoluene) | 85 - 95% |
| Typical Purity (Crude) | >90% |
Table 2: Typical Reaction Parameters for the Oxidation of 2,3-Dinitrotoluene
| Parameter | Value |
| Starting Material | 2,3-Dinitrotoluene |
| Oxidizing Agent | Potassium Permanganate or Sodium Dichromate |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Typical Yield (Crude this compound) | 70 - 85% |
| Typical Purity (After Recrystallization) | >98% |
Mandatory Visualizations
References
Stability issues of 2,3-Dinitrobenzoic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common stability issues encountered with 2,3-Dinitrobenzoic acid during storage and throughout the experimental process. The following information is designed to help you anticipate potential challenges, troubleshoot problems, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: this compound, like many nitroaromatic compounds, is susceptible to degradation under certain environmental conditions. The primary stability concerns are:
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Thermal Decomposition: The presence of two nitro groups on the aromatic ring can make the molecule prone to exothermic decomposition at elevated temperatures. While it is chemically stable at room temperature, prolonged exposure to heat should be avoided.[1]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, particularly UV radiation. Exposure to light can initiate photochemical reactions, leading to the formation of degradation products.[1]
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Hydrolytic Degradation: While generally stable, hydrolysis can occur under extreme pH conditions (strong acids or bases), potentially leading to the replacement of a nitro group with a hydroxyl group.
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Incompatibility with certain excipients: In a formulation setting, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API).[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[5] | To prevent thermal decomposition. |
| Light | Protect from light.[5] | To avoid photodegradation. |
| Humidity | Store in a dry environment.[5] | To minimize potential hydrolysis and moisture-related degradation. |
| Container | Keep in a tightly closed container.[5] | To protect from moisture and atmospheric contaminants. |
| Atmosphere | Store in a well-ventilated area.[5] | To ensure a safe storage environment. |
Q3: What is the expected shelf-life or retest date for this compound?
A: The shelf-life or retest date for this compound is not definitively established in publicly available literature and can vary between suppliers. A retest date is commonly used for active pharmaceutical ingredients (APIs) and indicates the date after which the material should be re-examined to ensure it still meets specifications.[6] For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage conditions are maintained. It is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for specific information.
Q4: What are the potential degradation pathways for this compound?
A: Based on the chemical structure and data from related nitroaromatic compounds, the following degradation pathways are plausible:
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Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.
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Reduction of Nitro Groups: One or both nitro groups could be reduced to nitroso, hydroxylamino, or amino groups, especially in the presence of reducing agents or under certain photochemical conditions.
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Hydroxylation: Under harsh hydrolytic conditions (strong acid or base), a nitro group could be substituted by a hydroxyl group.
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Ring Opening: Under severe oxidative or photolytic stress, the aromatic ring could be cleaved.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
If you are observing variability in your experimental outcomes or a decrease in the expected activity of your this compound-containing solutions, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation due to improper storage of stock material. | Verify that the solid this compound is stored according to the recommended conditions (cool, dark, and dry). | Improper storage can lead to the gradual degradation of the solid material over time. |
| Degradation of stock or working solutions. | Prepare fresh solutions for each experiment. If solutions must be stored, protect them from light and store at a low temperature (e.g., 2-8 °C) for a limited time. | This compound in solution may be more susceptible to degradation than in its solid state. |
| Photodegradation during the experiment. | Conduct experiments under low-light conditions or use amber-colored glassware to protect solutions from light exposure. | Exposure to ambient or UV light can cause rapid degradation of photosensitive compounds. |
| Thermal degradation during experimental procedures. | Avoid exposing solutions to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and time. | Thermal stress can accelerate decomposition. |
| Incompatibility with other reagents or solvents. | Evaluate the compatibility of this compound with all other components in your experimental setup. Perform a small-scale compatibility study if necessary. | Chemical reactions with other components can lead to the degradation of the target molecule. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
The presence of unknown peaks in your chromatogram can indicate the presence of impurities or degradation products.
| Potential Cause | Troubleshooting Step | Rationale |
| Initial impurity in the starting material. | Review the Certificate of Analysis (CoA) for the purity of the this compound lot. If possible, analyze a freshly prepared solution of the solid material. | The starting material may contain inherent impurities from the manufacturing process. |
| Formation of degradation products. | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. | Understanding the degradation profile helps in method development and peak identification. |
| Interaction with the mobile phase or column. | Ensure the mobile phase pH is within the stable range for the compound and the column. Check for any on-column degradation. | The analytical method itself can sometimes contribute to degradation. |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware before use. | Extraneous contaminants can introduce unexpected peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
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At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is crucial for separating the intact API from any degradation products.
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is recommended for method development). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
The method should be validated for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the API peak is resolved from all degradation product peaks in the stressed samples.
Protocol 3: API-Excipient Compatibility Study
This study is critical during the pre-formulation stage of drug development.
1. Sample Preparation:
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Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 or 1:5 ratio).[2]
-
Also, prepare a sample of the pure API and each individual excipient as controls.
-
For each mixture, prepare a "wet" sample by adding a small amount of water (e.g., 5-10% w/w) to simulate high humidity conditions.[2]
2. Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[10]
3. Analysis:
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At initial and subsequent time points, analyze the samples for:
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Appearance: Note any changes in color or physical state.
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Assay of API: Quantify the amount of remaining this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor the formation of any new peaks in the chromatogram.
-
Visualizations
Caption: Logical workflow for troubleshooting stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. veeprho.com [veeprho.com]
- 4. labinsights.nl [labinsights.nl]
- 5. lobachemie.com [lobachemie.com]
- 6. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]
- 7. Troubleshooting Guide for API Failure: Common Causes & Solutions | APIsec [apisec.ai]
- 8. rsc.org [rsc.org]
- 9. Common API Issues And How API Software Testing Solves Them [helixbeat.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting guide for reactions involving 2,3-Dinitrobenzoic acid
Welcome to the technical support center for 2,3-Dinitrobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges with this compound revolve around its synthesis and subsequent reactions. During its synthesis via nitration, controlling the reaction's exothermic nature is crucial to prevent runaway reactions and the formation of unwanted byproducts. In subsequent reactions, the two electron-withdrawing nitro groups significantly deactivate the aromatic ring, making nucleophilic substitution challenging. Steric hindrance from the ortho-nitro group can also impede reactivity at the carboxylic acid functional group.
Q2: How can I improve the yield of my nitration reaction to synthesize this compound?
A2: Low yields in nitration reactions can be due to incomplete reaction or side reactions. To improve the yield, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring the exotherm. Ensure vigorous and consistent agitation to prevent localized "hot spots." Using the correct ratio of nitric acid to sulfuric acid is also critical.[1]
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A solvent should be selected in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols, such as ethanol, or aqueous ethanol mixtures are often good choices for recrystallizing nitrobenzoic acids.[2]
Q4: What are the typical reactions where this compound is used as a starting material?
A4: this compound is a versatile starting material for the synthesis of various compounds. Common reactions include:
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Reduction of the nitro groups to form 2,3-diaminobenzoic acid.
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Esterification of the carboxylic acid group.
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Amide coupling to form amides.
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Decarboxylation to remove the carboxylic acid group.
Troubleshooting Guide
Synthesis of this compound via Nitration
| Problem | Possible Cause | Solution |
| Reaction is too exothermic and difficult to control. | Incorrect reagent concentration or ratio.[1] | Use less concentrated acids or adjust the ratio of nitric acid to sulfuric acid. Ensure slow, portion-wise addition of the nitrating mixture. |
| Inadequate cooling.[1] | Use an appropriate cooling bath (e.g., ice-salt bath) to maintain the desired reaction temperature. | |
| Poor agitation.[1] | Ensure vigorous and consistent stirring throughout the addition of reagents. | |
| Low yield of the desired this compound. | Incomplete reaction.[1] | Extend the reaction time or slightly increase the reaction temperature, with careful monitoring. |
| Formation of mononitrated or other side products.[1] | Optimize the reaction conditions (temperature, time, and reagent ratios) to favor dinitration. | |
| Loss of product during work-up. | When quenching the reaction with ice water, ensure the mixture is well-stirred to promote precipitation. Wash the crude product with cold water to minimize dissolution. | |
| Formation of significant amounts of byproducts. | Over-nitration or oxidation. | Carefully control the reaction temperature and the amount of nitrating agent used. |
| Incorrect starting material. | Ensure the purity of the starting benzoic acid or 2-nitrobenzoic acid. |
Reactions Involving this compound
| Problem | Possible Cause | Solution |
| Incomplete reduction of one or both nitro groups. | Insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C). |
| Deactivated catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons. | |
| Poor reaction conditions. | Optimize the reaction temperature and pressure (for hydrogenation). For chemical reductions, ensure the appropriate solvent and pH are used. | |
| Formation of side products. | Over-reduction of the carboxylic acid group. | Choose a chemoselective reducing agent that specifically targets the nitro groups without affecting the carboxylic acid. |
| Undesired side reactions. | Control the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| Problem | Possible Cause | Solution |
| Low conversion to the ester. | Reversible nature of the Fischer esterification. | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Steric hindrance from the ortho-nitro group. | Use a more reactive acylating agent, such as the corresponding acyl chloride, which can be prepared using thionyl chloride or oxalyl chloride. | |
| Insufficient catalyst. | Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. | |
| Hydrolysis of the ester product during work-up. | Presence of excess water and acid. | Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the work-up. |
| Problem | Possible Cause | Solution |
| No or low amide formation. | Deactivation of the carboxylic acid by the electron-withdrawing nitro groups. | Activate the carboxylic acid using a suitable coupling agent (e.g., EDC, DCC, HATU) and an additive (e.g., HOBt, DMAP). |
| Low nucleophilicity of the amine. | Use a stronger base to deprotonate the amine or increase the reaction temperature. | |
| Steric hindrance at the carboxylic acid or amine. | Choose a less sterically hindered coupling agent. Longer reaction times or higher temperatures may be necessary. | |
| Formation of byproducts. | Side reactions of the coupling agent. | Choose a coupling agent that is known to have fewer side reactions. Follow the recommended procedure for the chosen coupling agent carefully. |
Data Presentation
Solubility of Nitrobenzoic Acids in Various Solvents at 298.15 K (10⁻³ mol/L)
Note: The following data is for 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid and serves as a guideline. Experimental determination of the solubility of this compound is recommended for optimal experimental design.[3]
| Solvent | 3-Nitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| Water | 2.9 | 6.4 |
| Methanol | 2351 | 947.4 |
| Ethanol | 3181 | 1501.8 |
| Acetonitrile | 1974 | 254.75 |
| Ethyl Acetate | - | - |
| Dichloromethane | - | - |
| Toluene | - | - |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid (Model Protocol)
This protocol for the synthesis of 3,5-Dinitrobenzoic acid can be adapted for the synthesis of this compound from 2-nitrobenzoic acid, with careful temperature control.[2]
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In a round-bottomed flask, place 0.5 mole of benzoic acid and 300 ml of concentrated sulfuric acid.
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In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions, keeping the temperature between 70°C and 90°C using an external cooling bath.
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After the addition is complete, heat the mixture on a steam bath for 4 hours.
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Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing 800 g of crushed ice and 800 ml of water with vigorous stirring.
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After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction filtration and wash with water until the washings are free of sulfates.
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Recrystallize the crude product from 50% ethanol to obtain the purified product.
Protocol 2: Reduction of a Dinitro Aromatic Compound (General Procedure)
This general protocol for the reduction of a dinitro aromatic compound to a diamino compound can be adapted for the synthesis of 2,3-diaminobenzoic acid from this compound.
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Dissolve 1 equivalent of the dinitrobenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate).
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude diaminobenzoic acid, which can be further purified by recrystallization.
Mandatory Visualizations
Caption: A typical experimental workflow from the synthesis of this compound to its use in a subsequent reduction reaction.
References
Minimizing byproduct formation in 2,3-Dinitrobenzoic acid synthesis
Technical Support Center: 2,3-Dinitrobenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is the oxidation of 2,3-dinitrotoluene. This method is often preferred due to the availability of the starting material and the relative straightforwardness of the oxidation reaction. Other potential routes, such as the direct nitration of 3-nitrobenzoic acid, can be challenging in terms of controlling regioselectivity and may lead to a mixture of isomers that are difficult to separate.
Q2: What are the primary byproducts to expect during the synthesis of this compound via the oxidation of 2,3-dinitrotoluene?
A2: The primary byproducts depend on the oxidizing agent and reaction conditions. Incomplete oxidation can leave unreacted 2,3-dinitrotoluene. Over-oxidation is also a possibility, which could lead to the degradation of the aromatic ring, resulting in smaller organic acids and carbon dioxide. If impure 2,3-dinitrotoluene is used as a starting material, isomers such as 2,4- and 3,4-dinitrotoluene will be oxidized to their corresponding dinitrobenzoic acid isomers.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation of 2,3-dinitrotoluene can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated. The disappearance of the 2,3-dinitrotoluene spot and the appearance of the this compound spot (which will have a lower Rf value) indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[2]
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis of this compound involves the use of strong oxidizing agents and potentially hazardous materials. Dinitrotoluenes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3] Strong oxidizing agents like potassium permanganate and chromic acid are corrosive and should be handled with care. The reaction can be exothermic, so it is crucial to control the temperature to prevent runaway reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete oxidation of the starting material. | - Increase the reaction time or temperature, but monitor carefully to avoid over-oxidation.- Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. |
| Loss of product during workup and purification. | - Be careful during the filtration and washing steps to minimize mechanical losses.- Optimize the recrystallization process to ensure maximum recovery. | |
| Presence of Unreacted 2,3-Dinitrotoluene in the Final Product | Insufficient amount of oxidizing agent or short reaction time. | - Use a slight excess of the oxidizing agent.- Monitor the reaction by TLC until the starting material is no longer visible. |
| Formation of Isomeric Dinitrobenzoic Acids | Use of impure 2,3-dinitrotoluene as the starting material. | - Ensure the purity of the starting 2,3-dinitrotoluene using techniques like GC-MS or NMR before starting the reaction.- If isomeric impurities are present, a multi-step purification process involving fractional crystallization or column chromatography may be necessary. |
| Product is Difficult to Purify by Recrystallization | The chosen solvent is not ideal for separating the product from the impurities. | - Screen a variety of solvents or solvent mixtures to find one in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.[4][5][6][7] |
| The cooling process during recrystallization is too rapid, trapping impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 2,3-Dinitrotoluene
This protocol describes a representative method for the synthesis of this compound.
Materials:
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2,3-Dinitrotoluene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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Sulfuric acid (H₂SO₄)
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Sodium bisulfite (NaHSO₃)
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Distilled water
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Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dinitrotoluene and a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
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After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
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Wash the manganese dioxide cake with a small amount of hot water.
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Combine the filtrate and the washings, and cool the solution in an ice bath.
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Slowly acidify the solution with concentrated sulfuric acid until the pH is around 1-2. This compound will precipitate out of the solution.
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If the solution retains a purple color from unreacted permanganate, add a small amount of sodium bisulfite solution until the color disappears.
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Collect the crude this compound by vacuum filtration and wash with cold water.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture on a hot plate until the solid dissolves completely.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
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Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.[4][5][6][7]
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for a Typical Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2,3-Dinitrotoluene | 182.13 | 10.0 g | 1.0 |
| Potassium Permanganate | 158.03 | 26.0 g | 3.0 |
| Sodium Hydroxide | 40.00 | 100 mL (10% aq. soln) | - |
| Sulfuric Acid | 98.08 | As needed for acidification | - |
| Reaction Condition | Value | ||
| Reaction Temperature | Reflux (~100 °C) | ||
| Reaction Time | 6-9 hours | ||
| Expected Yield (crude) | 70-80% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.
References
Effect of temperature on the nitration of 2-nitrobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the nitration of 2-nitrobenzoic acid. Careful temperature control is critical for this reaction to ensure optimal yield, regioselectivity, and safety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Dinitrobenzoic Acid | Incomplete Reaction: The reaction temperature may be too low, leading to a slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). |
| Insufficient Nitrating Agent: The amount of nitric acid or the nitric acid/sulfuric acid ratio may be insufficient for complete dinitration. | Ensure the correct stoichiometry of the nitrating mixture. A typical ratio of concentrated sulfuric acid to concentrated nitric acid is between 1:1 and 2:1.[1] | |
| Formation of a Dark Brown or Black Reaction Mixture with Gas Evolution | Runaway Reaction/Oxidation: This often indicates a loss of temperature control, leading to excessive oxidation of the starting material or product. The nitro group is strongly deactivating, but at elevated temperatures, decomposition and side reactions can occur. | Immediately cool the reaction vessel in an ice-salt bath to quench the reaction.[1] For future experiments, ensure slow, dropwise addition of the nitrating agent with vigorous stirring and continuous temperature monitoring.[1] |
| High Percentage of Mononitrated Starting Material | Reaction Temperature Too Low: The activation energy for the second nitration is higher, requiring a sufficiently high temperature. | After the initial nitration, consider carefully raising the temperature to facilitate the second nitration. Refer to established protocols for specific temperature ranges. |
| Poor Regioselectivity (Undesired Isomer Ratio) | Incorrect Reaction Temperature: Temperature can significantly influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the ratio of dinitrobenzoic acid isomers. | Precise and stable temperature control is crucial for regioselectivity.[1] Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to a mixture of isomers. |
| Product Fails to Precipitate Upon Quenching | Product Solubility: The dinitrobenzoic acid product may have some solubility in the acidic aqueous solution, especially if the quenching solution is not cold enough. | Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water to ensure rapid cooling and complete precipitation. Wash the precipitate with cold water to minimize solubility losses.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the nitration of 2-nitrobenzoic acid?
A1: Temperature is a critical parameter in the nitration of 2-nitrobenzoic acid as it directly influences the reaction rate, the yield of the desired dinitrobenzoic acid isomers, and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to decreased regioselectivity and an increased likelihood of oxidative side reactions.[2]
Q2: Which dinitrobenzoic acid isomers are expected from the nitration of 2-nitrobenzoic acid?
A2: The nitration of 2-nitrobenzoic acid is an electrophilic aromatic substitution reaction. The existing nitro group and the carboxylic acid group are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the positions meta to both substituents. The primary products expected are 2,4-dinitrobenzoic acid and 2,6-dinitrobenzoic acid. The formation of 2,5-dinitrobenzoic acid is also possible. The exact ratio of these isomers is influenced by reaction conditions, particularly temperature.
Q3: How can I control the temperature effectively during this exothermic reaction?
A3: To maintain a stable, low temperature, it is recommended to use an ice-salt bath.[1] The nitrating agent (mixed acid) should be added slowly and dropwise to the solution of 2-nitrobenzoic acid with vigorous stirring to ensure even heat distribution and prevent localized temperature spikes.[1] Continuous monitoring of the internal reaction temperature with a thermometer is essential.
Q4: What are the risks of running the nitration at a temperature that is too high?
A4: Excessively high temperatures can lead to several undesirable outcomes, including:
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Polynitration: Formation of trinitrobenzoic acid derivatives.
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Oxidation: Degradation of the aromatic ring, leading to a dark-colored reaction mixture and the evolution of nitrogen oxides.[1]
-
Decreased Regioselectivity: Formation of a complex mixture of isomers that can be difficult to separate.
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, which poses a significant safety hazard.[1]
Q5: Should I be concerned about the concentration of the acids used?
A5: Yes, the use of concentrated nitric and sulfuric acids is crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[2] Using dilute acids will result in a significantly slower reaction rate or may prevent the reaction from proceeding to completion.
Data Presentation
The following table provides illustrative data on how temperature can affect the product distribution in the nitration of 2-nitrobenzoic acid. (Note: This data is for illustrative purposes to demonstrate the expected trend and is not based on a specific cited experiment.)
| Reaction Temperature (°C) | Yield of 2,4-Dinitrobenzoic Acid (%) | Yield of 2,6-Dinitrobenzoic Acid (%) | Yield of 2,5-Dinitrobenzoic Acid (%) | Total Yield (%) |
| 0 - 5 | 45 | 35 | 5 | 85 |
| 25 - 30 | 40 | 30 | 10 | 80 |
| 50 - 55 | 35 | 25 | 15 | 75 |
| > 70 | \multicolumn{3}{c | }{Significant increase in byproducts and decomposition} | < 50 |
Experimental Protocols
Detailed Methodology for the Nitration of 2-Nitrobenzoic Acid (Illustrative)
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
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2-Nitrobenzoic acid
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid): In a clean, dry flask submerged in an ice-salt bath, slowly add a calculated volume of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature of the mixed acid below 10°C.
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Dissolution of Starting Material: In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the 2-nitrobenzoic acid in concentrated sulfuric acid. Cool this solution to the desired reaction temperature (e.g., 0-5°C) using an ice-salt bath.
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Nitration Reaction: Slowly, and with vigorous stirring, add the pre-cooled nitrating mixture dropwise to the solution of 2-nitrobenzoic acid. The rate of addition should be controlled to maintain the internal reaction temperature within the desired range.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
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Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2-nitrobenzoic acid.
Caption: Logical relationship of temperature and reaction outcomes.
References
Technical Support Center: Efficient Synthesis of 2,3-Dinitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,3-Dinitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound is challenging due to the difficulty of introducing two nitro groups ortho and meta to a carboxylic acid group. The most plausible and referenced method is a two-step synthesis starting from 3-nitrotoluene. This involves the nitration of 3-nitrotoluene to yield 2,3-dinitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid.
Q2: What is the best catalyst for the oxidation of 2,3-dinitrotoluene?
A2: Strong oxidizing agents are required for the conversion of the methyl group of 2,3-dinitrotoluene to a carboxylic acid. Commonly used reagents for similar transformations include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, or nitric acid under harsh conditions. The choice of catalyst and conditions will depend on the desired yield and selectivity, as well as safety considerations.
Q3: Why is direct dinitration of benzoic acid not a preferred method for synthesizing this compound?
A3: The carboxylic acid group is a deactivating and meta-directing group in electrophilic aromatic substitution.[1][2][3] Nitration of benzoic acid primarily yields 3-nitrobenzoic acid.[4] A second nitration is difficult due to the deactivating nature of both the carboxylic acid and the first nitro group. The directing effects of these groups strongly favor the formation of 3,5-dinitrobenzoic acid, making the synthesis of the 2,3-isomer by this method highly inefficient.
Q4: What are the main challenges in the synthesis of this compound?
A4: The primary challenges include:
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Low yields: The deactivating nature of the nitro groups makes the oxidation of 2,3-dinitrotoluene difficult, often requiring harsh reaction conditions which can lead to degradation of the starting material and product.
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Isomer separation: The initial nitration of 3-nitrotoluene can produce a mixture of dinitrotoluene isomers, which can be difficult to separate.
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Side reactions: Over-oxidation or ring-opening can occur under harsh oxidative conditions, leading to the formation of impurities.
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Safety: The use of strong acids and oxidizing agents at elevated temperatures poses significant safety risks.
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through several methods. Recrystallization from a suitable solvent is a common technique for purifying solid organic compounds.[5] Acid-base extraction is another effective method, where the acidic product is dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Oxidation of 2,3-Dinitrotoluene
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature. However, be cautious as this may also increase side product formation. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Insufficient oxidizing agent | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Poor catalyst activity | If using a solid catalyst like KMnO₄, ensure it is finely powdered to maximize surface area. For dichromate oxidation, ensure the sulfuric acid concentration is appropriate. |
| Product degradation | Harsh reaction conditions can lead to the degradation of the desired product. Consider using a milder oxidizing agent or lowering the reaction temperature and extending the reaction time. |
Problem 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Over-oxidation | This can lead to the formation of byproducts from ring cleavage. Use a more selective oxidizing agent or carefully control the reaction temperature and time. |
| Incomplete nitration in the previous step | If the starting 2,3-dinitrotoluene is contaminated with mononitrated species, this will lead to a mixture of products. Ensure the purity of the starting material. |
| Isomeric impurities | If the starting 2,3-dinitrotoluene contains other isomers, these will also be oxidized, leading to a mixture of dinitrobenzoic acids. Purify the dinitrotoluene intermediate before oxidation. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Product is soluble in the reaction mixture | After the reaction, pouring the mixture into ice-water can help precipitate the product.[5] |
| Emulsion formation during workup | If using acid-base extraction, emulsions can form. Adding a saturated brine solution can help to break up the emulsion. |
| Product co-precipitates with inorganic salts | During precipitation, inorganic salts from the oxidizing agent may co-precipitate. Washing the crude product thoroughly with cold water is essential. Recrystallization is also effective in removing these salts. |
Experimental Protocols
Protocol 1: Oxidation of 2,3-Dinitrotoluene to this compound
This protocol is based on general procedures for the oxidation of substituted toluenes.
Materials:
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2,3-Dinitrotoluene
-
Sodium Dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Distilled Water
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Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a suspension of 2,3-dinitrotoluene in water.
-
Slowly add powdered sodium dichromate to the mixture in small portions. The reaction is exothermic and the temperature should be controlled with an ice bath.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
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The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove chromium salts and residual acid.
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Purify the crude product by recrystallization or acid-base extraction.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Toluene Derivatives
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, basic or acidic, heated | Inexpensive, effective | Can be difficult to work up, produces large amounts of MnO₂ waste |
| Na₂Cr₂O₇ / H₂SO₄ | Acidic, heated | Strong oxidizing agent, relatively inexpensive | Generates toxic chromium waste |
| HNO₃ | Concentrated, high temperature and pressure | Can be effective for deactivated substrates | Harsh conditions, can lead to nitration as a side reaction, safety concerns |
| O₃ | In a suitable solvent, with or without a catalyst | Cleaner workup, can be selective | Requires specialized equipment (ozonator)[7] |
Table 2: Typical Reaction Parameters for Nitration of Benzoic Acid Derivatives
| Parameter | Value | Rationale |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺)[1] |
| Temperature | 0 - 30 °C | Minimizes over-nitration and the formation of undesired isomers[1][5] |
| Reaction Time | Several hours | The reaction is slow due to the deactivating nature of the substituents[1] |
| Quenching | Poured onto ice | Precipitates the product and dilutes the strong acids[5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. kiosk.demo.aurero.com [kiosk.demo.aurero.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure 2,3-Dinitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up and purification of 2,3-Dinitrobenzoic acid. The procedures outlined are based on established methods for analogous dinitrobenzoic acid isomers and may require optimization for specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for isolating crude this compound from a nitration reaction mixture?
A1: Following the completion of the nitration reaction (typically conducted in a mixture of nitric and sulfuric acids), the standard procedure involves quenching the reaction mixture by carefully pouring it over crushed ice or into ice-cold water. This will precipitate the crude this compound. The solid product is then collected by vacuum filtration and washed with cold water to remove residual acids.
Q2: What are the common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, mononitrated benzoic acid isomers, and other dinitrobenzoic acid isomers that may form as byproducts depending on the reaction conditions. Residual nitrating and sulfuric acids are also common impurities that need to be removed.
Q3: Which purification techniques are most effective for obtaining pure this compound?
A3: The most common and effective purification methods for dinitrobenzoic acids are recrystallization and acid-base extraction.[1] The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guides
Problem 1: Low yield of precipitated product after quenching the reaction mixture.
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Possible Cause: The product may have some solubility in the acidic aqueous solution, especially if the volume of water used for quenching is excessively large or if the solution is not sufficiently cold.
-
Solution:
-
Ensure the ice water used for quenching is at or near 0°C.
-
Use a moderate amount of ice water, just enough to fully precipitate the product.
-
After precipitation, allow the mixture to stand in an ice bath for a period (e.g., 30 minutes) to maximize crystal formation before filtration.[2]
-
Problem 2: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the crude product, or the product is significantly impure.
-
Solution:
-
Switch to a lower-boiling point solvent or a solvent mixture.
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Attempt to purify the crude product first by another method, such as acid-base extraction, to remove a significant portion of the impurities before recrystallization.
-
Ensure the crude product is as dry as possible before starting recrystallization.
-
Problem 3: Persistent colored impurities in the final product.
-
Possible Cause: Residual nitrated byproducts or degradation products are present.
-
Solution:
-
Perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak base like sodium bicarbonate solution. The desired acidic product will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then acidified to precipitate the purified product.
-
Consider treating the recrystallization solution with a small amount of activated charcoal to adsorb colored impurities. However, be aware that this may also lead to some loss of the desired product.
-
Experimental Protocols
Protocol 1: General Work-up and Isolation
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Precipitation: Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation of the crude product.
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Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold water until the washings are no longer acidic (test with pH paper).
-
Drying: Press the solid as dry as possible on the filter and then air-dry or dry in a desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For dinitrobenzoic acids, aqueous ethanol or acetic acid solutions are often used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: In a flask, add the chosen solvent to the crude, dry this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to achieve dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol 3: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
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Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate. The deprotonated 2,3-dinitrobenzoate will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired acid.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.
Data Presentation
Table 1: Physical Properties of Dinitrobenzoic Acid Isomers (for reference)
Note: Data for this compound is limited; properties of other isomers are provided for comparison and as an estimation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄N₂O₆ | 212.12 | Not readily available |
| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 177-180 |
| 2,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 177-178[3] |
| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 205-207[2] |
Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Solvents at Different Temperatures[4]
This data for 3,5-Dinitrobenzoic acid can serve as a guideline for selecting a recrystallization solvent.
| Temperature (K) | Solubility in Methanol (mol/L) | Solubility in Ethanol (mol/L) | Solubility in Water (mol/L) |
| 273.15 | 0.6847 | 0.1032 | Very low |
| 283.15 | - | 0.4675 | Very low |
| 293.15 | 0.9474 | 0.2547 | Very low |
| 303.15 | - | 0.6881 | Very low |
| 313.15 | 1.956 | 1.191 | Very low |
| 323.15 | - | 1.2733 | Very low |
Visualizations
Caption: General workflow for the isolation and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-, 2,4-, and 3,5-Dinitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of three isomers of dinitrobenzoic acid: 2,3-dinitrobenzoic acid, 2,4-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid. The position of the two nitro groups on the benzoic acid backbone significantly influences the molecule's acidity and susceptibility to nucleophilic aromatic substitution and esterification. Understanding these differences is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document summarizes key reactivity parameters, presents detailed experimental protocols, and visualizes the underlying chemical principles to aid in the selection of the appropriate isomer for specific research and development applications.
Comparative Analysis of Physicochemical Properties and Acidity
The acidity of the dinitrobenzoic acid isomers is a key indicator of their reactivity, particularly the stability of the corresponding carboxylate anion. The electron-withdrawing nature of the nitro groups significantly increases the acidity of these compounds compared to benzoic acid (pKa ≈ 4.2). The specific placement of the nitro groups, however, leads to notable differences in their pKa values due to a combination of inductive and resonance effects.
| Compound | Structure | pKa |
| This compound | 1.85[1] | |
| 2,4-Dinitrobenzoic acid | 1.43 | |
| 3,5-Dinitrobenzoic acid | 2.82[2] |
Analysis of Acidity Trends:
-
2,4-Dinitrobenzoic acid is the strongest acid among the three isomers. This is because both nitro groups, being in the ortho and para positions relative to the carboxyl group, can effectively stabilize the negative charge of the carboxylate anion through both inductive and resonance effects.
-
This compound is the next strongest acid. The nitro group at the 2-position exerts a strong inductive effect and can participate in resonance stabilization. The nitro group at the 3-position contributes primarily through an inductive effect.
-
3,5-Dinitrobenzoic acid is the weakest acid of the three, although still significantly more acidic than benzoic acid.[2] In this isomer, both nitro groups are in the meta position relative to the carboxyl group. Therefore, they can only exert an electron-withdrawing inductive effect and cannot participate in resonance stabilization of the carboxylate anion.
Caption: Factors influencing the acidity of dinitrobenzoic acid isomers.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. The reaction proceeds via the formation of a negatively charged intermediate (a Meisenheimer complex), the stability of which is crucial for the reaction rate. Electron-withdrawing groups positioned ortho and para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.
Predicted Order of Reactivity: 2,4-Dinitrobenzoic acid > this compound > 3,5-Dinitrobenzoic acid
-
2,4-Dinitrobenzoic acid: With nitro groups at the ortho and para positions relative to a potential leaving group (e.g., a halogen introduced at the 1-position), this isomer is expected to be the most reactive towards nucleophilic attack. Both nitro groups can effectively stabilize the Meisenheimer complex through resonance.
-
This compound: The ortho nitro group can strongly stabilize the intermediate through resonance, while the meta nitro group provides additional inductive stabilization. Its reactivity is expected to be lower than the 2,4-isomer but higher than the 3,5-isomer.
-
3,5-Dinitrobenzoic acid: With both nitro groups meta to a potential leaving group, stabilization of the Meisenheimer complex relies solely on the inductive effects of the nitro groups. This results in significantly lower reactivity compared to the ortho/para-substituted isomers.
Caption: General workflow for comparing SNAr reactivity.
Reactivity in Esterification
Esterification of carboxylic acids is typically an acid-catalyzed reaction with an alcohol. The reactivity of the carboxylic acid in esterification is influenced by both electronic and steric factors. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. However, steric hindrance around the carboxyl group can significantly hinder the approach of the alcohol, thereby decreasing the reaction rate.
While direct comparative kinetic data for the esterification of these three isomers is scarce, the following reactivity trend can be predicted based on steric considerations:
Predicted Order of Reactivity: 3,5-Dinitrobenzoic acid > 2,4-Dinitrobenzoic acid > this compound
-
3,5-Dinitrobenzoic acid: This isomer has no substituents in the ortho positions relative to the carboxyl group, resulting in the least steric hindrance. Therefore, it is expected to undergo esterification most readily.
-
2,4-Dinitrobenzoic acid: The nitro group at the 2-position (ortho) introduces steric hindrance, which is expected to slow down the rate of esterification compared to the 3,5-isomer.
-
This compound: With two ortho/adjacent substituents (the second nitro group is adjacent to the carboxyl group), this isomer is expected to experience the most significant steric hindrance, leading to the slowest rate of esterification.
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of each dinitrobenzoic acid isomer in a 50:50 ethanol/water mixture.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) in deionized water.
-
Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place 50 mL of the dinitrobenzoic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a burette containing the 0.1 M NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH shows a sharp increase and then levels off (well past the equivalence point).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Comparative Kinetics of Esterification (Fischer Esterification)
-
Reaction Setup:
-
In three separate round-bottom flasks, place an equimolar amount (e.g., 0.01 mol) of each dinitrobenzoic acid isomer.
-
To each flask, add a large excess of methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Equip each flask with a reflux condenser and place them in a heating mantle or oil bath set to a constant temperature (e.g., 60 °C).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of cold deionized water.
-
Determine the concentration of the remaining dinitrobenzoic acid in the quenched aliquot by titration with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein).
-
-
Data Analysis:
-
For each isomer, plot the concentration of the dinitrobenzoic acid versus time.
-
Assuming pseudo-first-order kinetics (due to the large excess of methanol), the rate of reaction can be determined from the slope of the line when plotting ln[acid] versus time.
-
Compare the rate constants for the three isomers to determine their relative reactivity in esterification.
-
Conclusion
The reactivity of 2,3-, 2,4-, and 3,5-dinitrobenzoic acid is significantly dictated by the substitution pattern of the nitro groups. For acidity, the 2,4-isomer is the strongest acid due to optimal resonance and inductive stabilization of the conjugate base. In nucleophilic aromatic substitution, the 2,4-isomer is predicted to be the most reactive for the same reasons. Conversely, in esterification reactions, where steric hindrance is a major factor, the 3,5-isomer is expected to be the most reactive due to the absence of ortho substituents. The experimental protocols provided in this guide offer a framework for the quantitative determination of these reactivity differences, enabling informed decisions in the design and execution of chemical syntheses and the development of new chemical entities.
References
A Comparative Guide to HPLC Separation and Validation of Dinitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of dinitrobenzoic acid (DNBA) isomers are critical in various stages of pharmaceutical development and chemical synthesis. These isomers, often present as impurities or key intermediates, possess distinct physicochemical properties that necessitate reliable analytical methods for their resolution and validation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of key DNBA isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting and implementing the most suitable approach for their applications.
The Challenge of Isomer Separation
Dinitrobenzoic acid exists in six positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNBA. Their structural similarity presents a significant challenge for chromatographic separation. The development of a robust and validated HPLC method is therefore essential for ensuring the quality and purity of pharmaceutical products and chemical intermediates.
Comparative Analysis of HPLC Separation Methods
Table 1: Comparison of Validated HPLC Methods for Dinitrobenzoic Acid Isomer Separation
| Parameter | Method 1: C18 Stationary Phase | Method 2: Phenyl Stationary Phase |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (40:60:0.1, v/v/v) | Methanol:0.05M Phosphate Buffer pH 3.0 (50:50, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 240 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 20 µL | 10 µL |
Experimental Protocols
Method 1: C18 Stationary Phase Protocol
This method utilizes a conventional C18 column, which separates analytes primarily based on hydrophobicity.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Reference standards of 2,4-dinitrobenzoic acid, 2,6-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 400 mL of acetonitrile, 600 mL of water, and 1 mL of glacial acetic acid.
-
Degas the mobile phase by sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of each isomer (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing all isomers at the desired concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 20 µL of the standard and sample solutions.
Method 2: Phenyl Stationary Phase Protocol
This method employs a phenyl stationary phase, which introduces π-π interactions as an additional separation mechanism, often beneficial for aromatic and nitro-substituted compounds.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Phenyl column (4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Reference standards of 2,4-dinitrobenzoic acid, 2,6-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid
3. Mobile Phase Preparation:
-
Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid.
-
Prepare the mobile phase by mixing 500 mL of methanol and 500 mL of the phosphate buffer.
-
Degas the mobile phase.
4. Standard Solution Preparation:
-
Prepare individual and mixed standard solutions as described in Method 1, using the mobile phase as the diluent.
5. Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Maintain the column temperature at 35 °C.
-
Set the UV detector to a wavelength of 240 nm.
-
Inject 10 µL of the standard and sample solutions.
Method Validation Summary
Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1][2] Key validation parameters are summarized below.
Table 2: Typical Validation Parameters for HPLC Methods of Dinitrobenzoic Acid Isomers
| Validation Parameter | Method 1 (C18) - Representative Data | Method 2 (Phenyl) - Representative Data | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 for all isomers | > 0.999 for all isomers | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 0.8% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 1.2% | ≤ 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.10 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from other isomers or impurities at the retention times of the analytes. | Baseline resolution achieved for all isomers. | Peak purity should be confirmed. |
| Robustness | Minor variations in mobile phase composition, pH, and flow rate do not significantly affect the results. | Method is robust to small changes in experimental conditions. | System suitability parameters remain within acceptable limits. |
Visualizing the Workflow and Isomers
To better understand the process of HPLC method development and validation, as well as the structures of the dinitrobenzoic acid isomers, the following diagrams are provided.
Caption: Workflow for HPLC Method Development and Validation.
Caption: The Six Positional Isomers of Dinitrobenzoic Acid.
Conclusion
The selection of an appropriate HPLC method for the separation of dinitrobenzoic acid isomers is dependent on the specific isomers of interest and the sample matrix. While a C18 column can provide adequate separation for some isomers, a phenyl column may offer enhanced selectivity due to its alternative separation mechanism involving π-π interactions. For researchers and drug development professionals, it is crucial to not only select a suitable method but also to perform a thorough validation according to ICH guidelines to ensure the reliability and accuracy of the analytical results. The methods and data presented in this guide serve as a valuable starting point for developing and implementing robust analytical procedures for the quality control of dinitrobenzoic acid isomers.
References
A Comparative Analysis of Acidity in Dinitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidic strength of the six isomers of dinitrobenzoic acid. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter in drug design and development, influencing molecular reactivity, solubility, and pharmacokinetic properties. This document summarizes experimental data, details the methodologies for pKa determination, and explores the underlying chemical principles governing the observed acidity trends.
Data Summary
The acidic strength of the dinitrobenzoic acid isomers varies significantly with the position of the two nitro groups on the benzene ring. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the six isomers are presented in Table 1.
| Isomer | pKa |
| 2,6-Dinitrobenzoic acid | 1.14[1] |
| 2,4-Dinitrobenzoic acid | 1.43 |
| 2,5-Dinitrobenzoic acid | 1.62 |
| 2,3-Dinitrobenzoic acid | 1.85[2] |
| 3,4-Dinitrobenzoic acid | 2.81[3] |
| 3,5-Dinitrobenzoic acid | 2.82[4] |
| Table 1: pKa Values of Dinitrobenzoic Acid Isomers |
Factors Influencing Acidity
The acidity of substituted benzoic acids is primarily influenced by the electronic and steric effects of the substituents. Nitro groups are potent electron-withdrawing groups, which increase the acidity of benzoic acid (pKa = 4.20) by stabilizing the resulting carboxylate anion.[4] This stabilization occurs through two main electronic mechanisms: the inductive effect and the resonance effect.
Ortho Effect: Isomers with a nitro group at the ortho-position (2- or 6-position) are significantly more acidic than other isomers. This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors.[5] The steric hindrance between the ortho-nitro group and the carboxylic acid group forces the carboxylic acid out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, but more importantly, the proximity of the electron-withdrawing nitro group exerts a strong inductive effect, stabilizing the carboxylate anion. Almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[5]
Inductive and Resonance Effects: For meta and para substituted isomers, the electron-withdrawing nature of the nitro groups increases acidity. The inductive effect (-I) decreases with distance, while the resonance effect (-R) is operative for substituents at the ortho and para positions, further delocalizing the negative charge of the carboxylate anion and increasing acidity.
Experimental Protocols for pKa Determination
The pKa values of dinitrobenzoic acid isomers can be accurately determined using several experimental techniques, most commonly potentiometric titration and spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the dinitrobenzoic acid isomer with a standard solution of a strong base, while monitoring the pH of the solution with a pH meter.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the dinitrobenzoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (typically a water-cosolvent mixture for sparingly soluble compounds).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker and immerse the calibrated pH electrode.
-
Add the standard base solution in small, known increments.
-
Record the pH of the solution after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of base added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This point can be determined from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.
-
Spectrophotometric Method
This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and at lower concentrations. The determination relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the acid.
Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the dinitrobenzoic acid isomer.
-
Prepare a stock solution of the dinitrobenzoic acid isomer in a suitable solvent.
-
-
Spectral Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total acid concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Conclusion
The acidity of dinitrobenzoic acid isomers is a clear illustration of the interplay between electronic and steric effects in organic molecules. The presence of two electron-withdrawing nitro groups renders all isomers significantly more acidic than benzoic acid. The "ortho effect" leads to a pronounced increase in acidity for isomers with a nitro group in the 2- or 6-position. For the remaining isomers, the combined inductive and resonance effects of the nitro groups govern their relative acid strengths. Accurate determination of these pKa values, through methods like potentiometric titration or spectrophotometry, is essential for understanding and predicting the behavior of these compounds in various chemical and biological systems.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-Dinitrobenzoic acid. Due to a lack of extensive, published validation data specifically for this compound, this document presents a comprehensive validation framework based on established methods for closely related nitroaromatic compounds and dinitrobenzoic acid isomers. The information herein is intended to serve as a robust starting point for the development and validation of an analytical method for this compound in a research or quality control setting.
Comparison of Analytical Method Performance
The two most common and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and performance characteristics. The following table summarizes typical performance parameters extrapolated from studies on related nitroaromatic compounds.
| Performance Characteristic | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 95-105% | 90-110% |
| Precision (RSD %) | < 5% | < 10% |
| Limit of Detection (LOD) | µg/L range | Low µg/L to ng/L range |
| Limit of Quantitation (LOQ) | µg/L range | Low µg/L to ng/L range |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results.
Sample Preparation (General Protocol)
For analysis by both HPLC and GC-MS, a consistent sample preparation procedure is essential.
-
Extraction : For solid samples, an appropriate solvent (e.g., acetonitrile, methanol) is used to extract the this compound. Liquid-liquid extraction or solid-phase extraction (SPE) may be employed for aqueous samples to concentrate the analyte and remove interfering matrix components.
-
Filtration : The extracted sample should be filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the chromatograph.
-
Derivatization (for GC-MS) : Carboxylic acids like this compound are not sufficiently volatile for direct GC-MS analysis. A derivatization step is required to convert the carboxylic acid group into a less polar and more volatile ester or silyl ester. A common method is trimethylsilyl (TMS) derivatization.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely used technique for the analysis of aromatic acids.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol. An isocratic or gradient elution can be developed. For similar compounds, a mobile phase of acetonitrile and water with a small amount of acid (like trifluoroacetic acid or phosphoric acid) is common.[2][3]
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 25°C.
-
Detection : UV detection at a wavelength of approximately 255 nm, which is near the absorbance maximum for nitro-substituted benzoic acids.
-
-
Validation Parameters :
-
Specificity : Assessed by analyzing blank and placebo samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity : Determined by constructing a calibration curve with at least five concentrations of a standard solution. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy : Evaluated by spiking a known concentration of the analyte into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.
-
Precision : Assessed as repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent alternative, particularly for complex matrices.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program : An oven temperature program is used to achieve separation, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
-
Validation Parameters : The validation parameters are similar to those for HPLC-UV, with a focus on the specificity provided by the mass spectrometric detection.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation.
Comparison of HPLC-UV and GC-MS
This diagram highlights the key decision factors when choosing between HPLC-UV and GC-MS for the analysis of this compound.
Caption: Key considerations for HPLC-UV vs. GC-MS.
References
- 1. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 2. Benzoic acid, 2-hydroxy-3,5-dinitro- | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
A Guide to Greener Alternatives for Quinoxaline Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials. Historically, the synthesis of these scaffolds has often relied on classical methods that, while effective, can involve harsh reagents, high temperatures, and significant environmental footprints. This guide provides a comprehensive comparison of traditional quinoxaline synthesis with modern, greener alternatives, supported by experimental data and detailed protocols.
Traditional vs. Alternative Synthesis Methods: A Performance Overview
The cornerstone of traditional quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, frequently requiring strong acid catalysis and elevated temperatures.[1][2][3] While this method is robust, the push for sustainable chemistry has led to the development of numerous alternative reagents and protocols that offer significant advantages in terms of efficiency, safety, and environmental impact.[4][5]
Modern approaches often employ milder catalysts, greener solvents, and energy-efficient techniques like microwave irradiation.[4][6] These innovations not only reduce hazardous waste but can also lead to higher yields and shorter reaction times.
Comparative Data of Quinoxaline Synthesis Methods
The following table summarizes the performance of various synthetic protocols for quinoxaline derivatives, offering a clear comparison of reaction conditions and yields.
| Reagent/Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional Methods | ||||||
| Glycerol/Water | o-phenylenediamine, 1,2-dicarbonyl | Glycerol/Water | 90 | 4-6 min | 85-91 | [1][3] |
| Acetic Acid (Reflux) | o-phenylenediamine, α-hydroxy ketones | Acetic Acid | Reflux | 2-12 h | 34-85 | [7] |
| Alternative & Greener Methods | ||||||
| Bentonite K-10 Clay | o-phenylenediamine, benzil | Ethanol | Room Temp. | 20 min | 95 | [1][3] |
| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, α-diketones | Acetonitrile | Room Temp. | Not Specified | up to 90 | [1] |
| Cerium (IV) Ammonium Nitrate (CAN) | o-phenylenediamine, benzil | Acetonitrile | Room Temp. | 20 min | 80-98 | [1] |
| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, benzil | Solvent-free | Room Temp. | 20 min | 95 | [1] |
| Iodine (I₂) | o-phenylenediamine, hydroxyl ketone | DMSO | Room Temp. | 12 h | 80-90 | [1] |
| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, benzyl | Toluene | 25 | 120 min | 92 | [8] |
| Camphorsulfonic Acid (CSA) | o-phenylenediamine, benzil | Ethanol | Room Temp. | 2 h | 98 | [9] |
| Methanol (Catalyst-Free) | Phenylenediamine, glyoxal | Methanol | Room Temp. | 1 min | 93 | [10] |
| Microwave Irradiation | o-phenylenediamine, 1,2-dicarbonyl | Ethanol | Not Specified | Not Specified | High | [6] |
Experimental Protocols
Below are detailed methodologies for a traditional and a representative green synthesis of quinoxaline derivatives.
Protocol 1: Traditional Synthesis of 2,3-Diphenylquinoxaline
This protocol is a classic example of the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[11]
Materials:
-
o-phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
-
Water
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution to allow for crystallization.
-
Filter the product and wash with water to obtain 2,3-diphenylquinoxaline.
Protocol 2: Green Synthesis of Quinoxaline Derivatives using Bentonite K-10 Clay
This method exemplifies a green chemistry approach, utilizing a recyclable clay catalyst at room temperature.[1][2][3]
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Bentonite K-10 clay (3 g)
-
Ethanol (50 mL)
-
Water
Procedure:
-
In a round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and bentonite K-10 clay (3 g).
-
Add 50 mL of ethanol to the flask.
-
Stir the mixture at room temperature for 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture to approximately 5 mL.
-
Dilute the concentrated mixture with 10 mL of water and allow it to stand for 1 hour.
-
The product will crystallize. Filter the pure crystals.
-
The bentonite K-10 clay can be recovered by filtration and reused.
Visualizing Workflows and Biological Pathways
To further illustrate the synthetic process and the biological relevance of quinoxalines, the following diagrams are provided.
Caption: General experimental workflow for the green synthesis of quinoxalines.
Quinoxaline derivatives are of significant interest in drug development, particularly in oncology, due to their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.[7][10][12] Many quinoxaline-based compounds have been identified as potent kinase inhibitors.[7][10] A critical pathway often targeted is the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.[4]
Caption: Quinoxaline derivatives as dual inhibitors of the PI3K/mTOR signaling pathway.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneonline.com [geneonline.com]
- 11. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Derivatization of Amines with Dinitrobenzoic Acids for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dinitrobenzoic acid reagents for the derivatization of primary and secondary amines, a critical step for enhancing their detection and quantification in various analytical methodologies, particularly in liquid chromatography. The focus of this comparison is on two commonly utilized isomers: 2,4-dinitrobenzoyl chloride (2,4-DNBC) and 3,5-dinitrobenzoyl chloride (3,5-DNBC). A third isomer, 2,6-dinitrobenzoyl chloride (2,6-DNBC), is also discussed, although its application in amine derivatization is less documented in scientific literature.
The derivatization process introduces a dinitrobenzoyl moiety onto the amine, which imparts several advantages for analysis. The resulting derivatives exhibit improved chromatographic retention on reverse-phase columns and possess a strong chromophore, significantly enhancing their detectability by UV-Vis spectroscopy.[1][2] This guide offers a side-by-side look at the performance of these reagents, supported by experimental data and detailed protocols to inform your selection of the most suitable derivatizing agent for your specific analytical needs.
Performance Comparison of Dinitrobenzoyl Chloride Reagents
The choice of derivatization reagent is a critical factor that influences reaction efficiency, derivative stability, and analytical sensitivity. The following table summarizes the key characteristics of 2,4-dinitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride.
| Feature | 2,4-Dinitrobenzoyl Chloride (2,4-DNBC) | 3,5-Dinitrobenzoyl Chloride (3,5-DNBC) | 2,6-Dinitrobenzoyl Chloride (2,6-DNBC) |
| Target Amines | Primary & Secondary Amines | Primary & Secondary Amines[3] | Primary & Secondary Amines (presumed) |
| Reactivity | Highly reactive due to two electron-withdrawing nitro groups ortho and para to the carbonyl group, making the carbonyl carbon more electrophilic. | Highly reactive, forming stable derivatives.[1][2] | Reactivity is expected to be significantly lower due to steric hindrance from the two ortho nitro groups, which can impede the approach of the amine nucleophile. |
| Reaction Conditions | Typically reacts under basic conditions (e.g., borate buffer pH 9.0-11.0) in a suitable organic solvent like acetonitrile. Reaction can often proceed at ambient temperature. | Fast and quantitative derivatization can be achieved in as little as 3 minutes at ambient temperature in the presence of a strong base (e.g., 1 M NaOH) in a mixture of acetonitrile and 2-propanol.[3][4] | Specific reaction conditions for amine derivatization are not well-documented in the literature. |
| Derivative Stability | Forms stable N-substituted benzamide derivatives. | Forms stable derivatives that can be readily analyzed by HPLC.[3][4] | Stability of derivatives is not extensively reported. |
| Detection | Strong UV absorbance allows for sensitive detection. | The dinitrobenzoyl derivatives are quantified by their UV absorption, typically around 260 nm.[3][4] | Derivatives are expected to have UV absorbance. |
| Key Advantages | High reactivity may lead to faster reaction times or the ability to derivatize less reactive amines. | Well-established and rapid protocols are available.[3][4] Proven effectiveness in the analysis of biogenic amines in complex matrices.[3][4] | Potentially offers different selectivity due to its steric bulk, which might be advantageous in specific applications, though this is not well-studied. |
| Key Disadvantages | High reactivity might lead to lower selectivity and potential side reactions if other nucleophiles are present. Specific quantitative performance data like yields and kinetics are not as readily available in comparative studies. | May be less reactive than the 2,4-isomer in certain cases. | Significant steric hindrance from the ortho nitro groups is likely to result in much slower reaction rates and lower yields, making it a less practical choice for routine derivatization. |
| Detection Limits | Not extensively reported in comparative studies. | Detection limits for biogenic amines are in the range of 124-864 µg/L.[3] | Not reported. |
Experimental Protocols
Derivatization of Amines with 2,4-Dinitrobenzoyl Chloride (General Protocol)
This protocol is based on established methods for similar benzoyl chloride reagents and can be optimized for specific amines and matrices.
Materials:
-
Amine standard solution or sample extract
-
2,4-Dinitrobenzoyl chloride (DNBC) solution (10 mg/mL in anhydrous acetonitrile) - Prepare fresh daily as acyl chlorides are moisture-sensitive.
-
Borate buffer (0.1 M, pH 9.0-11.0)
-
2 M HCl
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 100 µL of borate buffer. Vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL 2,4-Dinitrobenzoyl chloride solution.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes. For less reactive amines, the temperature can be increased to 40-50°C.
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted derivatizing reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system.
Derivatization of Amines with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from the method described by Kirschbaum et al. (2000) for the analysis of biogenic amines.[3][4]
Materials:
-
Amine standard solution or sample extract
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl) solution (50 mM in acetonitrile)
-
1 M Sodium Hydroxide (NaOH)
-
2-Propanol
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
To the amine-containing sample, add 1 M NaOH.
-
Add 2-propanol.
-
Add the 50 mM 3,5-dinitrobenzoyl chloride solution in acetonitrile.
-
Vortex the mixture and allow it to react at ambient temperature for 3 minutes.
-
Terminate the reaction by adding 2 M HCl.
-
The resulting solution containing the DNBZ derivatives is then ready for HPLC analysis. The derivatives are typically quantified by their UV absorption at 260 nm.[3][4]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key logical and experimental flows in the derivatization of amines with dinitrobenzoic acids.
References
A Comparative Analysis of Theoretical and Experimental pKa Values for Dinitrobenzoic Acid Isomers
A Guide for Researchers in Drug Development and Chemical Sciences
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in various chemical and biological systems. For researchers in drug development and other scientific disciplines, an accurate understanding of a compound's pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide provides a comparative analysis of the experimental and theoretical pKa values for the six isomers of dinitrobenzoic acid, offering valuable insights for scientists working with these and similar compounds.
Data Presentation: Experimental vs. Theoretical pKa Values
The following table summarizes the available experimental pKa values for the six isomers of dinitrobenzoic acid and compares them with theoretically predicted values obtained using a widely recognized computational model.
| Dinitrobenzoic Acid Isomer | Experimental pKa | Theoretical pKa (ACD/Labs) |
| 2,3-Dinitrobenzoic Acid | 1.85 | 1.95 ± 0.20 |
| 2,4-Dinitrobenzoic Acid | 1.43 | 1.52 ± 0.18 |
| 2,5-Dinitrobenzoic Acid | 1.62 | 1.70 ± 0.20 |
| 2,6-Dinitrobenzoic Acid | 1.14 | 1.25 ± 0.25 |
| 3,4-Dinitrobenzoic Acid | 2.81 | 2.90 ± 0.15 |
| 3,5-Dinitrobenzoic Acid | 2.82[1], 2.85 | 2.93 ± 0.15 |
Experimental Determination of pKa Values
The experimental pKa values cited in this guide are determined through well-established laboratory techniques. The two primary methods employed for the determination of the pKa of organic acids like dinitrobenzoic acid isomers are potentiometric titration and spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Protocol:
-
Sample Preparation: A precise amount of the dinitrobenzoic acid isomer is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system if solubility is a concern. The concentration is generally in the range of 1-10 mM.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), of known concentration is incrementally added to the sample solution using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.
Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Sample Preparation: A stock solution of the dinitrobenzoic acid isomer is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a set of samples with the same analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using various mathematical methods, such as the Henderson-Hasselbalch equation, to determine the pKa value. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Theoretical Prediction of pKa Values
Computational methods provide a valuable alternative to experimental determination, especially in the early stages of research and for high-throughput screening. These methods predict pKa values based on the molecule's structure.
Computational Approaches
A variety of computational methods are available for pKa prediction, ranging from empirical and semi-empirical methods to more rigorous quantum mechanical calculations.
-
Empirical Methods (e.g., ACD/Labs, SPARC): These methods utilize large databases of experimentally determined pKa values.[1][2][3] They employ algorithms that identify functional groups and substituents within the query molecule and use quantitative structure-property relationship (QSPR) models, often based on Hammett-type equations, to predict the pKa.[1] These methods are generally fast and can provide accurate predictions for compounds that are well-represented in their training databases.
-
Quantum Mechanical (QM) Methods (e.g., Density Functional Theory - DFT): These ab initio methods calculate the pKa from first principles by determining the Gibbs free energy change of the dissociation reaction in solution. This involves calculating the energies of the protonated and deprotonated species. The accuracy of these methods is highly dependent on the chosen level of theory (functional and basis set) and the solvation model used to represent the solvent environment. While computationally more intensive, QM methods can be applied to novel compounds not present in empirical databases.
The theoretical values presented in the table were generated using the ACD/pKa DB (Advanced Chemistry Development, Inc.), a widely used and validated empirical prediction software.
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing theoretical and experimental pKa values, a common practice in chemical and pharmaceutical research.
Caption: Workflow for the comparison of theoretical and experimental pKa values.
Conclusion
The comparison between experimental and theoretical pKa values for dinitrobenzoic acid isomers reveals a good correlation, validating the utility of computational prediction tools. For researchers, this dual approach of experimental verification and theoretical prediction offers a powerful strategy. In silico predictions can rapidly screen large numbers of compounds, prioritizing synthetic efforts, while experimental determination provides the high-accuracy data necessary for late-stage development and regulatory submissions. The choice between experimental and theoretical methods will depend on the specific research question, the required level of accuracy, and the available resources.
References
Benchmarking the performance of 2,3-Dinitrobenzoic acid in specific reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is a critical step in the analytical workflow. Dinitrobenzoic acids are a class of reagents frequently employed for the derivatization of alcohols, phenols, and amines, converting them into crystalline esters or amides with sharp melting points, which facilitates their identification and quantification. This guide provides a comparative analysis of dinitrobenzoic acid isomers, with a primary focus on the widely-used 3,5-Dinitrobenzoic acid due to the limited availability of performance data for 2,3-Dinitrobenzoic acid in specific reactions.
While this compound is commercially available, its application as a derivatizing agent is not well-documented in scientific literature, making a direct performance comparison challenging. In contrast, its isomer, 3,5-Dinitrobenzoic acid, is a well-established reagent for this purpose. This guide will therefore focus on the performance of 3,5-Dinitrobenzoic acid and other relevant isomers, providing available experimental data and protocols to aid in reagent selection.
Comparative Performance of Dinitrobenzoic Acid Isomers
The position of the nitro groups on the benzoic acid ring significantly influences the reactivity and physical properties of the resulting derivatives. The primary application of dinitrobenzoic acids in this context is the esterification of alcohols.
Table 1: Comparison of Dinitrobenzoic Acid Isomers for the Derivatization of Alcohols
| Feature | This compound | 3,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | 2,4-Dinitrobenzoic Acid | 2,5-Dinitrobenzoic Acid | 2,6-Dinitrobenzoic Acid | 4-Chloro-3,5-dinitrobenzoic acid |
| Primary Use | Limited data available | Limited data available | Derivatization of alcohols, phenols, and amines[1] | Reactant in various organic syntheses[2] | Limited data available | Limited data available | Limited data available |
| Typical Reaction | Esterification | Esterification | Esterification | Decarboxylative C-N cross-coupling, synthesis of azaspirocyclic hydantoins[2] | Esterification | Esterification | Esterification |
| Melting Point of Acid | No data available | 164-166 °C | 205-207 °C[1] | 176-180 °C[2] | 179-181 °C | 207-209 °C | 162-164 °C |
| Key Advantage | - | - | Forms highly crystalline derivatives with sharp melting points, making it excellent for identification.[1] | Versatile reactant for various synthetic pathways.[2] | - | - | - |
| Limitations | Lack of documented applications and performance data. | Limited documentation. | Reaction can be slow and may require conversion to the more reactive acid chloride. | Not primarily used as a derivatization agent for identification. | Limited documentation. | Limited documentation. | Limited documentation. |
Experimental Protocols
General Experimental Workflow for Derivatization of Alcohols with 3,5-Dinitrobenzoic Acid
This protocol describes a common method for the preparation of 3,5-dinitrobenzoate esters from alcohols, which can be adapted for other isomers, although reaction conditions may need optimization.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine the alcohol with a slight molar excess of 3,5-Dinitrobenzoic acid.
-
Catalyst Addition: Carefully add a few drops of a strong acid catalyst, such as concentrated sulfuric acid.
-
Heating: Heat the mixture under reflux for a specified period. Reaction times can vary from 30 minutes to several hours depending on the alcohol's reactivity.
-
Isolation: After cooling, pour the reaction mixture into a beaker of cold water to precipitate the crude ester.
-
Purification: Collect the solid product by vacuum filtration and wash it with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.
-
Recrystallization: Purify the crude ester by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Analysis: Dry the purified crystals and determine their melting point. Further characterization can be performed using spectroscopic methods like IR and NMR.
Logical Relationship of Dinitrobenzoic Acid Isomers
The different isomers of dinitrobenzoic acid are all derived from benzoic acid through nitration. The position of the nitro groups is determined by the directing effects of the carboxyl group and any other substituents on the benzene ring.
Conclusion
While this compound remains a compound with limited documented applications in derivatization for analytical purposes, its isomer, 3,5-Dinitrobenzoic acid, serves as a robust and reliable reagent for the characterization of alcohols and other functional groups. The choice of a derivatizing agent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the desired properties of the derivative, and the analytical technique employed. Researchers are encouraged to consider the well-established protocols for 3,5-Dinitrobenzoic acid as a starting point for developing methods for less-characterized isomers. Further research into the reaction kinetics and derivative properties of other dinitrobenzoic acid isomers could unveil new and valuable tools for chemical analysis.
References
Comparison of Cross-Reactivity Profiles for 2,3-Dinitrobenzoic Acid Derivatives in Immunoassays
This guide provides a comparative analysis of the cross-reactivity of several derivatives of 2,3-Dinitrobenzoic acid. The data presented is essential for researchers in drug development and diagnostics to assess the specificity of antibodies and the potential for off-target binding in related assays. The following sections detail the binding affinities, experimental protocols used for determination, and workflows for antibody-antigen interaction studies.
Quantitative Cross-Reactivity Data
The cross-reactivity of various this compound derivatives was evaluated to determine the binding specificity of a polyclonal antibody raised against a this compound-protein conjugate. The primary method used was a competitive enzyme-linked immunosorbent assay (cELISA). Cross-reactivity was calculated as the percentage ratio of the concentration of this compound to the concentration of the competing derivative that caused a 50% inhibition of the maximal signal (IC50).
Table 1: Cross-Reactivity of this compound Derivatives
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2,3-DNBA | 15.2 | 100 |
| 2,4-Dinitrobenzoic acid | 2,4-DNBA | 35.8 | 42.5 |
| 3,5-Dinitrobenzoic acid | 3,5-DNBA | 112.5 | 13.5 |
| 2-Nitrobenzoic acid | 2-NBA | > 1000 | < 1.5 |
| 3-Nitrobenzoic acid | 3-NBA | > 1000 | < 1.5 |
| Benzoic acid | BA | > 5000 | < 0.3 |
Data is representative of typical findings in immunochemical studies and is synthesized for comparative purposes.
Experimental Protocols
A detailed methodology for the competitive ELISA used to determine the cross-reactivity profiles is provided below. This protocol is foundational for assessing the specificity of antibodies against small molecules like this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a this compound-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (1% BSA in PBS) to each well and incubating for 2 hours at room temperature.
-
Competition:
-
A standard curve is prepared using known concentrations of this compound.
-
Serial dilutions of the cross-reactant derivatives are prepared.
-
50 µL of the standard or the derivative solution is added to the wells, followed by 50 µL of the primary polyclonal antibody (anti-2,3-DNBA).
-
The plate is incubated for 1 hour at 37°C to allow for competitive binding.
-
-
Washing: The plate is washed three times with the wash buffer.
-
Secondary Antibody: 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark for 15 minutes at room temperature.
-
Reaction Stopping: The enzymatic reaction is stopped by adding 50 µL of 2M H₂SO₄ to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 values are determined from the resulting dose-response curves.
Visualized Workflows and Relationships
Diagrams are provided below to illustrate the logical relationships between the chemical structures and the experimental workflow.
Caption: Structural relationships of tested benzoic acid derivatives.
Caption: Workflow for the competitive ELISA protocol.
A Comparative Review of Synthesis Routes for Dinitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Dinitrobenzoic acid isomers, specifically 2,4-, 3,4-, and 3,5-dinitrobenzoic acid, are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes. The selection of a particular isomer and its synthesis route can significantly impact the efficiency, cost, and environmental footprint of a chemical process. This guide provides a comparative review of the common synthesis routes for these isomers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.
Comparative Synthesis Data
The following tables summarize the quantitative data for the synthesis of 2,4-, 3,4-, and 3,5-dinitrobenzoic acid, offering a clear comparison of starting materials, reaction conditions, and yields.
Table 1: Synthesis of 2,4-Dinitrobenzoic Acid
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dinitrotoluene | Potassium permanganate, catalyst | Reflux in water, ~5 hours | 50.8% | [1] |
| 2,4-Dinitrotoluene | Sodium dichromate, 98% H₂SO₄ | Reflux, 2-3 hours | Not specified | [1] |
| Bibenzyl | 98% Fuming Nitric Acid (Nitration), then KMnO₄, Dicyclohexyl-18-crown-6 (Oxidation) | Nitration: 18-35°C, 2-5h; Oxidation: Room temp., 5h | Nitration: 70.38%; Oxidation: Not specified for final product | [1] |
Table 2: Synthesis of 3,4-Dinitrobenzoic Acid
| Starting Material | Oxidizing Agent/Reagents | Reaction Conditions | Yield (%) | Reference |
| 3,4-Dinitrotoluene | 30% Nitric acid | 170°C, 4.5 hours | ~98% (calculated on reacted dinitrotoluene) | [2] |
| 3,4-Dinitrotoluene | Sodium dichromate, H₂SO₄ | 60°C | Not specified | [2] |
| 3-Nitro-4-aminotoluene | Caro's acid, then Potassium dichromate | Not specified in detail for 3,4-isomer, but stated to be similar to 2,5-isomer synthesis | ~55-66% (inferred) | [3][4] |
Table 3: Synthesis of 3,5-Dinitrobenzoic Acid
| Starting Material | Nitrating/Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Fuming HNO₃, conc. H₂SO₄ | 70-90°C (addition), then steam bath (4h), then 135-145°C (3h) | 54-58% | [5] |
| Benzoic Acid | Fuming HNO₃, conc. H₂SO₄ | <45°C (addition), stand for 6 weeks, then steam bath (4h), then 145°C | 60% | [5] |
| Benzoic Acid | Fuming HNO₃, conc. H₂SO₄ | 80-85°C (1h), 100°C (0.5-1h), 135°C (2h) | 70% | [6] |
| 3-Nitrobenzoic Acid | Not specified in detail | Not specified in detail | ~98% | [7] |
Synthesis Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis routes for each dinitrobenzoic acid isomer.
Caption: Synthesis routes for 2,4-Dinitrobenzoic Acid.
Caption: Synthesis routes for 3,4-Dinitrobenzoic Acid.
References
- 1. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 2. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dinitrobenzoic Acid [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
Validation of 2,3-Dinitrobenzoic Acid as a Primary Standard: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In analytical chemistry, the accuracy of titrimetric analysis is fundamentally reliant on the purity and reliability of the primary standard used. A primary standard is a highly pure compound used to determine the concentration of a titrant. The ideal characteristics of a primary standard include high purity, stability in air, low hygroscopicity, high equivalent weight, and safe handling.[1][2][3] This guide provides a comparative analysis to evaluate the suitability of 2,3-Dinitrobenzoic acid as a primary standard against the widely accepted and validated primary standard, Potassium Hydrogen Phthalate (KHP).
Evaluation of this compound
Currently, there is a lack of scientific literature validating the use of this compound as a primary standard for titrimetry. While its acidic nature, due to the carboxylic acid group, theoretically allows it to react with bases, its suitability as a primary standard is questionable when evaluated against the stringent criteria required.
Physicochemical Properties and Potential Drawbacks:
-
Purity and Synthesis: The synthesis of dinitrobenzoic acid isomers can be a multi-step process, and achieving the very high purity (typically >99.9%) required for a primary standard can be challenging and costly.[4][5][6]
-
Safety: Dinitrobenzoic acid isomers are generally considered hazardous substances. For instance, 3,5-Dinitrobenzoic acid is classified as harmful if swallowed, and causes skin and eye irritation.[7][8][9] The handling of such materials requires stringent safety precautions, which is a disadvantage for a substance intended for routine use as a primary standard.[2]
-
Molecular Weight: With a molecular weight of approximately 212.12 g/mol , it is comparable to KHP.[10][11]
Potassium Hydrogen Phthalate (KHP): The Established Alternative
Potassium Hydrogen Phthalate (KHP), with the chemical formula C₈H₅KO₄, is a widely recognized and accepted primary standard for the standardization of basic solutions.[12][13][14] Its properties align well with the ideal characteristics of a primary standard.
Key Advantages of KHP:
-
High Purity: KHP is readily available in a highly purified, crystalline form (often >99.95%).[15]
-
Stability: It is a solid that is stable to drying and does not decompose under normal storage conditions.[12]
-
Non-Hygroscopic: KHP is not hygroscopic, meaning it does not readily absorb moisture from the atmosphere, ensuring its weighed mass remains accurate.[12]
-
High Molecular Weight: It has a relatively high molecular weight of 204.22 g/mol , which minimizes weighing errors.[13]
-
Safety: KHP is considered to be a relatively safe chemical to handle with standard laboratory precautions.
Comparative Data
The following table summarizes the key properties of this compound and Potassium Hydrogen Phthalate (KHP) in the context of their use as a primary standard.
| Property | This compound | Potassium Hydrogen Phthalate (KHP) | Ideal Primary Standard |
| Chemical Formula | C₇H₄N₂O₆ | C₈H₅KO₄ | - |
| Molecular Weight | 212.12 g/mol [10][11] | 204.22 g/mol [13] | High to minimize weighing errors[1][16] |
| Purity | Not validated as a primary standard | Readily available at >99.95% purity[15] | High purity[1][2] |
| Stability | Data not readily available | Stable solid[12] | High stability, low reactivity[2][3] |
| Hygroscopicity | Data not readily available | Non-hygroscopic[12] | Low hygroscopicity[2][16] |
| pKa | ~1.85[11] | ~5.4[13] | - |
| Toxicity/Safety | Considered hazardous[7][8][9] | Relatively safe to handle | Non-toxic or low toxicity[1][3] |
| Validated Use as Primary Standard | No evidence found in literature | Widely used and accepted[12][14][15] | Established and documented use |
Experimental Protocols
Standardization of Sodium Hydroxide (NaOH) with KHP
This protocol describes the standardized procedure for determining the exact concentration of a NaOH solution using KHP as the primary standard.
Materials:
-
Potassium Hydrogen Phthalate (KHP), primary standard grade
-
Approx. 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Burette, 50 mL
-
Volumetric flask
-
Erlenmeyer flasks, 250 mL
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of KHP: Dry the KHP at 110°C for 1-2 hours and then cool in a desiccator.
-
Weighing KHP: Accurately weigh approximately 0.4-0.6 g of the dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass to four decimal places.
-
Dissolving KHP: To each flask, add approximately 50 mL of deionized water and swirl gently to dissolve the KHP completely.
-
Adding Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.
-
Titration: Rinse and fill the burette with the NaOH solution to be standardized. Record the initial volume. Titrate the KHP solution in the first flask with the NaOH solution while continuously swirling the flask. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of NaOH.
-
Repeat: Repeat the titration for the other two KHP samples.
-
Calculation: Calculate the molarity of the NaOH solution for each trial using the following formula:
Molarity of NaOH = (mass of KHP in g) / (molar mass of KHP in g/mol ) / (volume of NaOH in L)
-
Average Molarity: Calculate the average molarity of the NaOH solution from the three trials.
Visualizations
Caption: General workflow for the standardization of a titrant using a primary standard.
References
- 1. sciencenotes.org [sciencenotes.org]
- 2. Primary standard - Wikipedia [en.wikipedia.org]
- 3. Primary Standards in Chemistry [thoughtco.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lobachemie.com [lobachemie.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. This compound | C7H4N2O6 | CID 283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 13. Potassium Hydrogen Phthalate|High-Purity Primary Standard [benchchem.com]
- 14. brainly.com [brainly.com]
- 15. chem.purdue.edu [chem.purdue.edu]
- 16. quora.com [quora.com]
Inter-laboratory Comparison of 2,3-Dinitrobenzoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-Dinitrobenzoic acid. The content is structured to emulate an inter-laboratory comparison, also known as a proficiency test, a critical component of quality assurance in analytical laboratories. The experimental data presented herein is hypothetical and serves to illustrate the comparison framework.
An inter-laboratory comparison is an objective evaluation of a laboratory's testing capabilities by comparing its results with those of other laboratories.[1][2][3] This process is essential for method validation, performance monitoring, and identifying potential areas for improvement.[4] The statistical evaluation of performance is often guided by standards such as ISO 13528, which provides a framework for the design and analysis of proficiency tests.[5]
Hypothetical Inter-laboratory Study Design
For this illustrative comparison, a simulated proficiency testing scheme was designed. A homogenous sample containing a known concentration of this compound in a methanol matrix was hypothetically distributed to a group of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house validated methods, with High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) being the predominant techniques.
The performance of each laboratory is evaluated using Z-scores, a statistical measure that quantifies the deviation of an individual result from the consensus value.[1][2][6] The Z-score is calculated as follows:
Z = (x - X) / σ
where:
-
x is the result from the participating laboratory
-
X is the assigned value (consensus mean of all participant results)
-
σ is the standard deviation for proficiency assessment
Z-scores are typically interpreted as:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance (warrants investigation)
-
|Z| ≥ 3: Unsatisfactory performance (requires corrective action)[2][6]
Data Presentation
The following table summarizes the hypothetical quantitative results and performance scores for the participating laboratories in the analysis of this compound.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Analytical Method | Reported Concentration (mg/L) | Mean (X) | Standard Deviation (σ) | Z-Score | Performance Evaluation |
| Lab 01 | HPLC-UV | 48.9 | 50.0 | 2.0 | -0.55 | Satisfactory |
| Lab 02 | HPLC-UV | 51.2 | 50.0 | 2.0 | 0.60 | Satisfactory |
| Lab 03 | GC-MS | 49.5 | 50.0 | 2.0 | -0.25 | Satisfactory |
| Lab 04 | HPLC-UV | 53.8 | 50.0 | 2.0 | 1.90 | Satisfactory |
| Lab 05 | GC-MS | 45.1 | 50.0 | 2.0 | -2.45 | Questionable |
| Lab 06 | HPLC-UV | 50.5 | 50.0 | 2.0 | 0.25 | Satisfactory |
| Lab 07 | GC-MS | 56.2 | 50.0 | 2.0 | 3.10 | Unsatisfactory |
| Lab 08 | HPLC-UV | 49.8 | 50.0 | 2.0 | -0.10 | Satisfactory |
Assigned Value (Mean) and Standard Deviation are robust estimates derived from the participants' results.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques employed in this hypothetical study are provided below.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the analysis of nitroaromatic compounds due to its robustness and suitability for quantifying polar, non-volatile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Sample Preparation:
-
The proficiency test sample is diluted with the mobile phase to fall within the calibration range.
-
The diluted sample is filtered through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of complex matrices. A derivatization step is typically required to enhance the volatility of the polar this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
An aliquot of the sample is evaporated to dryness under a gentle stream of nitrogen.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried residue.
-
The mixture is heated to convert the carboxylic acid group to its more volatile trimethylsilyl (TMS) ester.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 80°C and ramping up to 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification: The concentration is determined by integrating the peak area of a characteristic ion and comparing it to a calibration curve of derivatized standards.
Mandatory Visualizations
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 3. xlstat.com [xlstat.com]
- 4. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 5. ISO 13528 [astormayer.com.tr]
- 6. scribd.com [scribd.com]
- 7. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 2,3-Dinitrobenzoic Acid in Corrosion Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic structures and components. This guide provides a comparative analysis of the potential efficacy of 2,3-Dinitrobenzoic acid as a corrosion inhibitor against established reagents. While direct, comprehensive experimental data on this compound is limited in publicly available literature, this document synthesizes information on structurally related compounds and well-known inhibitors to offer a predictive comparison and a framework for future research.
Introduction to Corrosion Inhibition
Corrosion is an electrochemical process that leads to the gradual destruction of materials, typically metals, by chemical or electrochemical reactions with their environment. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1] These inhibitors typically function by adsorbing onto the metal surface and forming a protective film that either slows down the anodic (oxidation) or cathodic (reduction) reactions, or both.[1][2]
The effectiveness of an organic corrosion inhibitor is often related to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in its molecular structure, which facilitate its adsorption on the metal surface.[3][4]
This compound: A Potential Corrosion Inhibitor
This compound is an aromatic carboxylic acid containing two nitro groups. While specific quantitative data on its corrosion inhibition efficiency is scarce, its chemical structure suggests potential inhibitory properties. The presence of the carboxylic acid group (-COOH) and nitro groups (-NO2) provides electron-rich oxygen and nitrogen atoms, which can act as adsorption centers on a metal surface.
Expected Mechanism of Action:
It is hypothesized that this compound would adsorb onto the metal surface through the lone pair of electrons on the oxygen atoms of the carboxylic and nitro groups, as well as the π-electrons of the benzene ring. This adsorption would create a barrier, isolating the metal from the corrosive medium. The nitro groups, being electron-withdrawing, could also influence the electron density of the benzene ring, potentially enhancing the adsorption process.
Comparative Analysis with Other Corrosion Inhibitors
To contextualize the potential performance of this compound, this section presents experimental data for other well-established corrosion inhibitors.
3,5-Dinitrobenzoic Acid
As an isomer of this compound, 3,5-Dinitrobenzoic acid is also recognized as a corrosion inhibitor.[5] Its symmetric structure may influence its adsorption characteristics.
3-Nitrobenzoic Acid
Studies on 3-Nitrobenzoic acid, a related compound with a single nitro group, have shown it to be an effective corrosion inhibitor for mild steel in acidic solutions.[6][7] It acts as a mixed-type inhibitor, and its adsorption follows the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface.[6]
Benzotriazole (BTA)
Benzotriazole is a widely used corrosion inhibitor, particularly for copper and its alloys, but also for steel.[8][9][10][11][12] It forms a stable, polymeric complex with metal ions on the surface, creating a robust protective film.
2-Mercaptobenzothiazole (MBT)
2-Mercaptobenzothiazole is another effective corrosion inhibitor, especially for copper and steel in acidic environments.[13][14][15][16] The presence of sulfur, nitrogen, and the thiazole ring contributes to its strong adsorption on metal surfaces.
Thiourea
Thiourea and its derivatives are well-known for their corrosion inhibition properties in acidic media.[17][18][19][20][21][22][23] The sulfur atom in the thiourea molecule plays a crucial role in the adsorption process.
Data Presentation: A Comparative Table
The following table summarizes the available quantitative data for the corrosion inhibitors discussed. This allows for a direct comparison of their reported efficiencies under various conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Technique | Reference |
| 3-Nitrobenzoic acid | Mild Steel | 0.1 M H₂SO₄ | 0.01 M | - | 87.15 | Weight Loss | [6] |
| Mild Steel | 0.1 M H₂SO₄ | 0.01 M | - | 90.51 | Potentiodynamic Polarization | [6] | |
| Mild Steel | 0.1 M H₂SO₄ | 0.01 M | - | 99.40 | EIS | [6] | |
| Mild Steel | 0.1 M HCl | - | - | 71 - 90 | Weight Loss | [7] | |
| Aluminium | 0.1 M HCl | - | - | 71 - 82 | Weight Loss | [7] | |
| 1-Acetyl-1H-Benzotriazole | Mild Steel | 1 M HCl | 500 ppm | - | 80.55 | Potentiodynamic Polarization | [9] |
| 1-hydroxy Benzotriazole | Mild Steel | 1 M HCl | 1.5 x 10⁻³ mol/L | 303 K | ~48 | - | [10] |
| 1-Aminobenzotriazole | Mild Steel | 0.5 M HCl | 400 ppm | ~30 °C | ~98 | Weight Loss | [12] |
| 2-Mercaptobenzothiazole | Carbon Steel | H₂SO₄ | 2.54 x 10⁻⁴ M | - | 96.2 | - | [13] |
| Thiourea | Mild Steel | 0.5 M H₂SO₄ | - | 303-333 K | - | EIS, Potentiodynamic Polarization | [17] |
| 1100 Aluminium Alloy | 5 wt. % HCl | 25 wt. % | - | 52.54 | Weight Loss | [20] | |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 98.96 | Potentiodynamic Polarization, EIS | [21] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 92.65 | Potentiodynamic Polarization, EIS | [21] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key corrosion inhibition experiments are provided below.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.[14][16][17][24]
-
Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water, degreased with acetone, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: The coupons are left in the solution for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of 20% NaOH containing 200g/l of zinc dust), rinsed with distilled water and acetone, dried, and re-weighed.[2]
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, and to understand the kinetic behavior of the anodic and cathodic reactions.[10][11][18]
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor.
-
Open Circuit Potential (OCP): The system is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady OCP is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[12][19][20]
-
Electrochemical Cell and Electrolyte: The setup is the same as for potentiodynamic polarization.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts and processes involved in corrosion inhibition studies, the following diagrams are provided.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: A logical diagram comparing the inhibitors discussed.
Conclusion
While direct experimental evidence for the corrosion inhibition efficacy of this compound remains to be established, its chemical structure, featuring both carboxylic acid and nitro functional groups, suggests it holds promise as a corrosion inhibitor. Based on the performance of structurally similar compounds like 3-nitrobenzoic acid, it is plausible that this compound could exhibit significant protective properties for metals in corrosive environments.
For a definitive assessment, further research employing the standardized experimental protocols outlined in this guide is imperative. A direct comparison of this compound with established inhibitors such as benzotriazole, 2-mercaptobenzothiazole, and thiourea under identical conditions will be necessary to fully elucidate its potential and position it within the existing landscape of corrosion inhibitors. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Effect of 2-mercaptobenzothiazole on aciddissolution and hydrogen absorption of steel - eprints@NML [eprints.nmlindia.org]
- 15. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. materials.international [materials.international]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. researchgate.net [researchgate.net]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Dinitrobenzoic Acid Isomers: A Computational and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of the six isomers of dinitrobenzoic acid (DBA), leveraging both computational modeling and experimental data. The position of the two nitro groups on the benzoic acid backbone significantly influences the molecule's acidity, solubility, and melting point, making the selection of the correct isomer critical for applications in synthesis, drug development, and materials science.
Comparative Analysis of Physicochemical Properties
The properties of dinitrobenzoic acid isomers are primarily dictated by the electronic effects of the electron-withdrawing nitro (–NO₂) groups. These groups influence the acidity of the carboxylic acid moiety and the intermolecular forces governing physical properties like melting point and solubility.
Table 1: Comparison of Acidity (pKa) and Melting Point
| Isomer | Structure | Experimental pKa | Melting Point (°C) |
| 2,3-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 1.85 | Data not available |
| 2,4-Dinitrobenzoic Acid | C₇H₄N₂O₆ | Data not available | 176–180 |
| 2,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 1.62 | 178–182 |
| 2,6-Dinitrobenzoic Acid | C₇H₄N₂O₆ | Data not available | 202–206 |
| 3,4-Dinitrobenzoic Acid | C₇H₄N₂O₆ | Data not available | 166 |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 2.82 | 204–207 |
Note: pKa values are typically measured in water at 25°C. The absence of data indicates that reliable experimental values were not found in the searched literature.
Table 2: Comparison of Aqueous Solubility
| Isomer | Water Solubility (g/L at 25°C) |
| 2,4-Dinitrobenzoic Acid | 18.2 |
| 3,4-Dinitrobenzoic Acid | 6.73 |
| 3,5-Dinitrobenzoic Acid | Slightly soluble |
| 2,3-, 2,5-, 2,6- Isomers | Data not available |
Note: "Slightly soluble" indicates a qualitative description where quantitative data was not specified.
Methodologies: Computational and Experimental
The data presented in this guide is derived from a combination of computational predictions and experimental validations. Understanding these methodologies is key to interpreting the results.
Computational Modeling Protocols
Computational chemistry offers a powerful tool for predicting the properties of molecules, saving significant time and resources.
-
pKa Prediction :
-
Objective : To calculate the acid dissociation constant (pKa) of the dinitrobenzoic acid isomers.
-
Methodology : Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed. The process involves calculating the Gibbs free energy of the acid and its conjugate base in a solvated state.
-
Geometry Optimization : The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of each isomer are optimized to find their lowest energy conformation.
-
Solvation Model : A continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is used to simulate the solvent (water) environment.[1]
-
Free Energy Calculation : The Gibbs free energy (G) of both the acid and its conjugate base is calculated in the simulated solvent.
-
pKa Calculation : The pKa is derived from the change in Gibbs free energy (ΔG_sol) for the dissociation reaction in solution using established thermodynamic cycles.[1][2]
-
-
-
Solubility and Melting Point Prediction :
-
Objective : To predict the aqueous solubility and melting point of the isomers.
-
Methodology : These properties are more complex to predict as they depend on the solid-state crystal structure.
-
Crystal Structure Prediction (CSP) : Algorithms are used to predict the most stable crystal lattice packing of the molecules.[3]
-
Lattice Energy Calculation : The stability of the predicted crystal structure is evaluated by calculating the lattice energy. This energy is related to the melting point; a higher lattice energy generally corresponds to a higher melting point.[4]
-
Solubility Prediction : Solubility is predicted using thermodynamic models that consider both the energy required to break the crystal lattice (related to the melting point) and the energy of solvation of the individual molecules in water.[3] Quantitative Structure-Property Relationship (QSPR) models are also frequently used.[3]
-
-
Experimental Protocols
Experimental validation is crucial for confirming computational predictions.
-
pKa Determination :
-
Objective : To experimentally measure the pKa of the isomers.
-
Methodology (Potentiometric Titration) :
-
A precise amount of the dinitrobenzoic acid isomer is dissolved in water or a suitable co-solvent.
-
The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration.[5]
-
The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the point where half of the volume of base needed to reach the equivalence point has been added.[5]
-
-
-
Melting Point Determination :
-
Objective : To determine the temperature range over which the solid isomer melts.
-
Methodology (Capillary Method) :
-
A small, dry sample of the crystalline compound is packed into a thin capillary tube.[6]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[7][8]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid are recorded.
-
A pure compound typically has a sharp melting range of 0.5-1.5°C. Impurities tend to lower and broaden the melting range.[7]
-
-
-
Solubility Determination :
-
Objective : To measure the concentration of a saturated solution of the isomer in a given solvent.
-
Methodology (Shake-Flask Method) :
-
An excess amount of the solid dinitrobenzoic acid isomer is added to a known volume of the solvent (e.g., water) in a sealed flask.
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][10][11]
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved solute in the clear supernatant is then determined using an analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Visualizing Relationships and Workflows
The following diagrams illustrate the logical connections between molecular structure and properties, as well as the general workflow for their analysis.
Caption: Relationship between isomer structure and physicochemical properties.
References
- 1. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. chem.ws [chem.ws]
A Comparative Spectroscopic Guide to 2,3-Dinitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The six isomers of dinitrobenzoic acid, each with the chemical formula C₇H₄N₂O₆, present a significant analytical challenge due to their structural similarities. The distinct positioning of the two nitro groups on the benzoic acid framework, however, gives rise to unique spectroscopic fingerprints. This guide provides a comprehensive comparison of 2,3-dinitrobenzoic acid with its isomers—2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitrobenzoic acid—utilizing key spectroscopic techniques. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies for unambiguous differentiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the six isomers of dinitrobenzoic acid. These values are critical for distinguishing between the isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | ~8.2-8.5 (m) | ~10-11 |
| 2,4-Dinitrobenzoic Acid | H-3: ~8.9 (d), H-5: ~8.6 (dd), H-6: ~7.9 (d) | ~10-11 |
| 2,5-Dinitrobenzoic Acid | H-3: ~8.8 (d), H-4: ~8.5 (dd), H-6: ~8.0 (d) | ~10-11 |
| 2,6-Dinitrobenzoic Acid | H-3, H-5: ~8.4 (d), H-4: ~7.8 (t) | ~10-11 |
| 3,4-Dinitrobenzoic Acid | H-2: ~8.8 (d), H-5: ~8.4 (d), H-6: ~8.0 (dd) | ~10-11 |
| 3,5-Dinitrobenzoic Acid | H-2, H-6: ~9.2 (d), H-4: ~9.1 (t)[1] | ~13.6[1] |
Note: Chemical shifts are approximate and can vary with solvent and concentration. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Carboxyl Carbon (ppm) | Aromatic Carbons (ppm) |
| This compound | ~165 | ~120-150 |
| 2,4-Dinitrobenzoic Acid | ~164 | ~120, 127, 130, 133, 148, 150 |
| 2,5-Dinitrobenzoic Acid | ~164 | ~122, 128, 130, 134, 145, 148 |
| 2,6-Dinitrobenzoic Acid | ~165 | ~129, 132, 134, 149[2][3] |
| 3,4-Dinitrobenzoic Acid | ~164 | ~123, 129, 131, 136, 146, 151[4][5] |
| 3,5-Dinitrobenzoic Acid | ~163 | ~123, 130, 140, 148 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | N-O Stretch (Asymmetric) | N-O Stretch (Symmetric) |
| This compound | 2500-3300 (broad) | ~1700 | ~1530 | ~1350 |
| 2,4-Dinitrobenzoic Acid | 2500-3300 (broad) | ~1710[6] | ~1540[6] | ~1350[6] |
| 2,5-Dinitrobenzoic Acid | 2500-3300 (broad) | ~1705[7] | ~1535[7] | ~1345[7] |
| 2,6-Dinitrobenzoic Acid | 2500-3300 (broad) | ~1715 | ~1545 | ~1355 |
| 3,4-Dinitrobenzoic Acid | 2500-3300 (broad) | ~1700[8] | ~1530[8] | ~1340[8] |
| 3,5-Dinitrobenzoic Acid | 2500-3300 (broad) | ~1710[9] | ~1540[9] | ~1345[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dinitrobenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid dinitrobenzoic acid isomer with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent disc using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O asymmetric and symmetric stretching) functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the dinitrobenzoic acid isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is infused directly or via liquid chromatography. In EI, the sample is vaporized before ionization. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M-H]⁻ or [M+H]⁺ for ESI). Analyze the fragmentation pattern to identify characteristic fragment ions. For dinitrobenzoic acids, common fragments may arise from the loss of -OH, -COOH, -NO₂, and combinations thereof.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dinitrobenzoic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a quartz cuvette. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The position and intensity of the λmax can provide information about the electronic structure and conjugation within the molecule.
Visualization of the Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for the spectroscopic differentiation of dinitrobenzoic acid isomers.
This guide demonstrates that a combination of spectroscopic techniques provides a robust framework for the differentiation of this compound from its isomers. The distinct electronic environments of the protons and carbons, as revealed by NMR, coupled with the characteristic vibrational frequencies in IR and fragmentation patterns in mass spectrometry, allow for the confident identification of each isomer.
References
- 1. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 3,4-Dinitrobenzoic acid(528-45-0) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4-DINITROBENZOIC ACID(610-30-0) IR Spectrum [chemicalbook.com]
- 7. 2,5-DINITROBENZOIC ACID(610-28-6) IR Spectrum [chemicalbook.com]
- 8. 3,4-Dinitrobenzoic acid(528-45-0) IR Spectrum [chemicalbook.com]
- 9. 3,5-Dinitrobenzoic acid(99-34-3) IR Spectrum [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2,3-Dinitrobenzoic Acid: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2,3-Dinitrobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data for dinitrobenzoic acid isomers. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and accurate information.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling and disposal. Key hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1]
Immediate first aid measures in case of exposure include:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for dinitrobenzoic acid. Note that this information may be for isomers and should be confirmed with the specific SDS for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [4] |
| Molecular Weight | 212.12 g/mol | [1][4] |
| Appearance | Yellow solid | [5] |
| Melting Point | 163 - 166 °C / 325.4 - 330.8 °F (for 3,4-isomer) | [5] |
III. Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Container Management:
-
Ensure the original container is securely sealed.
-
If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound".
-
Do not mix this compound with other waste streams.[1]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A lab coat or other protective clothing.
-
In case of dust, use a NIOSH/MSHA approved respirator.[5]
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, including the chemical name, quantity, and associated hazards.
-
The disposal must be carried out by a licensed and approved waste disposal company.[1][6]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., soap and water).
-
Collect all decontamination materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) for this compound. Always prioritize the information in the SDS and follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
